Flurogestone Acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,17R)-17-acetyl-9-fluoro-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31FO5/c1-13(25)22(29-14(2)26)10-8-17-18-6-5-15-11-16(27)7-9-20(15,3)23(18,24)19(28)12-21(17,22)4/h11,17-19,28H,5-10,12H2,1-4H3/t17-,18-,19-,20-,21-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQQZJHNUVDHKP-FQJIPJFPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)F)O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31FO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
337-03-1 (parent) | |
| Record name | Flurogestone acetate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002529455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6046210 | |
| Record name | Flurogestone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2529-45-5 | |
| Record name | Fluorogestone acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2529-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flurogestone acetate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002529455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flurogestone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Flugestone 17-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.979 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUROGESTONE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X60881643X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Flurogestone Acetate in Ruminant Reproductive Management: A Mechanistic and Methodological Guide
Abstract: Flurogestone Acetate (FGA), a potent synthetic progestogen, is a cornerstone of estrus synchronization protocols in small ruminants. Its efficacy stems from a precise manipulation of the hypothalamic-pituitary-gonadal (HPG) axis, simulating the luteal phase of the estrous cycle to control follicular development and the timing of ovulation. This guide provides a detailed exploration of the molecular, neuroendocrine, and physiological mechanisms through which FGA exerts its effects. It further outlines the pharmacokinetic profile of FGA when administered via common intravaginal devices and presents a validated experimental protocol for its application in research and breeding programs. This document is intended for researchers, veterinarians, and drug development professionals seeking a comprehensive understanding of FGA's mode of action and its practical application in ruminant reproduction.
Chapter 1: The Molecular Basis of this compound Action
This compound, also known as flugestone acetate or cronolone, is a synthetic analogue of progesterone, engineered for enhanced potency and stability.[1][2] Its primary mechanism of action is centered on its function as a potent agonist for the progesterone receptor (PR). FGA's progestational activity is estimated to be approximately 20 to 25 times greater than that of endogenous progesterone, allowing for effective physiological responses at lower administered doses.[2][3]
Progesterone Receptor Binding and Genomic Signaling
The principal effects of FGA are mediated through the classical genomic signaling pathway, which involves intracellular progesterone receptors.[4][5] These receptors, located in the cytoplasm of target cells in an inactive state, undergo a conformational change upon binding FGA. This activation allows the FGA-receptor complex to translocate into the nucleus.
Within the nucleus, the complex dimerizes and binds to specific DNA sequences known as Progesterone Response Elements (PREs) located in the promoter regions of target genes.[5] This binding event modulates the transcription of these genes, either activating or repressing them. In the context of reproductive control, the most critical target cells are the GnRH-producing neurons in the hypothalamus and the gonadotroph cells of the anterior pituitary.[6] By binding to PRs in these cells, FGA ultimately suppresses the transcription of genes essential for the synthesis and secretion of gonadotropins, which is the foundational step in its control of the estrous cycle.[3]
Non-Genomic Signaling Pathways
In addition to the well-established genomic pathway, research on progesterone suggests the existence of rapid, non-genomic actions mediated by membrane-associated progesterone receptors (mPRs).[4][7] These actions involve the activation of intracellular second messenger systems, such as mitogen-activated protein kinases (MAPK), which can influence cellular function on a much shorter timescale than genomic regulation.[5][7] While the direct action of FGA on mPRs in ruminants is an area requiring further specific investigation, its structural similarity to progesterone implies a potential for these rapid signaling effects, which could contribute to the modulation of neuronal excitability and other acute cellular responses.
Chapter 2: The Neuroendocrine Mechanism: Regulation of the HPG Axis
The efficacy of FGA in estrus synchronization is a direct result of its influence on the hypothalamic-pituitary-gonadal (HPG) axis. By providing a sustained, exogenous source of progestin activity, FGA imposes a state of artificial luteal phase, overriding the animal's natural cyclical hormonal fluctuations.
Suppression of Gonadotropin-Releasing Hormone (GnRH)
The primary neuroendocrine target of FGA is the population of GnRH neurons in the hypothalamus. Progesterone, and by extension FGA, exerts a powerful negative feedback effect, suppressing the pulsatile secretion of GnRH.[6][8] A reduction in the frequency of GnRH pulses is a critical outcome of FGA treatment.[6] This suppression is the root cause of FGA's ability to control the estrous cycle, as GnRH is the master regulator that stimulates the pituitary gland.
Inhibition of LH and FSH Secretion
The anterior pituitary gland responds directly to the pulsatile signals it receives from the hypothalamus. The reduced frequency of GnRH pulses caused by FGA leads to a significant decrease in the secretion of the two key gonadotropins: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[3][6]
-
LH Suppression: The decrease in LH is particularly crucial. LH is responsible for final follicular maturation and, most importantly, for triggering ovulation. By maintaining low LH levels, FGA effectively prevents any dominant follicles from ovulating.[3]
-
FSH Modulation: While also suppressed, FSH continues to support the emergence of follicular waves on the ovaries. However, in the low-LH environment created by FGA, these follicles are unable to achieve dominance and ovulate, eventually undergoing atresia.
Upon removal of the FGA-containing intravaginal device, the negative feedback is lifted. The GnRH pulse generator rapidly increases its frequency, leading to a surge in LH and FSH secretion.[6] This gonadotropin surge drives the rapid final maturation of a dominant follicle and triggers a predictable ovulation, achieving the desired synchronization.
Chapter 3: Effects on the Endometrium and Ovarian Structures
During FGA treatment, the uterus is exposed to sustained progestational influence, which alters the endometrial transcriptome. Progesterone action is critical for preparing the endometrium to support a potential pregnancy by regulating the expression of genes involved in histotroph composition, which provides nutrients for the early embryo.[9][10] The prolonged FGA exposure ensures that upon estrus and potential conception, the uterus is primed for receptivity.
Simultaneously, the administration of FGA ensures the regression of any existing corpus luteum (CL). By the end of the 12-14 day treatment period, all animals in the group will be devoid of a functional CL, ensuring that endogenous progesterone does not interfere with the synchronized cycle.
Chapter 4: Pharmacokinetics of Intravaginal Administration
FGA is typically administered to ruminants using polyurethane sponges impregnated with the steroid.[11][12] This method allows for the slow, continuous release and absorption of the drug across the vaginal mucosa.
Pharmacokinetic studies in sheep and goats have demonstrated that FGA is readily absorbed following the insertion of an intravaginal sponge.[1][3] Plasma concentrations of FGA rise rapidly, reaching a stable plateau within approximately 8 to 24 hours.[1][3] These elevated concentrations are maintained for the duration of the treatment period. Following the removal of the sponge, plasma FGA concentrations decline rapidly, falling below the limit of quantification within 24 hours.[1][3] This swift clearance is essential for the rapid resumption of HPG axis activity and the timely onset of estrus.
Table 1: Summary of Pharmacokinetic Parameters for this compound in Ewes
| Parameter | Value | Source |
|---|---|---|
| Administration Route | Intravaginal (20-40 mg sponge) | [1][3] |
| Time to Max Concentration (Tmax) | 8 - 24 hours | [3] |
| Peak Plasma Concentration (Cmax) | 1.2 - 3.7 ng/mL (µg/L) | [1][3] |
| Plasma State | Relatively constant plateau during treatment | [1][3] |
| Clearance Post-Removal | Below limit of quantification (<0.04 ng/mL) within 24 hours |[1][3] |
Chapter 5: Application in Ruminant Reproduction: A Standard Protocol
The primary application of FGA is in estrus synchronization protocols, designed to bring a large group of females into heat within a narrow, predictable timeframe. This facilitates the use of artificial insemination (AI) and concentrates the lambing/kidding season. The following protocol is a widely validated method for synchronizing estrus in ewes.
Causality in Protocol Design
The success of this protocol hinges on the precise timing of hormonal interventions, each with a specific physiological purpose:
-
FGA Sponge (12-14 days): This is the core of the protocol. The duration is chosen to be longer than a natural luteal phase, ensuring that all animals in the group, regardless of their stage in the cycle at the start, will have a regressed corpus luteum by the time of sponge removal. This establishes a uniform, progesterone-dominated baseline across the entire flock.
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eCG/PMSG Injection (at sponge removal): Equine chorionic gonadotropin (eCG), also known as Pregnant Mare Serum Gonadotropin (PMSG), has both FSH- and LH-like activity.[13] Administering it at the moment FGA's negative feedback is removed provides a potent gonadotropic stimulus. This ensures a robust follicular response and a tight synchrony of ovulation, which is particularly important during the non-breeding season when natural follicular activity is low.[14]
-
Fixed-Time AI (55 hours post-removal): The timing of insemination is calculated based on the predictable interval from the gonadotropin surge (initiated by FGA removal and eCG injection) to ovulation. Inseminating at approximately 55 hours post-sponge removal places viable sperm in the reproductive tract at the optimal time for fertilization.[3]
Step-by-Step Experimental Workflow
Conclusion
This compound operates as a powerful synthetic progestin that precisely manipulates the ruminant reproductive cycle. Its mechanism of action is rooted in its high-affinity binding to progesterone receptors within the hypothalamus and pituitary, leading to a potent negative feedback effect that suppresses gonadotropin secretion and temporarily halts ovarian cyclicity. The removal of the FGA source initiates a predictable and synchronized rebound of the HPG axis, resulting in fertile estrus. A thorough understanding of this mechanism, from the molecular signaling cascade to the systemic neuroendocrine response, is paramount for its effective application in both commercial breeding programs and advanced reproductive research.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Fluorogestone acetate for oestrus control in sheep and goats (also known as Flugestone Acetate, this compound, Fluorogesterone Acetate) [pharmplex.com.au]
- 3. mohpublic.z6.web.core.windows.net [mohpublic.z6.web.core.windows.net]
- 4. Board-invited review: Estrogen and progesterone signaling: genomic and nongenomic actions in domestic ruminants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]
- 6. Neuroendocrine effects of progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Progesterone signaling in the regulation of luteal steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteomic Analysis of Hypothalamus and Pituitary Gland in Pre and Postpubertal Brahman Heifers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Progesterone-regulated changes in endometrial gene expression contribute to advanced conceptus development in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Changes in the endometrial transcriptome during the bovine estrous cycle: effect of low circulating progesterone and consequences for conceptus elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of the efficiency of estrus synchronization protocols combined with natural service and ultrasonography on ewe reproductive performance during non-breeding season - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ab :: Animal Bioscience [animbiosci.org]
- 13. Evaluating estrus synchronization and early pregnancy detection in Ossimi sheep: The influence of fluorogestone acetate treatment duration and dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jcea.agr.hr [jcea.agr.hr]
Chemical structure and properties of Flurogestone Acetate
An In-Depth Technical Guide to Flurogestone Acetate: Structure, Properties, and Analysis
Introduction
This compound (FGA), also known as Flugestone Acetate, is a potent synthetic progestin, a class of steroid hormones that modulate the female reproductive system.[1][2] First synthesized in 1959 by G. D. Searle and Company under the code SC-9880, FGA was developed as a high-potency analog of progesterone with a comparatively short duration of activity.[3][4] Its primary application is in veterinary medicine, specifically for the synchronization of estrus in sheep and goats to optimize breeding programs.[5][6] This is typically achieved through the use of an intravaginal sponge impregnated with the compound.[4]
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, synthesis, and analytical characterization of this compound, designed for researchers and professionals in drug development and veterinary science.
Chemical Structure and Physicochemical Properties
This compound is a synthetic pregnane steroid derived from 17α-hydroxyprogesterone.[7] Its structure is characterized by a fluorine atom at the 9α position and an acetate group at the C17α position of the steroid nucleus. These modifications significantly enhance its progestational activity compared to the endogenous hormone, progesterone.[4]
IUPAC Name: [(8S,9R,10S,11S,13S,14S,17R)-17-acetyl-9-fluoro-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate.[2]
Synonyms: Flugestone Acetate, Fluorogestone Acetate, Cronolone, FGA, SC-9880.[5]
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₂₃H₃₁FO₅ | [8] |
| Molecular Weight | 406.49 g/mol | [3][8] |
| CAS Number | 2529-45-5 | [8] |
| Melting Point | 266-269 °C | [8][9] |
| Boiling Point | 526.7 ± 50.0 °C (Predicted) | [9] |
| Density | 1.24 ± 0.1 g/cm³ (Predicted) | [9] |
| Solubility | Sparingly soluble in Chloroform and Methanol; Slightly soluble in Ethyl Acetate; Soluble in DMSO. | [3][8][9] |
| Optical Rotation | [α]D +77.6° (in chloroform) | [9][10] |
| Appearance | Crystalline solid | [10] |
Pharmacology and Mechanism of Action
Progestational Activity
The signaling cascade initiated by FGA binding to the progesterone receptor follows the classical mechanism for steroid hormones.
Caption: Progesterone Receptor (PR) signaling pathway activated by this compound.
The process involves:
-
Binding: FGA, being lipophilic, diffuses across the cell membrane and binds to the progesterone receptor located in the cytoplasm, which is part of an inactive complex with heat shock proteins (HSPs).[8]
-
Conformational Change: Ligand binding induces a conformational change in the receptor, causing the dissociation of HSPs.[3]
-
Dimerization: The activated receptors form homodimers.[8]
-
Nuclear Translocation: The PR dimer translocates into the nucleus.[8]
-
DNA Binding and Transcription: Inside the nucleus, the dimer binds to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes, recruiting co-activators and initiating transcription.[2][9] This modulation of gene expression leads to the physiological responses associated with progestins, such as the suppression of gonadotropin-releasing hormone (GnRH) and luteinizing hormone (LH), thereby inhibiting ovulation.
Other Hormonal Activities and Metabolism
Pharmacodynamic studies have indicated that this compound possesses some glucocorticoid effects, though it is devoid of significant estrogenic or androgenic activity.[1]
Metabolism of FGA follows the typical pathway for progestogens. An in vitro study using ovine hepatocytes demonstrated that it is metabolized primarily into various hydroxylated products, which are presumed to have less pharmacological activity than the parent compound.[1]
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step chemical process starting from a suitable steroidal precursor. A patented method outlines a three-step synthesis using 9α-fluorohydrocortisone as the starting material.[5] This approach is advantageous due to its relatively short route and use of readily available materials.
Caption: Workflow for the synthesis of this compound from 9α-Fluorohydrocortisone.
Experimental Protocol: Synthesis from 9α-Fluorohydrocortisone
This protocol is adapted from the methodology described in patent CN107365341A.[5] The causality behind these steps is to selectively modify the functional groups at positions C21 and C17 while preserving the core steroid structure.
-
Step 1: Synthesis of 9α-Fluorohydrocortisone-21-O-carboxylate
-
Rationale: To protect the C21 hydroxyl group and facilitate the subsequent reduction at C20.
-
Procedure:
-
Dissolve 9α-fluorohydrocortisone in a suitable organic solvent (e.g., dichloromethane, toluene).
-
In the presence of an acid-binding agent (e.g., triethylamine, sodium carbonate), add an acyl chloride.
-
Maintain the reaction temperature between 0-50 °C until the reaction is complete, as monitored by an appropriate technique like Thin Layer Chromatography (TLC).
-
Isolate the resulting 9α-fluorohydrocortisone-21-O-carboxylate intermediate.
-
-
-
Step 2: Synthesis of Flugestone (De-esterification and Reduction)
-
Rationale: To remove the C21 ester and reduce the C20 ketone, preparing the molecule for the final acetylation at C17.
-
Procedure:
-
Dissolve the intermediate from Step 1 in an organic solvent.
-
Add sodium iodide and a sulfur-bearing reducing agent.
-
Allow the reaction to proceed to form Flugestone (the unesterified C17 acetate precursor).
-
Purify the Flugestone intermediate from the reaction mixture.
-
-
-
Step 3: Synthesis of this compound (17-Acetylation)
-
Rationale: The final step to introduce the acetate ester at the C17 hydroxyl group, which is critical for the compound's high progestational activity.
-
Procedure:
-
Dissolve the Flugestone intermediate in an organic solvent (e.g., toluene, chloroform).
-
Add an acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of an acid binder.
-
Maintain the reaction temperature between 10-80 °C.
-
Monitor the reaction until completion.
-
Upon completion, purify the final product, this compound, through crystallization or chromatographic methods.
-
-
Analytical Characterization
The quantitative analysis of this compound in biological matrices is essential for pharmacokinetic and residue studies. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for this purpose.[11]
Experimental Protocol: HPLC-MS/MS Analysis in Ovine Plasma
This protocol is based on the validated method for determining FGA in ovine plasma.[11] The choice of a liquid-liquid extraction is to efficiently remove plasma proteins and phospholipids that interfere with analysis, while the use of an internal standard corrects for variations in extraction efficiency and instrument response.
-
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 500 µL of ovine plasma into a clean tube.
-
Add the internal standard solution (e.g., Megestrol Acetate) to each sample.
-
Perform a liquid-liquid extraction by adding a suitable organic solvent (e.g., a mixture of hexane and diethyl ether).
-
Vortex vigorously to ensure thorough mixing and partitioning of the analyte into the organic phase.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in the mobile phase for injection.
-
-
Chromatographic Conditions
-
HPLC System: A standard high-performance liquid chromatography system.
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Optimized for the column dimensions (e.g., 0.2-1.0 mL/min).
-
Injection Volume: Typically 10-50 µL.
-
-
Mass Spectrometry Conditions
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions:
-
Data Analysis: Quantify FGA concentration by comparing the peak area ratio of the analyte to the internal standard against a standard curve. The validated concentration range for this method was 0.2–5.0 ng/mL.[11]
-
Conclusion
This compound is a synthetically optimized progestin with a well-defined chemical structure and potent biological activity. Its primary role in veterinary medicine is a testament to the successful application of targeted steroid chemistry to solve practical challenges in animal husbandry. The established methods for its synthesis and analysis provide the necessary tools for its production, quality control, and further research into its pharmacological profile. This guide serves as a foundational resource for scientists and researchers engaged in the study and application of steroidal drugs.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. progesterone receptor signaling pathway Gene Ontology Term (GO:0050847) [informatics.jax.org]
- 3. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]
- 4. Progesterone receptor of adult rabbit lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN107365341A - The preparation method of this compound - Google Patents [patents.google.com]
- 6. Fludrocortisone acetate synthesis - chemicalbook [chemicalbook.com]
- 7. Flugestone acetate - Wikipedia [en.wikipedia.org]
- 8. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Specific interactions of progestins and anti-progestins with progesterone antibodies, plasma binding proteins and the human recombinant receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a high-performance liquid chromatography-tandem mass spectrometry method for the determination of this compound in ovine plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis pathway of 9-fluoro-11β,17-dihydroxyprogesterone 17-acetate
An In-depth Technical Guide to the Synthesis of 9-Fluoro-11β,17-dihydroxyprogesterone 17-acetate (Fludrocortisone Acetate)
Introduction
9α-Fluoro-11β,17α,21-trihydroxypregn-4-ene-3,20-dione 21-acetate, commonly known as fludrocortisone acetate, is a potent synthetic corticosteroid.[1][2] It is structurally an analogue of hydrocortisone (cortisol), distinguished by the introduction of a fluorine atom at the 9α position. This single atomic substitution dramatically enhances its mineralocorticoid activity by over 100 times that of hydrocortisone, while also increasing its glucocorticoid potency.[1]
As a therapeutic agent, fludrocortisone acetate is critical in the management of adrenocortical insufficiency, such as in Addison's disease and certain forms of congenital adrenal hyperplasia, primarily for its salt-retaining properties.[2][3] Its mechanism of action involves agonism at both mineralocorticoid and glucocorticoid receptors, influencing electrolyte balance and inflammatory responses.[1][3][4]
This guide provides a detailed examination of the synthetic pathway leading to fludrocortisone acetate. The narrative is structured to provide not only the sequential steps of the synthesis but also the underlying chemical principles and strategic considerations that justify the chosen methodologies. We will explore the critical transformations that define its synthesis, focusing on the stereocontrolled introduction of the key functional groups.
Note on Nomenclature: The topic refers to "9-fluoro-11β,17-dihydroxyprogesterone 17-acetate". The core structure is more accurately derived from hydrocortisone rather than progesterone, as it includes a 21-hydroxyl group. The final, pharmaceutically relevant compound, fludrocortisone acetate, is the 21-acetate ester, not the 17-acetate.[2][5] This guide will detail the synthesis of the correct and clinically utilized compound: fludrocortisone 21-acetate.
Retrosynthetic Strategy and Key Transformations
The synthesis of fludrocortisone acetate from a common steroid precursor like hydrocortisone acetate hinges on a pivotal transformation: the replacement of a hydrogen atom at the C-9 position with a fluorine atom, with simultaneous preservation of the 11β-hydroxyl group. A direct electrophilic fluorination at this position is not feasible. The established and most efficient strategy involves creating a reactive center at the C-9 and C-11 positions.
The core transformations are:
-
Dehydration: Formation of a Δ⁹(¹¹) double bond from the 11β-hydroxyl group of the starting material.
-
Epoxidation: Conversion of the Δ⁹(¹¹)-ene to a 9β,11β-epoxide intermediate. This step is crucial as the epoxide's stereochemistry directs the subsequent nucleophilic attack.
-
Fluorinative Ring Opening: The stereospecific opening of the epoxide ring with a fluoride source to concurrently install the 9α-fluoro and 11β-hydroxyl groups.
This sequence ensures the precise stereochemistry required for biological activity, which is a hallmark of steroid synthesis.
The Synthesis Pathway from Hydrocortisone Acetate
A logical and industrially relevant starting material for this synthesis is Hydrocortisone 21-acetate (Cortisol acetate). This precursor already contains the necessary carbon skeleton, the 17α-hydroxyl group, the 21-acetate functionality, and the α,β-unsaturated ketone in the A-ring.
Caption: Overall synthetic route from Hydrocortisone Acetate to Fludrocortisone Acetate.
Step 1: Dehydration to the Δ⁹(¹¹)-Anhydro Intermediate
The initial step involves the elimination of the 11β-hydroxyl group to form a double bond between carbons 9 and 11. This is a critical maneuver to activate the C-9 position for subsequent reactions.
-
Causality and Method: A direct acid-catalyzed dehydration risks unwanted side reactions and rearrangements common in complex steroid skeletons. A more controlled approach involves converting the hydroxyl into a good leaving group, such as a mesylate or tosylate.
-
Mesylation: The 11β-hydroxyl group of hydrocortisone acetate is reacted with methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. This forms an 11β-mesylate ester.
-
Elimination: The resulting mesylate is then treated with a strong, non-nucleophilic base (e.g., DBU or sodium methoxide) to induce an E2 elimination, yielding the Δ⁹(¹¹)-anhydro intermediate. This two-step process provides a high yield and clean conversion.
-
Step 2: Formation of the 9β,11β-Epoxide
The Δ⁹(¹¹)-double bond is now converted into an epoxide. The stereochemistry of this epoxide is paramount, as it dictates the final orientation of the incoming fluorine atom and the reformed hydroxyl group.
-
Causality and Method: The reaction proceeds via a halohydrin intermediate.
-
Bromohydrin Formation: The Δ⁹(¹¹)-anhydro intermediate is treated with an electrophilic bromine source, such as N-bromosuccinimide (NBS), in an aqueous solvent system (e.g., aqueous acetone or DMSO). The bulky steroid structure sterically hinders attack from the β-face at C-11, leading the electrophilic bromine to add to the α-face of C-9. A water molecule then attacks the resulting carbocationic intermediate at C-11 from the β-face. This results in the formation of a 9α-bromo-11β-hydroxy steroid.
-
Epoxide Closure: Treatment of the bromohydrin with a mild base (e.g., potassium acetate or sodium carbonate) promotes an intramolecular Williamson ether synthesis. The 11β-hydroxyl group is deprotonated and attacks the C-9 carbon, displacing the bromide and forming the desired 9β,11β-epoxide ring.
-
Step 3: Fluorinative Ring Opening to Fludrocortisone Acetate
This is the definitive step of the synthesis where the fluorine atom is introduced. The reaction must be highly stereoselective to yield the biologically active 9α-fluoro isomer.
-
Causality and Method: The epoxide ring is opened by a strong nucleophile, fluoride, under acidic conditions. The choice of fluorinating agent is critical for safety and efficacy. While anhydrous hydrogen fluoride is effective, it is highly corrosive and hazardous. Amine/HF reagents, such as HF-Pyridine (Olah's reagent), are commonly used as they are safer to handle and provide the necessary acidity and fluoride nucleophilicity.[6]
-
The reaction is typically performed in an inert solvent like dichloromethane or THF at low temperatures (0°C to -20°C) to control exothermicity and minimize side reactions.[7]
-
Mechanism: The epoxide oxygen is first protonated by the acidic medium. This activates the ring towards nucleophilic attack. The fluoride ion (F⁻) then attacks the C-9 position in a highly stereospecific Sₙ2-type reaction.[6] The attack occurs from the α-face, opposite to the C-O bond of the epoxide, leading to an inversion of configuration at C-9 and the formation of the 9α-fluoro group. The C-11 oxygen bond breaks, resulting in the desired 11β-hydroxyl group. This simultaneous and stereocontrolled formation of two critical chiral centers is a key feature of this synthetic strategy.[8]
-
Caption: Mechanism of the Sₙ2-type fluorinative opening of the 9β,11β-epoxide.
Data Summary
The following table summarizes the key stages in a typical synthesis of fludrocortisone acetate. Yields can vary based on specific conditions and scale.
| Step | Starting Material | Key Reagents | Product/Intermediate | Typical Yield (%) |
| 1 | Hydrocortisone 21-acetate | 1. MsCl, Pyridine2. DBU | Δ⁹(¹¹)-Anhydro Intermediate | 85-95% |
| 2 | Δ⁹(¹¹)-Anhydro Intermediate | 1. NBS, aq. Acetone2. K₂CO₃ | 9β,11β-Epoxide Intermediate | 80-90% |
| 3 | 9β,11β-Epoxide Intermediate | HF-Pyridine, CH₂Cl₂ | Fludrocortisone Acetate | 55-75%[7] |
Experimental Protocol: Fluorinative Ring Opening
This section provides a representative protocol for the key fluorination step.
Objective: To synthesize 9α-Fluoro-11β,17α,21-trihydroxypregn-4-ene-3,20-dione 21-acetate from its 9β,11β-epoxide precursor.
Materials:
-
9β,11β-Epoxy-17α,21-dihydroxypregn-4-ene-3,20-dione 21-acetate (1.0 eq)
-
70% Hydrogen Fluoride-Pyridine complex (Olah's Reagent) (excess, e.g., 10-20 eq of HF)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A clean, dry, polytetrafluoroethylene (PTFE) or polyethylene reaction vessel equipped with a magnetic stirrer and a nitrogen inlet is charged with the 9β,11β-epoxide intermediate. Anhydrous dichloromethane is added to dissolve the steroid.
-
Cooling: The reaction mixture is cooled to an internal temperature of -10°C to 0°C using an ice-salt or acetone/dry ice bath.
-
Reagent Addition: The 70% HF-pyridine complex is added dropwise to the stirred solution via a syringe, ensuring the internal temperature does not rise significantly. Extreme caution is required when handling HF reagents.
-
Reaction Monitoring: The reaction is stirred at 0°C for a specified time, typically 2-4 hours.[7] Progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching: The reaction is carefully quenched by slowly pouring the cold mixture into a vigorously stirred, ice-cold saturated solution of sodium bicarbonate. This neutralizes the excess HF. Caution: Gas evolution (CO₂) will occur.
-
Extraction: The mixture is transferred to a separatory funnel. The organic layer (DCM) is separated. The aqueous layer is extracted twice more with fresh portions of DCM.
-
Washing and Drying: The combined organic extracts are washed sequentially with water and then with brine to remove any remaining aqueous contaminants. The organic layer is then dried over anhydrous sodium sulfate.
-
Isolation and Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product. The crude fludrocortisone acetate is then purified, typically by recrystallization from a suitable solvent system (e.g., acetone/hexane or methanol/water), to afford the final product as a white crystalline solid.
Validation: The identity and purity of the final product are confirmed using standard analytical techniques, including ¹H NMR, ¹⁹F NMR, Mass Spectrometry, and HPLC. The melting point should also be consistent with literature values.
Conclusion
The synthesis of fludrocortisone acetate is a classic example of sophisticated steroid chemistry, where regio- and stereoselectivity are paramount. The pathway from hydrocortisone acetate leverages a robust strategy centered around the formation and stereospecific opening of a 9β,11β-epoxide intermediate. This key transformation allows for the precise installation of the 9α-fluoro group, which is fundamental to the compound's potent biological activity. While the use of microbial hydroxylation in earlier stages of steroid synthesis (e.g., producing hydrocortisone itself) showcases the power of biocatalysis[9][10][11], the fluorination step remains a masterful application of classic organic reaction mechanisms. The methodologies described herein are well-established and provide a reliable route for researchers and drug development professionals engaged in the field of steroidal pharmaceuticals.
References
- 1. Fludrocortisone Acetate | C23H31FO6 | CID 225609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fludrocortisone - Wikipedia [en.wikipedia.org]
- 3. Facebook [cancer.gov]
- 4. fludrocortisone acetate — TargetMol Chemicals [targetmol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Fludrocortisone acetate synthesis - chemicalbook [chemicalbook.com]
- 8. US20060247434A1 - Method for the preparation of 6-alpha fluoro corticosteroids - Google Patents [patents.google.com]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. benthamdirect.com [benthamdirect.com]
An In-Depth Technical Guide to the Progesterone Receptor Binding Affinity of Flurogestone Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flurogestone Acetate (FGA), a synthetic progestin, has long been utilized in veterinary medicine for the regulation of reproductive cycles, a function mediated through its interaction with the progesterone receptor (PR).[1][2] Its pronounced progestational activity, reported to be approximately 20 to 25 times more potent than endogenous progesterone, suggests a high binding affinity for the PR.[3] This technical guide provides a comprehensive exploration of the binding characteristics of this compound to the progesterone receptor. It delves into the molecular structure of FGA, the intricacies of the progesterone receptor and its signaling pathways, and presents detailed, field-proven methodologies for the precise determination of its binding affinity. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential and mechanism of action of FGA and other synthetic progestins.
Introduction: this compound and the Progesterone Receptor
This compound, also known by trade names such as Cronolone and Chronogest, is a synthetic pregnane steroid derived from 17α-hydroxyprogesterone.[1][4] Its chemical structure, 17α-acetoxy-9α-fluoro-11β-hydroxypregn-4-ene-3,20-dione, is pivotal to its potent progestational effects.[4] The introduction of a fluorine atom at the 9α position and an acetate group at C17α significantly enhances its biological activity compared to the parent compound.[5]
The primary molecular target of this compound is the progesterone receptor (PR), a member of the nuclear receptor superfamily of ligand-activated transcription factors.[6][7] The PR exists in two main isoforms, PR-A and PR-B, which are transcribed from the same gene but exhibit different transcriptional activities.[7] Upon binding to a progestin like FGA, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[7] There, it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[8] This genomic signaling pathway is the classical mechanism of action for progestins.[8] Additionally, progestins can elicit rapid, non-genomic effects through membrane-associated PRs, activating intracellular signaling cascades.
The affinity with which a ligand binds to its receptor is a critical determinant of its potency and efficacy. A high binding affinity, as is suggested for FGA, indicates that a lower concentration of the compound is required to elicit a biological response. This guide will provide the methodologies to quantitatively assess this key pharmacological parameter.
Molecular Interactions and Structural Determinants of Binding
The high affinity of this compound for the progesterone receptor can be attributed to its specific structural features which optimize its interaction with the ligand-binding pocket (LBP) of the receptor. The steroid scaffold of FGA fits snugly within the hydrophobic LBP. Key modifications, such as the 17α-acetoxy and 9α-fluoro groups, are known to enhance binding affinity and progestational activity in synthetic steroids.[5] The C17α-acetylation, for instance, has been shown to increase both ligand binding affinity and transcriptional activity of the progesterone receptor.
Quantifying Binding Affinity: Methodologies and Protocols
The gold standard for determining the binding affinity of a ligand to its receptor is the competitive radioligand binding assay. This section provides a detailed protocol for such an assay to determine the relative binding affinity (RBA) of this compound for the progesterone receptor.
Principle of the Competitive Radioligand Binding Assay
This assay measures the ability of an unlabeled test compound (this compound) to compete with a radiolabeled ligand (e.g., [³H]promegestone (R5020) or [³H]ORG-2058) for binding to the progesterone receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 (Inhibitory Concentration 50%). The Relative Binding Affinity (RBA) is then calculated relative to the affinity of a reference compound, typically progesterone itself.[6]
Experimental Workflow: A Step-by-Step Protocol
This protocol is adapted from established methodologies for determining progestin receptor binding affinity.
3.2.1. Preparation of Progesterone Receptor Source (Uterine Cytosol)
-
Tissue Collection: Obtain uteri from immature female rabbits primed with estrogen (e.g., estradiol benzoate) to upregulate progesterone receptor expression. All procedures should be performed in accordance with institutional animal care and use guidelines.
-
Homogenization: On ice, homogenize the uterine tissue in a cold homogenization buffer (e.g., TEDG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4) using a Polytron homogenizer.
-
Cytosol Preparation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris. The resulting supernatant is then ultracentrifuged (e.g., 105,000 x g) to pellet the microsomal fraction. The final supernatant is the cytosol, which contains the soluble progesterone receptors.
-
Protein Quantification: Determine the total protein concentration of the cytosol using a standard method such as the Bradford or BCA assay.
3.2.2. Competitive Binding Assay
-
Assay Setup: In a 96-well plate, set up the assay in triplicate for each concentration of the test compound. Include wells for total binding (radioligand and cytosol only) and non-specific binding (radioligand, cytosol, and a high concentration of unlabeled progesterone or another potent progestin).
-
Incubation: To each well, add the uterine cytosol preparation, a fixed concentration of the radiolabeled ligand (e.g., 1-2 nM [³H]promegestone), and varying concentrations of unlabeled this compound or the reference compound (progesterone). The final assay volume is typically 200-250 µL.
-
Equilibration: Incubate the plate at 4°C for 16-24 hours to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. A common method is dextran-coated charcoal adsorption, where the charcoal adsorbs the free radioligand, followed by centrifugation to pellet the charcoal. Alternatively, filtration methods using glass fiber filters can be employed to trap the receptor-ligand complexes.
-
Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.
3.2.3. Data Analysis
-
Calculate Specific Binding: Subtract the non-specific binding from the total binding to obtain the specific binding for each concentration of the competitor.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value for this compound and progesterone.
-
Calculate Relative Binding Affinity (RBA): RBA (%) = (IC50 of Progesterone / IC50 of this compound) x 100
Alternative Receptor Source: T47D Human Breast Cancer Cells
For studying the binding affinity to human progesterone receptors, the T47D human breast cancer cell line is an excellent model system as it expresses high levels of both PR-A and PR-B. Cytosol from these cells can be prepared using a similar protocol as described for uterine tissue.
Diagram of the Competitive Radioligand Binding Assay Workflow
Caption: Workflow for determining progesterone receptor binding affinity.
Data Interpretation and Comparative Analysis
| Compound | Relative Binding Affinity (RBA) for Human PR (%) |
| Progesterone | 100 |
| Norethisterone | ~150 |
| 17α-Hydroxyprogesterone Caproate | 26-30[6] |
| Medroxyprogesterone Acetate | High[5] |
Note: The RBA values can vary depending on the experimental conditions and the source of the progesterone receptor.
Based on its reported potency, it is hypothesized that the RBA of this compound for the progesterone receptor would be significantly higher than that of progesterone. The methodologies outlined in this guide provide a robust framework for experimentally determining this value.
Progesterone Receptor Signaling Pathway
The binding of this compound to the progesterone receptor initiates a cascade of molecular events that ultimately alter gene expression and cellular function.
Diagram of the Progesterone Receptor Signaling Pathway
Caption: Canonical progesterone receptor signaling pathway.
Upon binding of FGA, the progesterone receptor dimerizes and translocates to the nucleus where it binds to PREs on the DNA.[8] This interaction recruits co-activator or co-repressor proteins, leading to the modulation of target gene transcription.[8] The specific genes regulated by the PR are cell-type and context-dependent, and they mediate the diverse physiological effects of progestins, including the regulation of the estrous cycle.[6]
Conclusion
This compound is a potent synthetic progestin whose biological activity is intrinsically linked to its high binding affinity for the progesterone receptor. This in-depth technical guide has provided a comprehensive overview of the molecular basis for this interaction, detailed methodologies for its quantitative assessment, and an outline of the downstream signaling events. By employing the protocols described herein, researchers can precisely determine the binding affinity of this compound and other novel progestins, thereby facilitating a deeper understanding of their pharmacological properties and aiding in the development of new therapeutic agents.
References
- 1. Flugestone acetate - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC), and related progestins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate, and related progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Norethisterone - Wikipedia [en.wikipedia.org]
- 7. Imaging progesterone receptor in breast tumors: synthesis and receptor binding affinity of fluoroalkyl-substituted analogues of tanaproget - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists - PMC [pmc.ncbi.nlm.nih.gov]
In vitro studies of Flurogestone Acetate on granulosa cells
An In-Depth Technical Guide to In Vitro Studies of Flurogestone Acetate on Granulosa Cells
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the in vitro effects of this compound (FGA) on granulosa cells. While direct in vitro studies on FGA's impact on these cells are limited in publicly available literature, this document synthesizes established principles of progestin activity, granulosa cell biology, and state-of-the-art experimental protocols to empower rigorous scientific inquiry. We will extrapolate from the known actions of progesterone and other synthetic progestins to propose testable hypotheses and provide the methodologies to validate them.
Introduction: The Scientific Rationale
This compound, a potent synthetic progestin, is widely used in veterinary medicine for the synchronization of estrus in species like sheep and goats.[1] Its primary mechanism involves mimicking the action of endogenous progesterone to regulate the reproductive cycle. Granulosa cells are the cornerstone of ovarian follicle development, playing critical roles in steroidogenesis, oocyte maturation, and follicular growth and atresia.[2][3] Understanding the direct impact of FGA on granulosa cell function is paramount for optimizing its use and elucidating its full physiological effects.
Progesterone and other progestins are known to exert significant control over granulosa cell fate, including the regulation of proliferation and apoptosis.[4] These effects are often mediated through non-classical, membrane-associated progesterone receptors, such as Progesterone Receptor Membrane Component 1 (PGRMC1), as granulosa cells in developing follicles typically do not express the classical nuclear progesterone receptor.[5][6][7] Therefore, it is hypothesized that FGA, as a synthetic progestin, directly modulates granulosa cell steroidogenesis, proliferation, and apoptosis through similar signaling pathways.
This guide will provide the foundational knowledge and detailed protocols to investigate these hypotheses systematically.
Hypothesized Molecular Mechanisms of this compound in Granulosa Cells
Based on the known actions of progesterone and other synthetic progestins, we can postulate the following signaling cascades for FGA in granulosa cells.
Regulation of Steroidogenesis
Progestins can influence the steroidogenic output of granulosa cells. While these cells are the primary producers of estrogens via aromatization of androgens, they also synthesize progesterone, particularly during the luteal phase.[8] Synthetic progestins have been shown to inhibit FSH-stimulated estrogen production and the induction of LH receptors, suggesting a modulatory role in follicular maturation.[9] FGA may act to fine-tune the steroidogenic pathway, potentially impacting the expression of key enzymes like aromatase and StAR (Steroidogenic Acute Regulatory Protein).
Modulation of Apoptosis and Cell Proliferation
A critical balance between proliferation and apoptosis of granulosa cells dictates follicular fate—either continued growth and ovulation or atresia.[10][11] Progesterone is a known survival factor for granulosa cells, protecting them from apoptosis.[4] This anti-apoptotic effect is often mediated through the activation of signaling pathways like Protein Kinase G (PKG).[4] Conversely, the influence on proliferation can be context-dependent.[12][13][14]
A study involving in vivo administration of FGA in ewes, followed by ex vivo analysis of granulosa cells, demonstrated alterations in the expression of apoptosis-related genes. Specifically, there were changes in the BCL2 to BAX ratio, suggesting an influence on the intrinsic apoptotic pathway.[15][16][17]
The following diagram illustrates the hypothesized signaling pathways through which FGA may exert its effects on granulosa cell survival and function.
Caption: Hypothesized signaling cascade of FGA in granulosa cells.
Experimental Protocols for In Vitro Assessment of this compound
The following protocols provide a robust framework for the systematic investigation of FGA's effects on granulosa cells.
Granulosa Cell Isolation and Primary Culture
Rationale: The use of primary granulosa cells provides a physiologically relevant model. The choice of species (e.g., porcine, bovine, murine) will depend on the research question and available resources. The following is a generalized protocol that can be adapted.[18][19][20]
Step-by-Step Methodology:
-
Ovary Collection: Obtain ovaries from abattoirs (porcine, bovine) or euthanized animals (murine) in a sterile collection medium (e.g., PBS with antibiotics) on ice.
-
Follicle Aspiration: Using a sterile syringe with an 18-22 gauge needle, aspirate the follicular fluid from antral follicles (3-6 mm in diameter) into a sterile conical tube.
-
Cell Separation:
-
Centrifuge the follicular fluid at 800 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in culture medium (e.g., DMEM/F12 supplemented with 10% Fetal Bovine Serum, L-glutamine, and penicillin/streptomycin).[2]
-
For removal of red blood cells, a density gradient centrifugation step using Ficoll-Paque or Percoll can be incorporated.[18]
-
-
Cell Seeding:
-
Perform a cell count using a hemocytometer and assess viability with Trypan Blue exclusion.
-
Seed the cells in culture plates at a desired density (e.g., 1 x 10^5 viable cells/cm²).
-
-
Incubation: Culture the cells at 37°C in a humidified atmosphere of 5% CO2. Allow the cells to attach and form a monolayer (typically 24-48 hours) before initiating treatments.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. The cultivation of human granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Progesterone as a regulator of granulosa cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Non-canonical Progesterone Signaling in Granulosa Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Progesterone receptor membrane component 1 and its role in ovarian follicle growth [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Steroidogenesis by cultured granulosa cells aspirated from human follicles using pregnenolone and androgens as precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Progestins inhibit FSH-induced functional LH receptors in cultured rat granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Granulosa Cell Apoptosis in the Ovarian Follicle—A Changing View - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Protegrin-1 Regulates Porcine Granulosa Cell Proliferation via the EGFR-ERK1/2/p38 Signaling Pathway in vitro [frontiersin.org]
- 13. Granulosa cell proliferation is inhibited by PGE2 in the primate ovulatory follicle - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ovarian granulosa cell survival and proliferation requires the gonad-selective TFIID subunit TAF4b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Glycerol Supplementation During Oestrus Synchronisation With Fluorogestone Acetate Affects Follicular Proliferation, Maturation and Apoptosis of Granulosa Cells in Pelibuey Ewes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Glycerol Supplementation During Oestrus Synchronisation With Fluorogestone Acetate Affects Follicular Proliferation, Maturation and Apoptosis of Granulosa Cells in Pelibuey Ewes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of a novel protocol for isolation and purification of human granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Toxicological Profile and Safety of Flurogestone Acetate
Introduction
Flurogestone Acetate (FGA), also known as Cronolone, is a synthetic, fluorinated steroid progestin primarily utilized in veterinary medicine.[1][2] Its principal application is the synchronization of estrus in sheep and goats, administered via an intravaginal sponge.[1][2] As a potent progestational hormone, its mechanism of action involves interaction with progesterone receptors, mimicking the effects of natural progesterone.[3] This guide provides a comprehensive overview of the toxicological profile and safety data for this compound, synthesized from available non-clinical studies and regulatory assessments. The information herein is intended for researchers, scientists, and drug development professionals to support risk assessment and inform safe handling practices.
Pharmacokinetics and Metabolism: A General Overview
Detailed pharmacokinetic studies of this compound in laboratory animal models used for toxicological evaluation (rats and rabbits) are not extensively available in the public domain.[2] However, studies in the target species, sheep and goats, following intravaginal administration, show that plasma concentrations reach a plateau within hours and are maintained until the removal of the delivery device.[1]
An in vitro study using ovine hepatocytes demonstrated that this compound is metabolized into several, primarily hydroxylated, products.[1][2] This metabolic pathway is consistent with the normal breakdown process for progestagens, suggesting that the resulting metabolites are likely to possess less hormonal activity than the parent compound.[1][2] For other synthetic progestins, such as medroxyprogesterone acetate, studies in rats have shown that oral administration can lead to non-linear pharmacokinetics, potentially due to self-induced metabolism. The metabolism of progestins in rats and rabbits generally involves reduction and hydroxylation, followed by conjugation, primarily with glucuronic acid.[3]
Non-Clinical Toxicity Assessment
The toxicological evaluation of this compound has been conducted through a series of studies designed to assess its potential adverse effects following repeated exposure, its impact on reproduction and development, and its genotoxic potential.
Acute Toxicity
Formal single-dose acute toxicity studies for this compound have not been reported.[1][2] The focus of the toxicological assessment has been on repeated-dose and reproductive endpoints, which are more relevant to its intended use pattern.
Repeated-Dose Toxicity
A 90-day sub-chronic oral toxicity study was conducted in rats to evaluate the effects of repeated exposure to this compound.
Key Findings from the 90-Day Oral Toxicity Study in Rats: [1][2]
| Parameter | Details |
| Species | Rat |
| Route of Administration | Oral (in diet) |
| Dose Levels | 0.2, 1.0, and 5.0 mg/kg body weight/day |
| Duration | 90 days |
| Observed Effects | At higher doses: decreased body weight gain, decreased adrenal weight, and histological changes in the adrenals. |
| No-Observed-Effect Level (NOEL) | 0.2 mg/kg bw/day |
The results indicate that at higher concentrations, this compound can impact weight gain and adrenal gland morphology, consistent with its steroidal structure and potential for glucocorticoid-like effects.[2]
Reproductive and Developmental Toxicity
The effects of this compound on reproduction and development have been extensively investigated, with the rabbit identified as the most sensitive species.[1][2]
This study was designed to assess the effects on parental animals and their offspring.
Summary of the One-Generation Reproductive Toxicity Study in Rabbits: [1][2]
| Parameter | Details |
| Species | Rabbit |
| Route of Administration | Oral (gavage) |
| Dose Levels | 0 (vehicle), 0.001, 0.003, 0.010, or 0.045 mg/kg bw/day |
| Parental Toxicity NOEL | 0.003 mg/kg bw/day (based on effects on the adrenals and liver) |
| Reproductive Toxicity NOEL | 0.003 mg/kg bw/day (based on reduced fertility) |
| Embryotoxicity NOEL | 0.003 mg/kg bw/day (based on intrauterine mortality) |
| Pup Toxicity NOEL | 0.010 mg/kg bw/day (based on perinatal mortality) |
Studies were conducted in both rats and rabbits to evaluate the potential for this compound to cause birth defects.
Summary of Teratogenicity Study in Rats: [1][2]
| Parameter | Details |
| Species | Rat |
| Route of Administration | Oral |
| Dose Levels | 0 (vehicle), 0.1, 1.0, or 10.0 mg/kg bw/day |
| Gestation Days of Dosing | 7 through 16 |
| Maternal Toxicity NOEL | 0.1 mg/kg bw/day (based on reduced bodyweight gain and decreased spleen weights) |
| Embryotoxicity/Teratogenicity | No signs of embryotoxicity or teratogenicity were observed. |
Summary of Teratogenicity Study in Rabbits: [1][2]
| Parameter | Details |
| Species | Rabbit |
| Route of Administration | Oral |
| Dose Levels | 0 (vehicle), 0.010, 0.040, or 0.160 mg/kg bw/day |
| Gestation Days of Dosing | 7 through 19 |
| Maternal Toxicity NOEL | 0.010 mg/kg bw/day (based on body weight changes) |
| Embryotoxicity/Foetotoxicity NOEL | 0.040 mg/kg bw/day (based on post-implantation loss, retarded growth, and delayed ossification of the skull) |
Based on these studies, this compound is not considered to be teratogenic in rats and rabbits.[1][2]
Genotoxicity
A standard battery of in vitro genotoxicity tests was conducted to assess the potential of this compound to induce gene mutations and chromosomal damage.
Summary of In Vitro Genotoxicity Studies: [1][2]
| Assay | Test System | Result |
| Gene Mutation | Bacteria (Salmonella typhimurium) | Negative |
| Gene Mutation | Mouse Lymphoma Cells | Negative |
| Chromosomal Aberrations | Human Lymphocytes | Negative |
Carcinogenicity
Carcinogenicity studies have not been performed for this compound.[1][2] This decision is scientifically justified by the fact that the compound is non-genotoxic. The potential tumorigenic effects of progestagens are generally considered to be related to epigenetic mechanisms that are secondary to their primary progestational effects, rather than direct interaction with DNA.[1][2]
Safety Pharmacology
Specific safety pharmacology studies for this compound, which typically investigate effects on the cardiovascular, respiratory, and central nervous systems, are not publicly available. However, the broader class of synthetic progestins has been evaluated for such effects.
-
Cardiovascular System: The cardiovascular effects of synthetic progestins are complex and can vary depending on their specific chemical structure and androgenic activity.[1] Some synthetic progestins have been associated with changes in lipid profiles and effects on blood vessels, while natural progesterone and certain derivatives appear to have a more neutral or even beneficial cardiovascular profile.[4][5]
-
Respiratory System: Some synthetic progestins have been shown to have a stimulatory effect on respiration, leading to an increase in minute ventilation and a reduction in arterial CO2 tension.[6][7]
-
Central Nervous System (CNS): Progestins can exert various effects on the CNS by interacting with progesterone receptors and modulating neurotransmitter systems, such as the GABAergic and serotonergic systems.[8][[“]] These interactions can influence mood and cognitive functions.[8][[“]][10]
Human Safety and Occupational Exposure
This compound is not approved for use in human medicine.[1] Therefore, human safety data from clinical trials is not available. The primary route of potential human exposure is occupational, during the manufacture or administration of the veterinary product.
Safety Data Sheets (SDS) for formulations containing this compound classify it as suspected of causing cancer (H351) and as a substance that may damage fertility or the unborn child (H360).[11] It may also cause damage to organs through prolonged or repeated exposure.[12]
For occupational settings, an internal Time-Weighted Average (TWA) Occupational Exposure Limit (OEL) of 0.2 µg/m³ has been established for flugestone 17-acetate. A corresponding wipe limit of 2 µ g/100 cm² is also in place to monitor surface contamination.[13] Due to these hazards, stringent handling precautions are required, including the use of containment technologies (e.g., glove boxes), process enclosures, and appropriate personal protective equipment (PPE) to minimize exposure.[12][13]
Acceptable Daily Intake (ADI)
Based on the comprehensive toxicological data, with a focus on the most sensitive endpoints observed in the most sensitive species (rabbit), an overall No-Observed-Effect Level (NOEL) was established.
-
Overall NOEL: 0.003 mg/kg body weight/day[1]
Using a safety factor of 100 applied to this overall NOEL, an Acceptable Daily Intake (ADI) for humans has been established.
-
ADI: 0.03 µg/kg body weight, which equates to 1.8 µg for a 60 kg person.[1]
Experimental Protocols and Methodologies
The following sections provide detailed, representative protocols for the key toxicological studies conducted on this compound, based on current OECD guidelines.
Diagram of the Overall Toxicological Assessment Workflow
Caption: Generalized workflow for the toxicological evaluation of this compound.
Protocol 1: 90-Day Repeated Dose Oral Toxicity Study (Based on OECD TG 408)
-
Test System: Sprague-Dawley rats, approximately 6 weeks old at the start of the study.
-
Group Allocation: Animals are randomly assigned to a control group and at least three test groups (e.g., 0.2, 1.0, and 5.0 mg/kg bw/day). Each group consists of 10 males and 10 females.
-
Administration of Test Substance: this compound is incorporated into the diet and administered continuously for 90 days.
-
Clinical Observations: Animals are observed daily for signs of toxicity. Detailed clinical examinations are performed weekly.
-
Body Weight and Food Consumption: Body weight and food consumption are recorded weekly.
-
Ophthalmology and Hematology: Ophthalmoscopic examinations are conducted before the study and at termination. Blood samples are collected at termination for hematology and clinical chemistry analysis.
-
Pathology: At the end of the 90-day period, all animals are euthanized. A full necropsy is performed, and organ weights are recorded. Tissues from all animals in the control and high-dose groups are examined microscopically. Target organs (e.g., adrenals) from all dose groups are also examined.
-
Data Analysis: Statistical analysis is performed to compare dose groups to the control group to identify any treatment-related effects. The highest dose level at which no adverse effects are observed is determined as the NOEL.
Protocol 2: One-Generation Reproduction Toxicity Study (Based on OECD TG 415)
-
Test System: New Zealand White rabbits, sexually mature.
-
Group Allocation: Animals are randomly assigned to a control group and at least three test groups (e.g., 0.001, 0.003, 0.010, 0.045 mg/kg bw/day). Each group contains a sufficient number of animals to yield approximately 20 pregnant females.
-
Dosing Period (P Generation): Males are dosed for at least one full spermatogenic cycle before mating. Females are dosed for at least two full estrous cycles before mating. Dosing continues for both sexes during the mating period. Females continue to be dosed throughout gestation and lactation.
-
Mating: A 1:1 mating ratio is used. Mating success is confirmed (e.g., by presence of sperm in vaginal smear).
-
Observations (P Generation): Daily clinical observations, weekly body weight and food consumption.
-
Parturition and Lactation: Dams are allowed to litter naturally. Litter size, number of live/dead pups, and pup weights are recorded.
-
Observations (F1 Generation): Pups are observed daily for clinical signs. Body weights are recorded at regular intervals.
-
Termination and Pathology: P generation animals are euthanized after the F1 generation is weaned. A full necropsy is performed, with a focus on reproductive organs. Selected F1 animals are also necropsied.
-
Data Analysis: Reproductive indices (e.g., fertility, gestation length) and offspring viability and growth are analyzed to determine the NOEL for parental, reproductive, and offspring toxicity.
Diagram of the Genotoxicity Testing Strategy
Caption: Standard in vitro test battery to assess the genotoxic potential of this compound.
Conclusion
The toxicological profile of this compound is well-characterized through a series of non-clinical studies. The compound is non-genotoxic and not considered teratogenic. The primary toxicological effects observed after repeated oral administration at high doses are related to its progestational and glucocorticoid activities, manifesting as effects on body weight, adrenal glands, and reproductive parameters. A clear no-observed-effect level has been established from these studies, allowing for the derivation of an Acceptable Daily Intake for human risk assessment purposes. While specific data on pharmacokinetics in laboratory species and safety pharmacology are limited, the available information, in conjunction with data from the broader class of synthetic progestins, provides a robust basis for understanding its safety profile. For occupational settings, adherence to established exposure limits and handling procedures is crucial to mitigate potential health risks.
References
- 1. Different cardiovascular effects of progestins according to structure and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Metabolism of progesterone and synthetic progestational agents. | Semantic Scholar [semanticscholar.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. The effects of oral contraceptives on respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Respiration effect of synthetic progestin in small doses in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Progesterone and contraceptive progestin actions on the brain: A systematic review of animal studies and comparison to human neuroimaging studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. consensus.app [consensus.app]
- 10. jme.bioscientifica.com [jme.bioscientifica.com]
- 11. researchgate.net [researchgate.net]
- 12. merck.com [merck.com]
- 13. msd.com [msd.com]
An In-Depth Technical Guide to the Research Applications of Flurogestone Acetate (CAS 2529-45-5)
Executive Summary: Flurogestone Acetate (FGA), also known as Flugestone Acetate or Cronolone, is a potent synthetic progestin developed in 1959.[1] With a biological potency approximately 20-25 times greater than natural progesterone, FGA has become a cornerstone in veterinary medicine for the manipulation and synchronization of the estrous cycle in small ruminants like sheep and goats.[1][2][3] Its primary application lies in intravaginal devices that, upon removal, facilitate timed artificial insemination, thereby enhancing the efficiency and productivity of breeding programs.[4][5] This guide provides a comprehensive overview of FGA's chemical properties, its core mechanism of action via the progesterone receptor, detailed protocols for its principal application in estrus synchronization, and a look into its broader research utility for professionals in drug development and reproductive science.
Introduction to this compound
This compound (FGA) is a synthetic, fluorinated steroid that functions as a progestational hormone.[6] Its structure is derived from progesterone, modified to increase potency and stability.[5] The primary and most well-established use of FGA is in veterinary reproductive management, specifically for the synchronization of estrus in sheep and goats.[4][7] This allows for fixed-time artificial insemination (FTAI), which is invaluable for managing breeding schedules and improving conception rates in livestock operations.[1]
Chemical Identity and Properties
FGA is recognized by the CAS Number 2529-45-5.[4] It is a white to off-white solid, sparingly soluble in solvents like chloroform and methanol, and insoluble in water.[4][8] Its chemical structure and properties are well-defined, ensuring consistency in research and clinical applications.
| Property | Value | Source |
| CAS Number | 2529-45-5 | [4][9] |
| Molecular Formula | C23H31FO5 | [4][6] |
| Molecular Weight | 406.49 g/mol | [4][6] |
| Synonyms | Flugestone Acetate, Cronolone, FGA, SC-9880 | [1][4][8][10] |
| Melting Point | 266-269 °C | [4][8] |
| Solubility | Chloroform (Sparingly), Ethyl Acetate (Slightly), Methanol (Sparingly), Water (Insoluble) | [4][8] |
| Storage | Refrigerator (long-term at -20°C) | [1][4] |
Core Mechanism of Action: Progesterone Receptor Modulation
The biological activity of FGA is mediated through its interaction with the progesterone receptor (PR), a member of the nuclear receptor superfamily. As a potent PR agonist, FGA mimics the effects of endogenous progesterone, playing a critical role in regulating the female reproductive cycle.[2][7]
The Progesterone Receptor Signaling Pathway
The mechanism involves FGA diffusing across the cell membrane and binding to the PR in the cytoplasm. This binding event induces a conformational change in the receptor, causing it to dissociate from heat shock proteins. The activated FGA-PR complex then translocates into the nucleus, where it dimerizes and binds to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes. This interaction recruits co-activator or co-repressor proteins, ultimately modulating the transcription of genes that regulate the estrous cycle.
During estrus synchronization protocols, the sustained release of FGA from an intravaginal sponge elevates systemic progestin levels. This high concentration exerts negative feedback on the hypothalamus and pituitary gland, suppressing the release of Gonadotropin-Releasing Hormone (GnRH) and, consequently, Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). This hormonal suppression prevents follicular development, estrus behavior, and ovulation for the duration of the treatment.[1]
Caption: FGA signaling pathway for estrus cycle suppression.
Primary Application: Estrus Synchronization in Livestock
The most prominent research and commercial application of FGA is for the synchronization of estrus and ovulation, primarily in ewes and does.[5] This is typically achieved using intravaginal sponges impregnated with a specific dose of FGA (e.g., 20-40 mg).[5]
The Physiological Basis and Workflow
The protocol artificially extends the luteal phase of the estrous cycle. The FGA-impregnated sponge continuously releases the progestin, which is absorbed through the vaginal mucosa, maintaining high circulating levels that inhibit ovulation.[1] When the sponge is removed after a predetermined period (e.g., 12-14 days for ewes), the progestin levels drop abruptly.[5] This sudden withdrawal mimics natural luteolysis and triggers a cascade of hormonal events: GnRH is released, followed by a surge in FSH and LH, leading to follicular growth, estrus behavior, and synchronized ovulation, typically within 48-72 hours. To enhance the ovulatory response, an injection of equine Chorionic Gonadotropin (eCG or PMSG) is often administered at the time of sponge removal.
Caption: Typical workflow for FGA-based estrus synchronization.
Detailed Experimental Protocols
The following protocols are foundational for researchers working with FGA. They are presented as self-validating systems, incorporating control measures and defined endpoints.
Protocol: Estrus Synchronization in Ewes
This protocol details the steps for synchronizing estrus in a flock of ewes for a timed artificial insemination program.
Objective: To synchronize ovulation in a group of ewes to allow for fixed-time artificial insemination.
Materials:
-
This compound (FGA) impregnated intravaginal sponges (e.g., 30 mg).
-
Sponge applicator.
-
Equine Chorionic Gonadotropin (eCG/PMSG).
-
Syringes and needles.
-
Lubricant.
-
Animal restraints.
Methodology:
-
Animal Selection: Select healthy, non-pregnant ewes with appropriate body condition scores.
-
Sponge Insertion (Day 0):
-
Secure the ewe in a restraint.
-
Apply a sterile lubricant to the tip of the applicator holding the FGA sponge.
-
Gently insert the applicator into the vagina, ensuring the sponge is placed in the anterior portion.
-
Deploy the sponge and slowly withdraw the applicator.
-
-
Treatment Period (Day 0 to Day 14):
-
Allow the sponge to remain in place for 12 to 14 days.[5]
-
Monitor animals for any signs of infection or sponge loss, although this is rare. The sustained FGA release will suppress estrus.
-
-
Sponge Removal and eCG Injection (Day 14):
-
Gently withdraw the sponge by pulling on its string.
-
Immediately administer a single intramuscular injection of eCG (dose typically ranges from 200-500 IU, depending on breed and season). This stimulates follicular development and enhances ovulation rate.
-
-
Estrus Detection and Insemination:
-
Most ewes will exhibit estrus (heat) between 24 and 48 hours after sponge removal.
-
Perform fixed-time artificial insemination (FTAI) 52 to 56 hours after sponge removal.
-
-
Validation:
-
Confirm protocol success by monitoring pregnancy rates via ultrasound approximately 35-45 days post-insemination. High conception rates validate the synchronization efficacy.[1]
-
Broader Research and Potential Applications
While FGA's primary role is in livestock reproduction, its potent progestogenic activity makes it a useful tool in other research areas.
-
Comparative Endocrinology: FGA can be used as a reference compound in studies comparing the potency and binding affinity of novel synthetic progestins.[2][3]
-
Receptor Binding Assays: As a high-affinity ligand for the progesterone receptor, FGA is suitable for use in competitive binding assays to screen for new PR modulators.
-
Reproductive Toxicology: The compound can be used to study the effects of potent progestin exposure on non-target species or to investigate the endocrine-disrupting potential of other chemicals.
-
Historical Context: FGA was initially investigated for potential use in human medicine, but these applications were not pursued.[5] Its use is now restricted to veterinary and research purposes.[1][4]
Conclusion and Future Directions
This compound (CAS 2529-45-5) is a powerful and reliable synthetic progestin that has revolutionized reproductive management in small ruminants. Its well-understood mechanism of action, high potency, and established protocols make it an indispensable tool for researchers and veterinary professionals. Future research may focus on developing advanced controlled-release delivery systems to further refine synchronization protocols, investigating its effects in other species, and utilizing it as a standard in the development and screening of next-generation reproductive hormones.
References
- 1. medkoo.com [medkoo.com]
- 2. Fluorogestone acetate | 2529-45-5 | MOLNOVA [molnova.com]
- 3. Fluorogestone acetate | TargetMol [targetmol.com]
- 4. lookchem.com [lookchem.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. This compound | C23H31FO5 | CID 10476437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Flugestone acetate [sitem.herts.ac.uk]
- 8. Flugestone 17-acetate | 2529-45-5 [chemicalbook.com]
- 9. This compound [drugfuture.com]
- 10. Flugestone acetate - Wikipedia [en.wikipedia.org]
Unveiling the Biological Profile of Dexamethasone Ethyl Ester (C23H31FO5): A Technical Guide for Researchers
Foreword: From a Nebulous Formula to a Defined Corticosteroid Derivative
Initial inquiries into the biological landscape of the molecular formula C23H31FO5 presented a significant challenge: the absence of a readily identifiable, well-documented compound. This ambiguity necessitated a systematic, deductive approach, starting with an analysis of elemental composition. The presence of fluorine and a carbon-hydrogen-oxygen ratio suggestive of a steroidal backbone pointed towards the vast family of fluorinated corticosteroids. This hypothesis was reinforced by the close structural relationship to highly utilized synthetic glucocorticoids such as Dexamethasone (C22H29FO5) and Betamethasone (C22H29FO5).
Subsequent, targeted investigations into derivatives of these core structures successfully identified the subject of this guide: Dexamethasone Ethyl Ester . This compound, bearing the precise molecular formula C23H31FO5, emerges as a specific entity for which a detailed biological and methodological examination can be constructed. This guide, therefore, transitions from a broad theoretical exploration to a focused analysis of Dexamethasone Ethyl Ester, leveraging the extensive knowledge of its parent compound, Dexamethasone, while highlighting the unique considerations introduced by the ethyl ester modification.
Dexamethasone Ethyl Ester: A Structural and Mechanistic Overview
Dexamethasone Ethyl Ester is a synthetic glucocorticoid, a derivative of the potent anti-inflammatory agent, Dexamethasone. The core structure is a fluorinated pregnane, a testament to the chemical modifications of natural steroids aimed at enhancing therapeutic efficacy.[1] The defining feature of this molecule is the esterification of the C17 hydroxyl group of Dexamethasone with an ethyl group, a modification that can influence its pharmacokinetic and pharmacodynamic properties.
Mechanism of Action: A Glucocorticoid Receptor-Mediated Cascade
Like its parent compound, the biological activity of Dexamethasone Ethyl Ester is primarily mediated through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.[1] Upon entering the cell, the ester bond is likely cleaved by cellular esterases, releasing the active Dexamethasone. Dexamethasone then binds to the cytosolic GR, inducing a conformational change that leads to the dissociation of heat shock proteins and the translocation of the activated GR-ligand complex into the nucleus.
Within the nucleus, the activated GR can modulate gene expression through two principal mechanisms:
-
Transactivation: The GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins such as lipocortin-1, annexin-1, and inhibitors of nuclear factor kappa B (NF-κB).
-
Transrepression: The activated GR can interact with and inhibit the activity of pro-inflammatory transcription factors, most notably NF-κB and activator protein-1 (AP-1). This prevents the transcription of a wide array of pro-inflammatory genes, including those encoding for cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.
The culmination of these genomic events is a potent suppression of the inflammatory and immune responses.
Caption: Glucocorticoid Receptor Signaling Pathway of Dexamethasone.
Quantitative Assessment of Biological Activity
The biological potency of Dexamethasone Ethyl Ester and its derivatives is typically quantified through a series of in vitro and in vivo assays. These evaluations are crucial for establishing structure-activity relationships and for the preclinical development of novel corticosteroid-based therapeutics.
In Vitro Assays
| Assay Type | Description | Key Parameters Measured |
| Receptor Binding Assay | Measures the affinity of the compound for the glucocorticoid receptor. This is often a competitive binding assay using a radiolabeled ligand, such as [3H]dexamethasone. | IC50 / Ki: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand, and the inhibition constant, respectively. |
| Reporter Gene Assay | Utilizes a cell line transfected with a reporter gene (e.g., luciferase) under the control of a GRE-containing promoter. The activity of the reporter gene is proportional to the activation of the GR. | EC50: The concentration of the compound that produces 50% of the maximal response. |
| Cytokine Release Assay | Measures the ability of the compound to inhibit the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from immune cells (e.g., peripheral blood mononuclear cells, macrophages) stimulated with an inflammatory agent (e.g., lipopolysaccharide). | IC50: The concentration of the compound that inhibits cytokine release by 50%. |
| Cell Viability Assay | Assesses the cytotoxic effects of the compound on various cell lines to determine its therapeutic window. Common assays include MTT, XTT, or trypan blue exclusion. | CC50: The concentration of the compound that causes 50% cell death. |
In Vivo Models
| Model | Description | Key Parameters Measured |
| Croton Oil-Induced Ear Edema | A model of acute topical inflammation where croton oil is applied to the ear of a rodent. The anti-inflammatory effect of a topically applied compound is measured by the reduction in ear swelling. | ED50: The effective dose that reduces ear edema by 50%. |
| Carrageenan-Induced Paw Edema | An acute model of localized inflammation where carrageenan is injected into the paw of a rodent. The anti-inflammatory effect of a systemically or locally administered compound is measured by the reduction in paw swelling. | % Inhibition of Edema |
| Adjuvant-Induced Arthritis | A chronic model of systemic inflammation that mimics rheumatoid arthritis. The therapeutic efficacy of a compound is assessed by its ability to reduce joint inflammation, bone erosion, and other clinical scores. | Arthritic Score, Paw Volume, Histopathological changes |
| Thymus Involution Assay | A measure of systemic glucocorticoid activity. Administration of glucocorticoids leads to a dose-dependent reduction in the weight of the thymus gland. | Thymus Weight Reduction |
Experimental Protocols: A Step-by-Step Guide
Glucocorticoid Receptor Binding Assay
Objective: To determine the binding affinity of Dexamethasone Ethyl Ester for the glucocorticoid receptor.
Materials:
-
Rat liver cytosol (as a source of GR)
-
[3H]dexamethasone (radiolabeled ligand)
-
Unlabeled Dexamethasone (for determining non-specific binding)
-
Dexamethasone Ethyl Ester (test compound)
-
Tris-HCl buffer
-
Dextran-coated charcoal
-
Scintillation cocktail and counter
Procedure:
-
Prepare a series of dilutions of Dexamethasone Ethyl Ester.
-
In microcentrifuge tubes, combine the rat liver cytosol, [3H]dexamethasone, and either buffer (for total binding), unlabeled Dexamethasone (for non-specific binding), or the test compound.
-
Incubate the mixture at 4°C for a specified period (e.g., 18 hours) to allow for binding to reach equilibrium.
-
Add dextran-coated charcoal to each tube to adsorb unbound ligand.
-
Centrifuge the tubes to pellet the charcoal.
-
Transfer the supernatant (containing the bound ligand) to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.
References
Methodological & Application
Flurogestone Acetate (FGA) Sponge Protocol for Estrus Synchronization in Ewes: Application Notes for Researchers and Drug Development Professionals
Introduction
Estrus synchronization is a cornerstone of modern small ruminant production and assisted reproductive technologies (ARTs).[1][2] It allows for the concentration of breeding and lambing periods, facilitating more efficient use of labor and resources.[1][2] Furthermore, it is an essential tool for implementing fixed-time artificial insemination (FTAI), which can accelerate genetic improvement within a flock.[1] Among the various hormonal strategies, intravaginal sponges impregnated with synthetic progestogens, such as Flurogestone Acetate (FGA), have been widely adopted for their efficacy in controlling the estrous cycle in ewes.[3][4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the FGA sponge protocol for estrus synchronization in ewes. It delves into the underlying physiological mechanisms, provides detailed step-by-step protocols, discusses critical factors influencing success, and offers insights grounded in scientific literature and field experience.
Scientific Principles and Mechanism of Action
Successful estrus synchronization hinges on the precise manipulation of the ewe's natural hormonal cascade that governs the 16-17 day estrous cycle.[4][5] The key hormones involved are Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus, Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH) from the pituitary gland, and estradiol and progesterone from the ovaries.[5]
The Role of Progesterone and FGA
During the luteal phase of the estrous cycle, the corpus luteum (CL) produces progesterone, which inhibits the release of GnRH, thereby suppressing follicular development, estrus behavior, and ovulation.[5] FGA is a potent synthetic analogue of progesterone.[6][7] When an FGA-impregnated sponge is inserted into the vagina, it continuously releases the progestogen, which is absorbed through the vaginal mucosa.[7][8] This elevates systemic FGA levels, mimicking the action of progesterone from a functional CL.[8] This artificially maintained high level of progestogen prevents the ewe from coming into estrus and ovulating, regardless of the stage of her cycle at the time of sponge insertion.[8]
Induction of a Synchronized Estrus and Ovulation
The synchronization of the flock is achieved upon the removal of the FGA sponge. The abrupt withdrawal of the exogenous progestogen leads to a rapid decline in its systemic concentration.[7] This drop in progestogen removes the negative feedback on the hypothalamus, allowing for a surge in GnRH release.[5] The increased GnRH stimulates the pituitary to release FSH and LH, which in turn promotes the final maturation of ovarian follicles and the subsequent onset of estrus.[5][9]
To further enhance the synchrony and predictability of ovulation, especially during the non-breeding season, an injection of equine Chorionic Gonadotropin (eCG), also known as Pregnant Mare Serum Gonadotropin (PMSG), is often administered at the time of sponge removal.[9][10][11] eCG possesses both FSH- and LH-like activity, stimulating follicular growth and inducing ovulation.[9][11]
Hormonal Signaling Pathway
The following diagram illustrates the hormonal control of the ewe's estrous cycle and the intervention points of the FGA protocol.
Caption: Hormonal control of the ewe estrous cycle and FGA protocol intervention points.
Detailed Application Protocol
This section outlines a standard, field-proven protocol for estrus synchronization in ewes using FGA sponges. Adherence to proper technique and hygiene is critical for success.
Materials and Equipment
-
This compound (FGA) intravaginal sponges (typically 20-40 mg)[8][10][11][12]
-
Sponge applicator
-
Non-spermicidal lubricant
-
Equine Chorionic Gonadotropin (eCG/PMSG)
-
Syringes and needles for eCG administration
-
Record-keeping materials (e.g., ear tags, record sheets)
-
Disinfectant solution (e.g., 10% benzalkonium chloride or 5g/L chlorhexidine gluconate)[8] Note: Do not use alcohols, cresols, phenols, or sheep dips as they can damage the sponge.[8][10]
Experimental Workflow Diagram
Caption: Standard workflow for the FGA sponge estrus synchronization protocol.
Step-by-Step Methodology
Part 1: Sponge Insertion (Day 0)
-
Animal Restraint: Secure the ewe in a manner that minimizes stress and provides clear access to the vaginal area. A handling chute or having an assistant hold the ewe is recommended.
-
Hygiene: Wearing disposable gloves is mandatory for personal safety and to prevent contamination.[6][10] Clean the vulvar region of the ewe with a dry paper towel to remove any feces or debris.
-
Applicator Preparation: Disinfect the applicator in an appropriate solution.[8] Apply a small amount of non-spermicidal lubricant to the tip of the applicator.
-
Sponge Loading: Insert an FGA sponge into the applicator. The drawstring of the sponge should be left hanging free.[8]
-
Insertion: Gently insert the lubricated applicator into the vagina at a slight upward angle, advancing it 10-15 cm.[8]
-
Sponge Deployment: Depress the plunger of the applicator to release the sponge into the anterior portion of the vagina.[8]
-
Applicator Removal: Slowly withdraw the applicator, ensuring the drawstring is visible and hanging from the vulva. This string is crucial for sponge removal.
-
Record Keeping: Record the date of insertion and the ewe's identification number.
Part 2: Sponge Removal and eCG Administration (Day 12-14)
-
Timing: The sponges are typically left in place for 12 to 14 days.[4][10] The 14-day protocol has been shown to yield significantly higher pregnancy rates in some studies.[13]
-
Removal: Gently and steadily pull on the exposed drawstring to remove the sponge. A muco-purulent discharge may be observed upon removal, which is generally not associated with clinical signs and does not typically affect fertility.[10]
-
eCG Injection: Immediately following sponge removal, administer the recommended dose of eCG via intramuscular injection.[10] The dosage can vary from 300-700 IU, depending on factors such as breed, season (breeding vs. non-breeding), and desired ovulation rate.[10][14]
Part 3: Estrus Detection and Insemination/Mating
-
Estrus Onset: Ewes are expected to exhibit estrus (heat) approximately 36 to 48 hours after sponge removal.[8]
-
Breeding:
-
Natural Mating: Introduce rams to the synchronized ewes. It is advisable to increase the ram-to-ewe ratio to at least 1:10 to ensure all ewes in estrus are mated.[8]
-
Fixed-Time Artificial Insemination (FTAI): If implementing FTAI, insemination is typically performed 55 hours after sponge removal.[6][10] Some protocols may recommend a double insemination at 48 and 60 hours post-removal.[8][15]
-
Key Quantitative Data and Expected Outcomes
The efficacy of the FGA sponge protocol can be measured by several reproductive parameters. The following table summarizes typical data found in the literature.
| Parameter | Typical Range/Value | Source(s) |
| FGA Sponge Dose | 20-40 mg per ewe | [8][10][11][12] |
| Sponge Retention Period | 12-14 days | [4][10] |
| eCG (PMSG) Dose | 300-700 IU | [10][14] |
| Estrus Response Rate | 80-100% | [14][16][17] |
| Time to Estrus Onset | 36-48 hours post-removal | [8] |
| Optimal Time for FTAI | 55 hours post-removal | [6][10] |
| Conception/Pregnancy Rate | 47-88% (highly variable) | [11][13][16][17][18] |
| Lambing Rate | Variable, can exceed 85% | [18] |
| Prolificacy (Lambs per Ewe) | Can be increased with eCG | [14] |
Factors Influencing Protocol Efficacy
The success of any estrus synchronization program is multifactorial. Researchers and professionals must consider the following variables:
-
Season: Ewes are seasonally polyestrous, with peak reproductive activity in the autumn as daylight hours decrease.[4][9] While FGA protocols can be used to induce estrus during the non-breeding season (anestrus), fertility rates may be lower than during the natural breeding season.[1][9]
-
Breed: Different sheep breeds can exhibit variations in their response to hormonal treatments.
-
Age and Parity: The reproductive performance of very young (ewe lambs) or very old ewes may be lower.[19][20] Nulliparous (maiden) ewes may require different handling during sponge insertion to avoid discomfort.[21][22]
-
Body Condition Score (BCS): Ewes should be in a moderate to good body condition (BCS of 2.5-3.5 on a 5-point scale) at the time of synchronization. Ewes that are too thin or overweight may have reduced fertility.[19][20]
-
Nutritional Status: A rising plane of nutrition ("flushing") before and during the breeding period can improve ovulation rates and fertility.[19]
-
Ram Effect: The introduction of a ram can help stimulate and enhance the expression of estrus in synchronized ewes.[9]
-
Sponge Loss: The rate of sponge loss is typically low (around 2%), but if a sponge is lost, that ewe will not be synchronized with the flock.[18][21][22]
Troubleshooting and Field-Proven Insights
-
Vaginitis and Discharge: A mild, non-odorous vaginal discharge is common upon sponge removal.[10] However, if a severe, purulent, or foul-smelling discharge is observed, it could indicate a vaginal infection, and the affected ewe should be examined. While often not impacting fertility, severe cases may warrant exclusion from the breeding program.[10]
-
Reduced Fertility with Repeated Use: Repeated use of FGA sponges in combination with PMSG within a short timeframe may lead to the development of antibodies against PMSG in some ewes.[6][10] This can affect the timing of ovulation and potentially reduce fertility in subsequent FTAI programs.[6][10]
-
Insemination Timing: The window for successful insemination is narrow. Improper timing of AI in relation to ovulation is a major cause of reproductive failure.[1] For FTAI, adhering to the recommended 55-hour post-removal window is critical.[10]
-
Handling and Safety: FGA is a potent hormone. Personal protective equipment, specifically single-use gloves, should always be worn when handling the sponges to avoid direct skin contact.[6][10] Pregnant women or those suspecting they might be pregnant should not handle the product.[6][10]
Conclusion
The this compound sponge protocol is a robust and effective tool for estrus synchronization in ewes, enabling streamlined flock management and the application of advanced reproductive technologies. Its success is predicated on a thorough understanding of the physiological principles, meticulous adherence to the protocol, and careful consideration of the various factors that can influence reproductive outcomes. By integrating the scientific knowledge and practical insights presented in these application notes, researchers and drug development professionals can optimize the use of this technology to achieve their experimental and production goals.
References
- 1. repository.up.ac.za [repository.up.ac.za]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. Evaluation of the efficiency of estrus synchronization protocols combined with natural service and ultrasonography on ewe reproductive performance during non-breeding season - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hormonal Control of Estrus in Goats and Sheep - Management and Nutrition - Merck Veterinary Manual [merckvetmanual.com]
- 5. Sheep reproduction basics and conception rates | ontario.ca [ontario.ca]
- 6. mohpublic.z6.web.core.windows.net [mohpublic.z6.web.core.windows.net]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Fluorogestone Acetate (FGA) sponges for the synchronisation of oestrus (estrus, estrous) in sheep and goats [pharmplex.com.au]
- 9. Seasonal reproduction in ewes – how to manipulate the breeding season | Farming Connect [businesswales.gov.wales]
- 10. mohpublic.z6.web.core.windows.net [mohpublic.z6.web.core.windows.net]
- 11. jcea.agr.hr [jcea.agr.hr]
- 12. tandfonline.com [tandfonline.com]
- 13. researcherslinks.com [researcherslinks.com]
- 14. vetdergikafkas.org [vetdergikafkas.org]
- 15. scispace.com [scispace.com]
- 16. Use of fluorogestone acetate sponges or controlled internal drug release for estrus synchronization in ewes: Effects of hormonal profiles and reproductive performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researcherslinks.com [researcherslinks.com]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
- 19. Factors Affecting Reproductive Performance of Sheep - Management and Nutrition - MSD Veterinary Manual [msdvetmanual.com]
- 20. Factors Affecting Reproductive Performance of Sheep | OSU Small Ruminant Team [u.osu.edu]
- 21. Effect of 20 mg Fluorogestone Acetate (FGA) Sponges on Reproductive Parameters of Dairy Ovine Breeds in Southern Italy | Acta Scientiae Veterinariae [seer.ufrgs.br]
- 22. researchgate.net [researchgate.net]
Application Notes & Protocols: Dosage Determination of Flurogestone Acetate for Estrus Synchronization in Diverse Goat Breeds
Abstract
Flurogestone Acetate (FGA), a potent synthetic progestogen, is a cornerstone of modern small ruminant reproductive management, enabling precise control over the estrous cycle.[1] While standard dosages are widely cited, optimal efficacy is contingent upon dosages tailored to specific breeds, considering physiological and metabolic differences. This document provides a comprehensive framework for researchers and drug development professionals to systematically determine and validate the optimal dosage of FGA for any given goat breed. It outlines the underlying endocrinological principles, presents a detailed experimental protocol for dosage titration, and offers guidance on data interpretation. The objective is to equip scientists with the necessary tools to develop breed-specific, high-efficacy estrus synchronization protocols that enhance reproductive efficiency in managed goat populations.
Introduction: The Imperative for Breed-Specific Dosage
Estrus synchronization is a critical technology for improving reproductive outcomes in goat herds, facilitating the use of artificial insemination (AI) and enabling timed breeding to concentrate kidding seasons.[2] this compound (FGA), delivered via an intravaginal sponge, mimics the luteal phase of the estrous cycle.[1][3] Upon removal, the abrupt drop in progestogen levels, often coupled with an injection of equine chorionic gonadotropin (eCG), triggers a synchronized follicular phase, leading to predictable estrus and ovulation.[1]
Standard FGA dosages, such as 30-45 mg per sponge, are commercially available.[1][4] However, the concept of a "one-size-fits-all" dosage is a significant limiting factor. Goat breeds exhibit vast diversity in body mass, metabolic rate, and inherent seasonality, from the Nigerian Dwarf to the Boer goat. These differences can significantly alter the pharmacokinetics and pharmacodynamics of FGA, leading to suboptimal outcomes such as poor estrus response, variable ovulation times, or reduced fertility if the dosage is not optimized.[5]
This guide provides the scientific rationale and a practical, self-validating protocol for establishing the minimum effective dose of FGA required to consistently suppress estrus and prime the hypothalamic-pituitary-ovarian (HPO) axis for a fertile, synchronized heat upon withdrawal.
Core Mechanism of Action
This compound is a synthetic analogue of progesterone.[4][6] Its primary function in an estrus synchronization protocol is to artificially extend the luteal phase of the cycle.[2]
-
Suppression of Gonadotropin Release: FGA exerts negative feedback on the hypothalamus and anterior pituitary gland, suppressing the pulsatile release of Gonadotropin-Releasing Hormone (GnRH) and, consequently, Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).
-
Inhibition of Estrus and Ovulation: The suppression of LH pulses prevents the final maturation of ovarian follicles and the preovulatory LH surge, thus inhibiting both the expression of estrus (heat) and ovulation.
-
Synchronization upon Withdrawal: The protocol's efficacy hinges on the sudden removal of this negative feedback. When the FGA sponge is withdrawn, the pituitary gland is released from inhibition, leading to a rapid increase in LH pulse frequency. This stimulates the final growth of a dominant follicle, estrogen production, and a synchronized LH surge, culminating in a predictable ovulation.[1]
Protocol: Multi-Dose Titration Study for a Novel Goat Breed
This protocol provides a robust framework for determining the optimal FGA dosage. It is designed as a self-validating system with clear endpoints to ensure trustworthy and reproducible results.
Experimental Objective
To determine the minimum effective dose of this compound that achieves a high rate (>85%) of estrus synchronization and subsequent ovulation in a specific goat breed.
Animal Selection and Management
-
Animals: Select a minimum of 40 healthy, sexually mature, non-pregnant, and non-lactating does of the target breed. Animals should have a body condition score (BCS) between 2.5 and 3.5.
-
Acclimatization: Allow a 3-week acclimatization period where animals are housed under consistent nutritional and environmental conditions.
-
Buck Effect: Ensure all does are isolated from the sight, sound, and smell of bucks for at least 3 weeks prior to and during the FGA treatment period to prevent unintended social cues from influencing cyclicity.[7]
Experimental Design and Group Allocation
Randomly allocate the does into four groups (n=10 per group). This design allows for a dose-response evaluation.
| Group | Treatment | FGA Dose (mg) | Rationale |
| 1 | Control | 0 | Establishes baseline cyclicity and estrus expression without hormonal intervention. |
| 2 | Low Dose | 20 | Tests a sub-commercial dose to identify the lower boundary of efficacy. |
| 3 | Medium Dose | 30 | Represents a common commercial dose, serving as a benchmark.[8] |
| 4 | High Dose | 45 | Represents the upper commercial dose to assess if higher levels improve synchrony or are suprathreshold.[4][9] |
Step-by-Step Methodology
Day 0: Sponge Insertion
-
Securely restrain each doe.
-
Clean the vulvar region with a mild antiseptic solution.
-
Using a gloved hand, load an FGA sponge of the appropriate dosage into a sanitized applicator.
-
Gently insert the applicator into the vagina to its full extent and deploy the sponge, leaving the drawstring visible externally.[1]
-
For the Control group, insert and immediately remove an empty applicator to simulate the procedure.
Day 9: PGF2α Administration (Luteolysis)
-
Administer an intramuscular injection of a luteolytic agent, such as Cloprostenol (e.g., 62.5-125 mcg) or Dinoprost.
-
Causality: This step is crucial for ensuring the regression of any pre-existing corpus luteum (CL) that may have formed before or during the initial days of FGA treatment. This guarantees that the subsequent ovulation is from a newly recruited follicular wave, ensuring tight synchrony.[10]
Day 11: Sponge Removal and eCG Administration
-
Gently pull the drawstring to remove the intravaginal sponge from all does in Groups 2, 3, and 4.
-
Immediately following sponge removal, administer an intramuscular injection of 200-400 IU of eCG.
-
Causality: eCG provides a powerful FSH-like stimulus that promotes robust follicular development and helps ensure a high ovulation rate, particularly during the non-breeding season or in breeds with lower prolificacy.[8][11]
Day 11 to Day 14: Estrus Detection
-
Beginning 12 hours after sponge removal, conduct estrus detection twice daily (morning and evening) for at least 30 minutes per session.
-
Use aproned, vasectomized "teaser" bucks to identify does in standing heat. Record the doe's ID and the time she is first observed in standing estrus.
-
A doe is considered in estrus when she stands to be mounted by the buck.
Day 16-18: Ovulation Confirmation
-
Perform transrectal ultrasonography on all does to confirm ovulation.
-
Identify and count the number of corpora lutea (CLs) on each ovary. The presence of one or more CLs confirms ovulation.
-
Alternatively, if ultrasound is unavailable, blood samples can be collected 7-10 days after observed estrus to measure serum progesterone levels. A concentration >1 ng/mL is indicative of a functional CL and confirms ovulation.[12]
Data Collection and Interpretation
Key Performance Indicators (KPIs)
Collect the following data for each group to quantitatively assess the efficacy of each dosage.
-
Sponge Retention Rate (%): (Number of sponges retained / Number of sponges inserted) x 100.
-
Estrus Response Rate (%): (Number of does showing estrus / Number of does in group) x 100.
-
Time to Estrus Onset (Hours): The average time from sponge removal to the first observation of standing heat.
-
Synchrony of Estrus: The standard deviation of the "Time to Estrus Onset." A smaller standard deviation indicates tighter synchrony.
-
Ovulation Rate (%): (Number of does that ovulated / Number of does in group) x 100.
-
Prolificacy (Ovulations per Doe): The average number of CLs observed in the does that ovulated.
Interpreting the Results
Summarize the results in a table for clear comparison. The optimal dose is the lowest dose that achieves the desired targets, typically an estrus response and ovulation rate of over 85% with a tight synchrony of estrus.
Table 1: Hypothetical Results of FGA Dosage Titration Study
| KPI | Group 1 (Control) | Group 2 (20mg FGA) | Group 3 (30mg FGA) | Group 4 (45mg FGA) |
| Estrus Response | 30% | 80% | 90% | 100% |
| Time to Estrus (h) | N/A | 38.5 ± 10.2 | 34.1 ± 4.5 | 33.5 ± 4.1 |
| Ovulation Rate | 30% | 80% | 90% | 100% |
| Prolificacy | 1.3 ± 0.5 | 1.8 ± 0.6 | 1.9 ± 0.4 | 2.0 ± 0.5 |
Analysis of Hypothetical Data:
-
The 20mg dose showed a good response but fell short of the >85% target, suggesting it is likely sub-optimal for this breed.
-
The 30mg dose successfully achieved a 90% estrus response and ovulation rate with a tight synchrony (low standard deviation in time to estrus).
-
The 45mg dose achieved a 100% response, but the improvement over the 30mg dose is minimal and may not be statistically significant. The time to estrus and prolificacy are nearly identical.
Established Starting Points for Common Goat Breeds
While the titration protocol is the gold standard, published literature provides generally accepted starting dosages for various breeds. These should be used as a starting point for optimization, not as a final prescription.
| Breed Type | Common Breeds | Typical FGA Dose (mg) | Treatment Duration (Days) | Key Considerations |
| Dairy Breeds | Alpine, Saanen, Nubian | 30 - 45 | 9 - 11 | High metabolic rate may require doses on the higher end of the range.[9][13] |
| Meat Breeds | Boer, Kiko | 30 - 45 | 11 - 14 | Larger body mass often correlates with standard to high doses. |
| Fiber Breeds | Angora, Cashmere | 30 | 11 - 14 | Generally responsive to standard doses. |
| Tropical/Local Breeds | Red Sokoto, Damascus | 30 | 14 - 17 | May have different seasonal responses; longer protocols are sometimes used.[8][14] |
Note: The duration of FGA treatment can also be a variable. While longer protocols (14-21 days) have been used, shorter protocols (9-11 days) combined with a PGF2α injection are increasingly common to improve fertility.[7][10]
Conclusion
The systematic determination of this compound dosage is a critical investment in the reproductive success of any managed goat herd. Moving beyond a generalized approach to a breed-specific, data-driven protocol ensures that the full potential of estrus synchronization technology is realized. By understanding the underlying mechanisms and applying rigorous, self-validating experimental designs, researchers and professionals can significantly enhance synchronization rates, improve the success of artificial insemination programs, and ultimately boost the overall productivity and profitability of their operations.
References
- 1. Fluorogestone Acetate (FGA) sponges for the synchronisation of oestrus (estrus, estrous) in sheep and goats [pharmplex.com.au]
- 2. cdn.ymaws.com [cdn.ymaws.com]
- 3. researchgate.net [researchgate.net]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Synchronization of oestrus in goats: dose effect of progestagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flugestone acetate [medbox.iiab.me]
- 7. Synchronization of Estrus in Goats - Management and Nutrition - MSD Veterinary Manual [msdvetmanual.com]
- 8. Oestrus induction using fluorogestone acetate sponges and equine chorionic gonadotrophin in Red Sokoto goats [scielo.org.za]
- 9. Estrus synchronization in dairy goats: use of fluorogestone acetate vaginal sponges or norgestomet ear implants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hormonal Control of Estrus in Goats and Sheep - Management and Nutrition - Merck Veterinary Manual [merckvetmanual.com]
- 11. Luteal lifespan and fertility after estrus synchronization in goats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scialert.net [scialert.net]
- 14. researchgate.net [researchgate.net]
HPLC-MS/MS method for quantifying Flurogestone Acetate in plasma
An In-Depth Technical Guide to the Quantitative Analysis of Flurogestone Acetate in Plasma via a Validated HPLC-MS/MS Method
Abstract
This comprehensive application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of this compound (FGA) in plasma. Developed for researchers, scientists, and professionals in drug development, this guide provides a step-by-step protocol, from sample preparation to data analysis. The causality behind experimental choices is explained, ensuring scientific integrity and enabling users to adapt and troubleshoot the method effectively. The protocol is designed as a self-validating system, grounded in the principles outlined by major regulatory bodies such as the FDA and EMA.[1][2][3][4][5]
Introduction: The Significance of this compound Quantification
This compound (FGA), also known as Flugestone Acetate, is a synthetic progestin used extensively in veterinary medicine to synchronize estrus in livestock, thereby enhancing the efficiency of breeding programs.[6][7][8] Its potent progestational activity, approximately 20-25 times that of progesterone, necessitates precise administration and monitoring.[9] Pharmacokinetic studies, which are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of FGA, rely on highly accurate and sensitive bioanalytical methods to measure its concentration in biological matrices like plasma.
The complex nature of plasma requires a method with high selectivity and sensitivity to distinguish the analyte from endogenous components. HPLC-MS/MS has become the gold standard for such applications due to its superior specificity and low detection limits. This guide presents a complete, validated workflow for FGA quantification, ensuring data reliability for pharmacokinetic and toxicokinetic studies.
Analyte Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₂₃H₃₁FO₅ | [7][10][11] |
| Molar Mass | 406.49 g/mol | [7][9][10] |
| Solubility | Sparingly soluble in Chloroform and Methanol; Slightly soluble in Ethyl Acetate. | [7][10] |
| Chemical Structure | A synthetic pregnane steroid, derivative of 17α-hydroxyprogesterone. | [8][11] |
Materials and Methods
Reagents and Chemicals
-
This compound (FGA) reference standard (>98% purity)
-
Megestrol Acetate (MGA) internal standard (IS) (>98% purity)
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
Blank, drug-free plasma (with appropriate anticoagulant, e.g., K₂EDTA)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system (e.g., Agilent 1290 Infinity II)[12]
-
Triple Quadrupole Mass Spectrometer (e.g., Agilent 6495C)[12]
-
Solid-Phase Extraction (SPE) manifold and cartridges (e.g., C18 or polymeric sorbent)[13][14][15][16]
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
-
Calibrated pipettes
Experimental Protocols
Preparation of Standards and Quality Control Samples
The foundation of accurate quantification lies in the precise preparation of calibration standards and quality control (QC) samples.
-
Primary Stock Solutions: Prepare individual stock solutions of FGA and the internal standard (MGA) in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Create a series of working standard solutions by serially diluting the FGA stock solution with 50:50 methanol/water. These will be used to spike the blank plasma.
-
Calibration Curve (CC) Standards: Prepare a set of 8-10 non-zero calibration standards by spiking appropriate amounts of the working standard solutions into blank plasma. The final concentration range should be selected to cover the expected in-study concentrations, for example, 0.2 to 50 ng/mL. A previously validated method showed a range of 0.2-5.0 ng/mL.[6]
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of four concentration levels:
-
LLOQ: Lower Limit of Quantification
-
LQC: Low Quality Control (approx. 3x LLOQ)
-
MQC: Medium Quality Control
-
HQC: High Quality Control (approx. 80% of the highest calibration standard)
-
Sample Preparation: Solid-Phase Extraction (SPE)
The objective of sample preparation is to extract FGA and the IS from the plasma matrix while removing interfering substances like proteins and phospholipids. While liquid-liquid extraction has been successfully used[6][17], SPE often provides cleaner extracts and can be more easily automated.[16] A reversed-phase polymeric sorbent is recommended for its simplified methodology and reduced protein binding.[14]
Protocol:
-
Pre-treatment: Allow frozen plasma samples, CC standards, and QCs to thaw at room temperature. Vortex gently. To a 500 µL aliquot of plasma, add 50 µL of the MGA internal standard working solution (e.g., at 100 ng/mL). Vortex for 10 seconds.
-
Conditioning: Condition the SPE cartridge (e.g., C18, 100 mg) with 1 mL of methanol followed by 1 mL of ultrapure water. Causality: This step activates the sorbent's functional groups and ensures a reproducible interaction with the analyte.
-
Loading: Load the pre-treated plasma sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water. Causality: This step removes polar, water-soluble interferences that are not retained on the C18 sorbent, while the analyte of interest remains bound. A subsequent wash with a non-polar solvent like hexane can be employed to remove lipids.[16]
-
Elution: Elute the FGA and IS from the cartridge with 1 mL of methanol or acetonitrile into a clean collection tube. Causality: The strong organic solvent disrupts the non-polar interactions between the analytes and the sorbent, releasing them into the eluate.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 50:50 acetonitrile/water). Causality: This step concentrates the sample, improving sensitivity, and ensures the sample solvent is compatible with the HPLC mobile phase to prevent peak distortion.
Workflow Diagram: From Sample to Analysis
Caption: Overall bioanalytical workflow for FGA quantification.
HPLC-MS/MS Conditions
The chromatographic and mass spectrometric parameters must be optimized to ensure sensitivity, selectivity, and robust performance.
HPLC Parameters:
| Parameter | Recommended Condition | Justification |
| Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm) | Provides excellent retention and separation for steroid molecules like FGA.[6][15] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes protonation of the analyte for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good peak shape and elution strength. |
| Gradient | Start at 40% B, ramp to 95% B over 3 min, hold for 1 min, return to 40% B and re-equilibrate for 1 min. | A gradient elution is necessary to effectively separate the analyte from matrix components and ensure a timely elution. |
| Flow Rate | 0.4 mL/min | A typical flow rate for analytical LC-MS, balancing speed and efficiency. |
| Injection Volume | 5-10 µL | A small injection volume minimizes potential matrix effects. |
| Column Temp. | 40°C | Elevated temperature reduces mobile phase viscosity and can improve peak shape. |
Mass Spectrometer Parameters:
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity.[6][18]
| Parameter | Recommended Condition | Justification |
| Ionization Mode | Electrospray Ionization (ESI), Positive | FGA readily forms a protonated molecule [M+H]⁺.[6] |
| Capillary Voltage | 3500 V | Optimized for efficient ion formation. |
| Gas Temp. | 300°C | Facilitates desolvation of the ESI droplets. |
| Gas Flow | 10 L/min | Optimized for desolvation and ion transport. |
| MRM Transitions | See table below | These specific precursor-to-product ion transitions ensure high selectivity for the analytes.[18] |
Optimized MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| FGA (Quantifier) | 407.2 | 267.1 | 50 | 20 |
| FGA (Qualifier) | 407.2 | 285.1 | 50 | 18 |
| MGA (IS) | 385.1 | 267.1 | 50 | 22 |
Note: The precursor ion [M+H]⁺ for FGA is m/z 407.2.[6] The product ions are generated through collision-induced dissociation (CID), with the most abundant and stable fragments selected for quantification and qualification. Collision energy must be empirically optimized for the specific instrument used.[19]
Diagram: Principle of Solid-Phase Extraction
References
- 1. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. pharmacompass.com [pharmacompass.com]
- 4. fda.gov [fda.gov]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Development of a high-performance liquid chromatography-tandem mass spectrometry method for the determination of this compound in ovine plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lookchem.com [lookchem.com]
- 8. Flugestone acetate - Wikipedia [en.wikipedia.org]
- 9. Fluorogestone acetate | TargetMol [targetmol.com]
- 10. chembk.com [chembk.com]
- 11. This compound | C23H31FO5 | CID 10476437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. mdpi.com [mdpi.com]
- 14. agilent.com [agilent.com]
- 15. mdpi.com [mdpi.com]
- 16. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. forensicrti.org [forensicrti.org]
- 19. Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites | PLOS One [journals.plos.org]
Application Note: Preparation of Flurogestone Acetate Solutions for In Vitro Research
Introduction
Flurogestone Acetate (FGA), also known as Flugestone Acetate, is a potent synthetic progestin, a class of steroid hormones that act as agonists for the progesterone receptor (PR).[1][2] Due to its high potency—approximately 20-25 times greater than progesterone—it is a valuable tool for in vitro studies focusing on reproductive biology, endocrinology, and cellular signaling pathways involving the progesterone receptor.[3]
The accuracy and reproducibility of in vitro experimental results are fundamentally dependent on the precise and consistent preparation of test compounds. This guide provides a detailed, field-proven methodology for the preparation, validation, storage, and application of this compound solutions, ensuring high-quality, reliable data for researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
A thorough understanding of the compound's properties is critical for proper handling and solution preparation.
| Property | Value | Source(s) |
| Molecular Formula | C₂₃H₃₁FO₅ | [4][5] |
| Molecular Weight | 406.49 g/mol | [1][4][5] |
| CAS Number | 2529-45-5 | [3][4][5] |
| Appearance | White to Off-White Solid/Powder | [6] |
| Melting Point | 266-269 °C | [4][5] |
| Solubility (Organic) | DMSO (~11.4 mM), Chloroform (Sparingly), Methanol (Sparingly), Ethyl Acetate (Slightly) | [3][4][5][6] |
| Water Solubility | Insoluble | [6] |
Causality Note: The high lipophilicity and insolubility of FGA in aqueous media necessitate the use of an organic solvent, such as Dimethyl Sulfoxide (DMSO), to create a high-concentration primary stock solution. This stock can then be serially diluted into aqueous cell culture media for final experimental concentrations.
Safety & Handling Precautions
This compound is a biologically active steroid and requires careful handling.
-
Hazard Classification: May damage fertility or the unborn child and may cause damage to organs (adrenal gland) through prolonged or repeated exposure.[7] It is also classified as harmful if swallowed or inhaled, and causes skin and serious eye irritation.[8]
-
Personal Protective Equipment (PPE): Always wear protective gloves, a laboratory coat, and safety glasses when handling the powdered compound and concentrated solutions.[7][8]
-
Handling Environment: Handle the powder in a chemical fume hood or a ventilated enclosure to avoid inhalation of dust particles.[8][9] Minimize dust generation.[7]
-
Disposal: Dispose of all waste, including contaminated tips, tubes, and solutions, in accordance with local, state, and federal regulations for hazardous chemical waste.[7]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[8] If on skin, wash with plenty of soap and water. If inhaled, move to fresh air. If exposed or concerned, seek medical attention.[7][10]
Protocol: Preparation of a 10 mM this compound Primary Stock Solution
This protocol describes the preparation of a high-concentration primary stock in DMSO, which serves as the foundation for all subsequent experimental dilutions.
Required Materials
-
This compound powder (CAS: 2529-45-5)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, conical-bottom polypropylene or glass vial with a screw cap
-
Sterile, positive displacement pipettes and tips
-
Vortex mixer
-
Water bath or sonicator (recommended)
Step-by-Step Methodology
-
Pre-Calculation: Determine the mass of FGA powder needed.
-
Formula: Mass (mg) = Desired Concentration (M) × Molecular Weight ( g/mol ) × Volume (L) × 1000 (mg/g)
-
Example for 2 mL of 10 mM stock: Mass (mg) = 0.010 mol/L × 406.49 g/mol × 0.002 L × 1000 mg/g = 8.13 mg
-
-
Weighing the Compound:
-
Tare the sterile vial on the analytical balance.
-
Carefully weigh out the calculated mass (e.g., 8.13 mg) of FGA powder directly into the vial.
-
Expert Insight: Weighing directly into the final vial minimizes compound loss that can occur during transfer.
-
-
Solvent Addition:
-
Using a calibrated pipette, add the calculated volume of sterile DMSO (e.g., 2 mL) to the vial containing the FGA powder.
-
-
Dissolution:
-
Securely cap the vial.
-
Vortex the solution vigorously for 1-2 minutes.
-
Visually inspect the solution against a light source. If any solid particles remain, sonication or gentle warming in a 37°C water bath for 5-10 minutes can facilitate complete dissolution.[3]
-
Trustworthiness Check: Ensure the solution is perfectly clear and free of any visible precipitate. A homogenous stock solution is critical for accurate downstream dilutions.
-
-
Labeling and Aliquoting:
-
Clearly label the primary stock vial with the compound name ("this compound"), concentration (10 mM), solvent (DMSO), preparation date, and your initials.
-
To prevent degradation from repeated freeze-thaw cycles, aliquot the primary stock into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.
-
Workflow for Stock Solution Preparation
The following diagram outlines the critical steps and decision points in preparing the FGA primary stock solution.
Caption: Workflow for preparing FGA primary stock solution.
Protocol: Preparation of Working Solutions for Cell Culture
Working solutions are prepared by serially diluting the primary stock into cell culture medium immediately before use.
Causality Note: Direct dilution of the highly concentrated DMSO stock into aqueous media must be done carefully to avoid precipitation. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) as it can be toxic to cells at higher concentrations.
Example: Preparing a 10 nM Final Concentration
-
Intermediate Dilution (Optional but Recommended):
-
Prepare a 10 µM intermediate stock by diluting the 10 mM primary stock 1:1000.
-
Method: Add 1 µL of the 10 mM primary stock to 999 µL of sterile cell culture medium. Vortex gently. This step reduces pipetting errors and the shock of high DMSO concentration to the final culture.
-
-
Final Working Solution:
-
Prepare the final 10 nM working solution by diluting the 10 µM intermediate stock 1:1000.
-
Method: If your final culture volume is 2 mL in a well, add 2 µL of the 10 µM intermediate stock to the 2 mL of medium.
-
Calculation Check: Final DMSO % = (Initial DMSO %) / (Total Dilution Factor) = 100% / (1000 * 1000) = 0.0001%. This is well below the 0.1% toxicity threshold.
-
Storage and Stability
Proper storage is essential to maintain the integrity and activity of this compound.
| Form | Storage Temperature | Stability | Source(s) |
| Powder | -20°C | ≥ 3 years | [3] |
| In DMSO (Stock) | -80°C | ≥ 1 year | [3] |
| Aqueous (Working) | 2-8°C | Use immediately; do not store | [11][12] |
Expert Insight: While some steroid solutions in ethanol have shown stability for weeks at 4°C, aqueous solutions for cell culture are highly susceptible to degradation and contamination.[13][14] It is a non-negotiable best practice to prepare fresh working solutions from frozen stock for every experiment.
Mechanism of Action: Progesterone Receptor Signaling
This compound exerts its biological effects primarily by binding to and activating nuclear progesterone receptors (PR-A and PR-B).[1][15] This interaction initiates a signaling cascade that modulates gene expression.
Caption: Canonical signaling pathway of this compound.
Upon entering the cell, FGA binds to the PR, causing the dissociation of heat shock proteins (HSPs). The activated FGA-PR complex then dimerizes, translocates to the nucleus, and binds to specific DNA sequences known as Progesterone Response Elements (PREs). This binding modulates the transcription of target genes, leading to the characteristic physiological responses.[15][16]
References
- 1. This compound | C23H31FO5 | CID 10476437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Flugestone acetate - Wikipedia [en.wikipedia.org]
- 3. Fluorogestone acetate | TargetMol [targetmol.com]
- 4. chembk.com [chembk.com]
- 5. lookchem.com [lookchem.com]
- 6. 2529-45-5 CAS MSDS (Flugestone 17-acetate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. merck.com [merck.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. msd.com [msd.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Stability of fludrocortisone acetate solutions prepared from tablets and powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Clinical Use of Progestins and Their Mechanisms of Action: Present and Future (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Progesterone receptor and the mechanism of action of progesterone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Flurogestone Acetate (FGA) in Small Ruminants: A Guide to Estrus Synchronization Techniques
This document provides a comprehensive overview of the administration techniques for Flurogestone Acetate (FGA), a synthetic progestogen, for the purpose of estrus synchronization in small ruminants. This guide is intended for researchers, veterinarians, and animal reproduction specialists, offering in-depth protocols and the scientific rationale behind them.
Introduction: The Role of this compound in Ruminant Reproduction
This compound (FGA), also known as flugestone acetate, is a potent synthetic analogue of progesterone.[1][2][3] Its primary application in veterinary medicine, particularly in sheep and goats, is the control and synchronization of the estrous cycle.[2][4][5] By mimicking the luteal phase of the cycle, FGA effectively suppresses estrus and ovulation. Upon withdrawal of the FGA source, the animal experiences a synchronized return to estrus, allowing for timed artificial insemination (AI) or natural mating, thereby enhancing breeding efficiency and facilitating herd management.[5] FGA is approximately 20 to 25 times more potent than natural progesterone, allowing for effective ovulation suppression with a relatively low dose.[3]
The most prevalent and commercially established method for FGA administration in small ruminants is through the use of an intravaginal sponge.[2][5][6] This guide will focus predominantly on this technique, providing detailed protocols and scientific insights. While other progestogens may be available in implantable or injectable forms, FGA is primarily formulated for intravaginal delivery in sheep and goats.[7][8]
Mechanism of Action: Simulating the Luteal Phase
The administration of FGA introduces a sustained release of a potent progestogen into the animal's system.[5] This exogenous progestogen mimics the action of progesterone produced by the corpus luteum (CL) following ovulation. The elevated progestogen levels exert negative feedback on the hypothalamus and pituitary gland, suppressing the release of Gonadotropin-Releasing Hormone (GnRH) and subsequently, Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). This hormonal suppression prevents follicular maturation and ovulation, effectively holding the animal in an artificial luteal phase.[9]
Upon removal of the FGA source, the blood concentration of the progestogen rapidly declines.[10] This sudden drop removes the negative feedback on the hypothalamus and pituitary, leading to a surge in GnRH and subsequently FSH and LH. This hormonal cascade stimulates follicular growth, maturation, and a synchronized onset of estrus and ovulation, typically within 36 to 48 hours after FGA withdrawal.[4][5]
Diagram: Hormonal Control of the Estrous Cycle with FGA
Caption: Hormonal cascade initiated by FGA administration and withdrawal.
Administration Technique: The Intravaginal Sponge
The intravaginal sponge is the cornerstone of FGA administration in small ruminants. These are typically polyurethane sponges impregnated with a specific dose of FGA.[4][11]
Available Formulations
Commercially available FGA sponges come in various dosages, tailored for sheep and goats. Common concentrations include:
| FGA Dose | Target Species (Typical) |
| 20 mg | Sheep (Ewes and Ewe Lambs) |
| 30 mg | Sheep and Goats |
| 40 mg | Sheep and Goats |
| 45 mg | Goats |
Note: The specific dosage and duration of treatment should always be determined in consultation with a veterinarian and based on the product label, the animal's physiological status (cycling vs. anestrous), and the desired breeding protocol.
Step-by-Step Protocol for Intravaginal Sponge Administration
Materials:
-
FGA-impregnated intravaginal sponges
-
Applicator specifically designed for sheep or goats
-
Latex or nitrile gloves
-
Mild, non-irritating antiseptic solution (e.g., chlorhexidine)
-
Lubricant (optional, use with caution)
-
Record-keeping materials
Procedure:
-
Animal Restraint: Secure the ewe or doe in a manner that minimizes stress and allows for safe and easy access to the vaginal opening. A standing position with the rear elevated slightly is ideal.
-
Hygiene and Preparation:
-
Wear clean gloves for each animal to prevent the spread of pathogens.
-
Clean the vulva and surrounding area with a mild antiseptic solution and dry thoroughly.
-
Disinfect the applicator between each use according to the manufacturer's instructions. Do not immerse the sponge itself in any disinfectant.[4]
-
-
Loading the Applicator:
-
Compress the FGA sponge and insert it into the applicator tube. The withdrawal string should be placed in the slot of the applicator's plunger and hang freely outside the applicator.
-
-
Insertion:
-
Apply a small amount of non-spermicidal lubricant to the tip of the applicator if necessary, although often the moisture from cleaning is sufficient.
-
Gently insert the applicator into the vagina in a slightly upward direction to avoid the urethral opening, then horizontally until it reaches the anterior vagina. The applicator should be inserted approximately 10-15 cm.[4]
-
-
Depositing the Sponge:
-
Hold the plunger of the applicator stationary and gently withdraw the barrel. This will release the sponge, allowing it to expand and remain in the anterior vagina.
-
Ensure the withdrawal string is visible and hanging freely from the vulva.
-
-
Record Keeping: Record the date of insertion and the animal's identification number.
Sponge Removal:
-
After the prescribed treatment duration (typically 12-14 days for sheep and up to 21 days for goats), gently pull on the withdrawal string to remove the sponge.[10][12]
-
A mild, muco-purulent discharge is common upon sponge removal and is generally not a cause for concern regarding fertility.[12][13]
Diagram: Intravaginal Sponge Insertion Workflow
Caption: Step-by-step workflow for FGA intravaginal sponge insertion.
Adjunctive Treatments and Protocol Variations
To enhance the efficacy of FGA-based synchronization protocols, particularly in anestrous animals, adjunctive hormonal treatments are often employed.
The Role of Equine Chorionic Gonadotropin (eCG/PMSG)
Equine Chorionic Gonadotropin (eCG), also known as Pregnant Mare Serum Gonadotropin (PMSG), is frequently administered at or near the time of sponge removal.[4][7] eCG has both FSH-like and LH-like activity, which helps to:
-
Induce a fertile estrus, especially during the non-breeding season.
-
Improve the synchrony of ovulation.
-
Increase ovulation rate and, consequently, the potential for twinning. [14]
A typical dose of eCG ranges from 300 to 700 IU, administered as an intramuscular injection.[12][13] The exact dose will depend on factors such as breed, age, body condition, and time of year.
Short-Term vs. Long-Term Protocols
While traditional FGA protocols involve a 12-14 day treatment period, research has explored the efficacy of shorter-term protocols (e.g., 5-7 days).[15]
-
Long-Term Protocols (12-14 days): These are the most established and widely used protocols. They are effective in both cycling and anestrous animals.
-
Short-Term Protocols (5-7 days): These protocols often require the administration of a luteolytic agent, such as prostaglandin F2α (PGF2α), at the time of or just before sponge insertion to ensure the regression of any existing corpus luteum. Recent studies suggest that short-term protocols can yield high estrus response and pregnancy rates, potentially reducing the incidence of vaginal irritation.[16]
Table: Comparison of Short-Term and Long-Term FGA Protocols
| Parameter | Short-Term Protocol (5-7 days) | Long-Term Protocol (12-14 days) |
| Duration of FGA Treatment | 5-7 days | 12-14 days |
| Requirement for PGF2α | Often required | Not typically required |
| Estrus Response | Generally high | Generally high |
| Pregnancy/Lambing Rates | Can be higher in some studies[16] | Consistently effective |
| Potential for Vaginal Irritation | Lower | Higher |
Considerations for Optimal Efficacy and Animal Welfare
-
Animal Health and Nutrition: Ensure animals are in good body condition and on a positive plane of nutrition leading up to and during the synchronization protocol.
-
Proper Hygiene: Strict adherence to hygienic procedures during sponge insertion and removal is crucial to minimize the risk of vaginal infections.[10]
-
Applicator Use: Use an applicator designed for the specific species (sheep or goat) to avoid injury.[1][12] In nulliparous (maiden) ewes or does, careful digital insertion may be preferred to avoid discomfort.
-
Ram Effect: The introduction of a teaser or breeding ram at the time of sponge removal can enhance the expression of estrus.
-
Sponge Retention: While retention rates are generally high, a small percentage of sponges may be lost. Regular checks are advisable.
Conclusion
The administration of this compound via intravaginal sponges is a well-established and effective method for estrus synchronization in small ruminants. By understanding the underlying hormonal mechanisms and adhering to detailed, hygienic protocols, researchers and producers can significantly improve the reproductive management of their flocks. The choice of protocol, including the duration of treatment and the use of adjunctive hormones like eCG, should be tailored to the specific goals of the breeding program and the physiological status of the animals.
References
- 1. mohpublic.z6.web.core.windows.net [mohpublic.z6.web.core.windows.net]
- 2. Flugestone acetate - Wikipedia [en.wikipedia.org]
- 3. Effect of 20 mg Fluorogestone Acetate (FGA) Sponges on Reproductive Parameters of Dairy Ovine Breeds in Southern Italy | Acta Scientiae Veterinariae [seer.ufrgs.br]
- 4. Fluorogestone acetate for oestrus control in sheep and goats (also known as Flugestone Acetate, this compound, Fluorogesterone Acetate) [pharmplex.com.au]
- 5. Fluorogestone Acetate (FGA) sponges for the synchronisation of oestrus (estrus, estrous) in sheep and goats [pharmplex.com.au]
- 6. Combining two injectable progesterone formulas for estrous synchronization in ewes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Estrus synchronization in dairy goats: use of fluorogestone acetate vaginal sponges or norgestomet ear implants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ema.europa.eu [ema.europa.eu]
- 10. FGA-30 Vaginal Sponges for sheep - Animal Health Supplies [animalhealthsupplies.com.au]
- 11. mohpublic.z6.web.core.windows.net [mohpublic.z6.web.core.windows.net]
- 12. mohpublic.z6.web.core.windows.net [mohpublic.z6.web.core.windows.net]
- 13. Reproduction Control Archives - Animal Health Supplies [animalhealthsupplies.com.au]
- 14. ema.europa.eu [ema.europa.eu]
- 15. researchgate.net [researchgate.net]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
Mastering the Post-Sponge Window: A Detailed Guide to Monitoring Follicular Dynamics After Flurogestone Acetate (FGA) Sponge Removal
For Immediate Application By: Researchers, Scientists, and Drug Development Professionals
Abstract
The synchronization of estrus using intravaginal sponges containing Flurogestone Acetate (FGA) is a pivotal technology in animal reproductive management. The period following the removal of these sponges is a critical window characterized by dynamic and predictable changes in ovarian follicular development. A thorough understanding and precise monitoring of these follicular dynamics are essential for optimizing fertility outcomes in assisted reproductive technologies. This guide provides an in-depth exploration of the endocrinological events that orchestrate follicular growth post-FGA withdrawal and presents comprehensive, step-by-step protocols for their accurate monitoring. We will cover essential techniques, from estrus detection and transrectal ultrasonography to hormonal analysis, equipping researchers and professionals with the expertise to navigate this crucial phase of the reproductive cycle.
The Foundational Endocrinology: Unraveling the Post-FGA Hormonal Cascade
The efficacy of FGA-based estrus synchronization hinges on its ability to mimic the luteal phase of the estrous cycle. The synthetic progestin, FGA, provides a sustained release of a progesterone analog, which exerts negative feedback on the hypothalamus, suppressing the pulsatile release of Gonadotropin-Releasing Hormone (GnRH). This, in turn, inhibits the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the pituitary gland, effectively holding follicular development in a state of suspended animation.
The removal of the FGA sponge precipitates a rapid decline in circulating progestin levels.[1] This sudden withdrawal is the linchpin of the synchronization protocol, initiating a cascade of hormonal events:
-
GnRH Resurgence: The removal of the progestin's negative feedback allows the hypothalamus to resume its pulsatile secretion of GnRH.
-
Gonadotropin Release: The increased GnRH stimulation prompts the anterior pituitary to release FSH and LH.
-
Follicular Wave Emergence: The rise in FSH is the primary driver for the recruitment and growth of a new wave of ovarian follicles.[2]
-
Dominant Follicle Selection: From this cohort of growing follicles, one will become dominant, exhibiting a faster growth rate and producing increasing amounts of estradiol.
-
Estradiol's Dual Role: The rising estradiol levels are responsible for inducing the behavioral and physiological signs of estrus.[3] Concurrently, once a critical threshold is reached, estradiol switches from exerting negative feedback to positive feedback on the hypothalamus, leading to the preovulatory LH surge.
-
Ovulation: The massive release of LH triggers the final maturation of the dominant follicle and subsequent ovulation, typically within 24-48 hours of the surge.[4]
Caption: Hormonal and Ovarian Events Following FGA Sponge Removal.
Methodologies for Comprehensive Monitoring
A robust monitoring strategy integrates behavioral observations, advanced imaging, and precise hormonal assays.
Protocol for Estrus Detection
Rationale: The overt expression of estrous behavior is a reliable, non-invasive indicator of the follicular phase and the impending ovulation. Its accurate detection is crucial for timing natural mating or artificial insemination.
Step-by-Step Protocol:
-
Commencement of Observation: Initiate intensive visual monitoring for signs of estrus beginning 12-24 hours after FGA sponge removal.[5]
-
Frequency and Duration: Conduct observations at least twice daily (early morning and late evening), for a minimum of 30 minutes per session. Increased frequency can improve accuracy.
-
Key Behavioral and Physical Indicators:
-
Primary Sign (Standing Heat): The definitive sign of estrus is the female standing to be mounted by a male or other females.
-
Secondary Signs: Record the presence and intensity of other signs, including restlessness, increased vocalization, mounting other animals, clear mucus discharge from the vulva, and swelling and reddening of the vulva.
-
-
Estrus Scoring: Employ a systematic scoring system to quantify the intensity of estrus. For example:
-
Score 0: No signs of estrus.
-
Score 1: Presence of secondary signs only.
-
Score 2: Exhibits standing heat.
-
-
Record Keeping: Meticulously document the time of onset and duration of estrus for each animal. The onset of estrus is typically observed between 24 and 72 hours post-sponge removal.[6][7]
Protocol for Transrectal Ultrasonography
Rationale: Transrectal ultrasonography provides a real-time, non-invasive window into the ovarian structures, allowing for the precise measurement of follicular growth, identification of the dominant follicle, and confirmation of ovulation.[8][9][10]
Equipment:
-
Portable veterinary ultrasound scanner.
-
High-frequency (5.0–10.0 MHz) linear rectal transducer.
-
Obstetric lubricant.
-
Data recording system (digital calipers, spreadsheets).
Step-by-Step Protocol:
-
Animal Restraint: Safely and comfortably restrain the animal in a handling chute or stocks.
-
Transducer Preparation: Liberally apply obstetric lubricant to the transducer.
-
Transducer Insertion and Ovary Localization: Gently insert the lubricated transducer into the rectum. Systematically scan the pelvic region to locate the urinary bladder, cervix, and uterine horns, which serve as landmarks for identifying the ovaries.
-
Ovarian Mapping and Follicle Measurement:
-
Carefully manipulate the transducer to visualize the entire surface of each ovary.
-
Identify and count all follicles with a diameter greater than 2-3 mm.
-
Measure the diameter of the largest follicle and at least two other subordinate follicles on each ovary. For irregularly shaped follicles, measure at two perpendicular planes and average the diameters.[9]
-
Record the presence and size of any corpora lutea.
-
-
Monitoring Schedule:
-
Baseline Scan: Perform the initial ultrasound examination at the time of FGA sponge removal (0 hours).
-
Follicular Growth Phase: Conduct daily scans to track the growth of the follicular wave.
-
Peri-Ovulatory Period: Once a dominant follicle reaches a pre-ovulatory size (species-dependent, e.g., >5 mm in ewes, >10 mm in cows), increase the scanning frequency to every 8-12 hours to accurately determine the time of ovulation.[11] Ovulation is confirmed by the disappearance of the dominant follicle.[11]
-
Caption: Comprehensive Experimental Workflow for Monitoring.
Protocol for Hormonal Analysis
Rationale: The quantification of key reproductive hormones provides a direct and objective measure of the underlying physiological changes driving follicular dynamics.
Hormones of Interest and Their Significance:
-
Progesterone (P4): Confirms the efficacy of the FGA sponge in maintaining elevated progestin levels and its subsequent decline. Post-ovulation, rising P4 levels indicate the formation and functionality of the corpus luteum.[12]
-
Estradiol (E2): The concentration of E2 directly correlates with the growth and steroidogenic activity of the dominant follicle.[3][13]
-
Luteinizing Hormone (LH): The detection of the preovulatory LH surge is the definitive endocrine marker for impending ovulation.[5]
Step-by-Step Protocol:
-
Blood Collection:
-
Collect blood samples via jugular or coccygeal venipuncture into appropriate collection tubes (e.g., EDTA for plasma, serum separator tubes for serum).
-
Sampling Frequency:
-
Progesterone and Estradiol: Daily sampling from sponge removal until 3-4 days post-ovulation is generally sufficient.
-
Luteinizing Hormone: Due to the pulsatile nature of the LH surge, more frequent sampling (every 2-4 hours) is required around the expected time of estrus to accurately detect the peak.
-
-
-
Sample Processing and Storage:
-
Centrifuge the blood samples at approximately 1,500 x g for 15 minutes at 4°C.
-
Carefully aspirate the plasma or serum and store in labeled cryovials at -20°C or -80°C until analysis.
-
-
Hormone Assays:
-
Employ validated and commercially available immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA), for hormone quantification.
-
Strictly adhere to the manufacturer's protocol for the selected assay kit to ensure accuracy and reproducibility.
-
Data Synthesis and Expected Outcomes
The power of this multi-faceted monitoring approach lies in the integration of all data streams. The following table summarizes the expected trends and typical values for key parameters in ewes, a common model for FGA synchronization studies.
| Parameter | Expected Outcome After FGA Sponge Removal | Typical Timeframe (Ewes) |
| Estrus Onset | Initiation of behavioral signs of heat. | 24 - 48 hours[6][7] |
| Dominant Follicle Growth | Emergence of a new follicular wave and selection of a dominant follicle growing at an accelerated rate. | Growth rate of approximately 1 mm/day. |
| Preovulatory Follicle Size | Attainment of maximum diameter before ovulation. | 5 - 7 mm[13] |
| Ovulation | Disappearance of the dominant follicle on ultrasound. | 48 - 72 hours |
| Plasma Progesterone (P4) | Rapid decline to basal levels (<1 ng/mL), followed by a rise 2-3 days post-ovulation. | Basal levels maintained until after ovulation.[13] |
| Plasma Estradiol (E2) | Progressive increase, peaking just prior to the LH surge. | Peak concentrations of 3-5 pg/mL.[13] |
| LH Surge | A transient, high-amplitude pulse. | Typically occurs 36-60 hours post-sponge removal. |
Concluding Remarks for the Advanced Practitioner
The protocols detailed herein provide a robust framework for the comprehensive monitoring of follicular dynamics following FGA sponge removal. For the research scientist and drug development professional, adherence to these methodologies will ensure the generation of high-quality, reproducible data, which is fundamental to advancing our understanding of reproductive physiology and developing novel interventions to enhance fertility. The key to success lies not only in the precise execution of each protocol but also in the thoughtful integration of the behavioral, ultrasonographic, and endocrinological data to construct a complete narrative of the periovulatory events.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Endometrial development in association with ovarian follicular waves during the menstrual cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Normal Menstrual Cycle and the Control of Ovulation - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Oestrus Synchronisation with Progesterone-containing Sponge and Equine Chorionic Gonadotropin in Pirlak Ewes During the Non-breeding Season: Can Toryum Improve Fertility Parameters? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of fluorogestone acetate sponges or controlled internal drug release for estrus synchronization in ewes: Effects of hormonal profiles and reproductive performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. thomsonmedical.com [thomsonmedical.com]
- 9. US Follicle Monitoring - BetaPlus Center for Reproductive Medicine [ivf-icsi.info]
- 10. Follicle Tracking - Sydney Ultrasound for Women [sufw.com.au]
- 11. radiopaedia.org [radiopaedia.org]
- 12. thepharmajournal.com [thepharmajournal.com]
- 13. Ovarian follicular dynamics and plasma steroid concentrations are not significantly different in ewes given intravaginal sponges containing either 20 or 40 mg of fluorogestone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Conception Rates After Flurogestone Acetate (FGA) Synchronization
Welcome to the technical support center for Flurogestone Acetate (FGA) based estrus synchronization protocols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for low conception rates and to offer a deeper understanding of the physiological principles underpinning successful synchronization.
Understanding FGA Synchronization: The Mechanism of Action
This compound (FGA) is a potent synthetic progestogen used to synchronize estrus in small ruminants.[1][2] Intravaginal sponges impregnated with FGA mimic the luteal phase of the estrous cycle by maintaining high circulating levels of progesterone. This artificially sustained progesterone level prevents the animal from coming into estrus and ovulating. Upon removal of the FGA sponge, the rapid drop in progesterone triggers a cascade of hormonal events, including an increase in Gonadotropin-Releasing Hormone (GnRH), which in turn stimulates the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the pituitary gland. This surge in gonadotropins leads to follicular development, estrus behavior, and synchronized ovulation. To further enhance follicular growth and ovulation, an injection of equine Chorionic Gonadotropin (eCG), also known as Pregnant Mare Serum Gonadotropin (PMSG), is often administered at the time of sponge removal.[3][4][5]
Visualizing the FGA Synchronization Workflow
The following diagram illustrates the key steps and hormonal regulation in a typical FGA-based estrus synchronization protocol.
Caption: FGA Synchronization Workflow and Physiological Cascade.
Troubleshooting Guide: Low Conception Rates
This section addresses common issues encountered during FGA synchronization protocols that can lead to disappointing conception rates.
Issue 1: Poor Estrus Response or Asynchronous Estrus
Question: Why are my ewes not showing estrus at the expected time after sponge removal, or why is the estrus spread out over several days?
Answer:
-
Suboptimal Body Condition Score (BCS): Ewes with a BCS below 2.5 may not have sufficient energy reserves to respond adequately to the hormonal signals.[6][7] Nutritional management leading up to synchronization is critical.[8][9][10] Research has shown that lambing percentages can increase by 6-10% for every extra unit of body condition score at mating.[11]
-
Incorrect eCG (PMSG) Dosage or Administration: The dose of eCG is crucial for stimulating follicular development, especially outside the natural breeding season.[3][12] An insufficient dose may result in poor follicular growth and weak estrus expression.[13] Conversely, an excessive dose can lead to superovulation and potential issues with pregnancy maintenance. The timing of administration, typically at sponge removal, is also critical.[12]
-
The "Ram Effect": The introduction of a ram or a vasectomized "teaser" ram can significantly enhance and synchronize estrus behavior through pheromonal cues.[14][15][16][17] For the ram effect to be successful, ewes should have no contact (sight or smell) with rams for at least a month prior to their introduction.[14][17]
-
Sponge Retention Issues: Although retention rates are generally high, sponges can occasionally be lost.[1] Check for lost sponges, as this will lead to a premature drop in progesterone and unsynchronized estrus.
Issue 2: High Estrus Response but Low Conception Rates
Question: A high percentage of my ewes showed estrus, but the pregnancy rates are low. What could be the cause?
Answer:
-
Timing of Artificial Insemination (AI): This is one of the most critical factors. Insemination should be timed to coincide with ovulation. For cervical AI with fresh or chilled semen, the optimal time is typically 48-58 hours after sponge removal.[18] With frozen-thawed semen, timing is even more critical, and laparoscopic AI (LAI) is often recommended to bypass the cervix and deposit semen directly into the uterus.[19][20][21]
-
Semen Quality and Handling:
-
Insemination Technique:
-
Cervical AI Challenges: The cervix of the ewe is complex and often difficult to penetrate, which can lead to semen being deposited in the vagina instead of the cervix, resulting in lower pregnancy rates, especially with frozen semen.[18][19][25]
-
Laparoscopic AI (LAI): While more invasive and costly, LAI is the gold standard for frozen semen, achieving pregnancy rates of 60-75% by depositing semen directly into the uterine horns.[20][21]
-
-
Ram Management (for natural mating):
-
Ram to Ewe Ratio: A sufficient number of fertile rams is essential to service a large number of ewes coming into estrus simultaneously. A ratio of 1 ram to 20-30 ewes is often recommended.[14][16]
-
Ram Fertility: Ensure rams are in good health, have good libido, and have been tested for fertility.[26] Diseases, lameness, or poor body condition can all impact ram performance.[13][26]
-
Issue 3: Early Embryonic Death
Question: My ewes conceived, as confirmed by early pregnancy diagnosis, but a significant number were not pregnant at a later check. What could be causing this?
Answer:
-
Nutritional Deficiencies or Stress: Inadequate nutrition, particularly energy and protein, post-insemination can lead to early embryonic loss.[10][27] Stress from handling, transportation, or extreme weather can also be detrimental.
-
Subclinical Infections: Diseases such as Toxoplasmosis, Campylobacteriosis, and Leptospirosis can cause early embryonic death or abortion.[28][29][30] It's crucial to have a good flock health program in place.
-
Hormonal Imbalance: A premature decline in progesterone levels after conception can lead to pregnancy failure. This can sometimes be a consequence of the synchronization protocol itself, particularly with longer progestogen treatments which can affect follicular development.[31]
Standard FGA-eCG Synchronization Protocol (Example)
This protocol is a general guideline and may need to be adapted based on breed, season, and specific experimental goals.
| Day | Procedure | Rationale |
| 0 | Insert intravaginal sponge containing 20-40 mg of this compound (FGA). | Initiates the artificial luteal phase, suppressing estrus and ovulation. |
| 12-14 | Remove the FGA sponge. Administer an intramuscular injection of 200-600 IU of eCG (PMSG). | The rapid drop in progesterone initiates the follicular phase. eCG provides an FSH/LH-like stimulus to promote robust follicular growth and ovulation. |
| ~36-48 hrs post-removal | Introduce a teaser ram to detect estrus. | Pheromones from the ram stimulate and help synchronize estrus behavior. Most ewes will show estrus within this window.[18] |
| ~48-58 hrs post-removal | Perform Artificial Insemination (AI) or introduce fertile rams for natural mating. | This timing is critical to ensure viable sperm are present at the time of ovulation, which typically occurs around 60 hours post-sponge removal.[18] |
Frequently Asked Questions (FAQs)
Q1: What is the difference between FGA and MAP (Medroxyprogesterone Acetate) sponges?
Both FGA and Medroxyprogesterone Acetate (MAP) are synthetic progestogens used for estrus synchronization. Some studies have shown slightly higher pregnancy rates with FGA sponges compared to MAP.[22] However, both can be effective.[3]
Q2: Is eCG (PMSG) always necessary?
During the natural breeding season, ewes may synchronize and ovulate effectively without eCG. However, outside the breeding season (anestrus), eCG is generally required to stimulate adequate follicular development and ovulation.[3]
Q3: Can I use a short-term (5-7 day) FGA protocol?
Yes, short-term protocols are becoming more common.[1][2][5] They can be as effective as longer protocols and may reduce the incidence of vaginal irritation.[5] These shorter protocols often include an injection of Prostaglandin F2α (PGF2α) at or near the time of sponge removal to ensure luteolysis.[2][31]
Q4: How does the "ram effect" work?
Rams produce pheromones that, when detected by ewes that have been isolated from males, stimulate a hormonal cascade that initiates ovulation.[17] The first ovulation is often a "silent heat" without behavioral signs of estrus, followed by a fertile estrus cycle.[17]
Q5: What are the main causes of infectious infertility after synchronization?
Several infectious agents can cause reproductive failure, including Brucella ovis, Chlamydia abortus, Toxoplasma gondii, and Campylobacter species.[13][29] Maintaining a robust flock health and vaccination program is essential.
Logical Troubleshooting Flowchart
Caption: Troubleshooting flowchart for low conception rates.
References
- 1. Evaluation of the efficiency of estrus synchronization protocols combined with natural service and ultrasonography on ewe reproductive performance during non-breeding season - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating estrus synchronization and early pregnancy detection in Ossimi sheep: The influence of fluorogestone acetate treatment duration and dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ab :: Animal Bioscience [animbiosci.org]
- 4. jcea.agr.hr [jcea.agr.hr]
- 5. actavet.vfu.cz [actavet.vfu.cz]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. vettimes.com [vettimes.com]
- 9. Zoetis [www2.zoetis.com.au]
- 10. chestnuttfeeds.co.uk [chestnuttfeeds.co.uk]
- 11. beeflambnz.com [beeflambnz.com]
- 12. The effects of time and dose of pregnant mare serum gonadotropin (PMSG) on reproductive efficiency in hair sheep ewes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Factors Affecting Reproductive Performance of Sheep - Management and Nutrition - MSD Veterinary Manual [msdvetmanual.com]
- 14. The ram effect - compacts lambing - Teagasc | Agriculture and Food Development Authority [teagasc.ie]
- 15. Combination of the ram effect with PGF2α estrous synchronization treatments in ewes during the breeding season - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Exploring the use of the ram effect - Premium [farmersjournal.ie]
- 17. Ram effect in ewes | Business Queensland [business.qld.gov.au]
- 18. Artificial Insemination in Sheep - Management and Nutrition - MSD Veterinary Manual [msdvetmanual.com]
- 19. academic.oup.com [academic.oup.com]
- 20. ruminants.ceva.pro [ruminants.ceva.pro]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. Technical recommendations for artificial insemination in sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. projects.sare.org [projects.sare.org]
- 25. researchgate.net [researchgate.net]
- 26. fas.scot [fas.scot]
- 27. Ewe Nutrition and Management Pre-Lambing - Teagasc | Agriculture and Food Development Authority [teagasc.ie]
- 28. Interactions between parasitic infections and reproductive efficiency in sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 29. largeanimalreview.com [largeanimalreview.com]
- 30. nzsap.org [nzsap.org]
- 31. Effect of different protocols for estrus synchronization on reproductive performance of Santa Inês ewes under Amazon environmental conditions [redalyc.org]
Technical Support Center: Fluorogestone Acetate (FGA) Sponges
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support guide for Fluorogestone Acetate (FGA) intravaginal sponges. This document is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into the use of FGA sponges, with a specific focus on understanding and troubleshooting the common observation of vaginal discharge. Our goal is to equip you with the knowledge to distinguish between normal physiological responses and potential complications, ensuring the integrity of your research and the welfare of your animal subjects.
Section 1: Foundational Principles
Mechanism of Action: Fluorogestone Acetate (FGA)
Fluorogestone Acetate (FGA) is a potent synthetic progestogen, approximately 20-25 times more potent than natural progesterone.[1] When impregnated into a polyurethane intravaginal sponge, FGA is steadily absorbed through the vaginal mucosa, establishing a consistent plasma concentration.[2]
This process mimics the diestrus (luteal) phase of the reproductive cycle. The elevated progestin levels exert negative feedback on the hypothalamic-pituitary axis, suppressing the release of gonadotropins (LH and FSH).[3] This hormonal suppression prevents estrus behavior and ovulation for the duration the sponge is in place.[1][3] Upon removal of the sponge, the progestational block is abruptly lifted, leading to a synchronized follicular phase, followed by estrus and ovulation, allowing for timed insemination or mating.[3][4]
The Vaginal Microenvironment in Small Ruminants
The vagina is a dynamic environment, not a sterile one. It harbors a complex microflora. The presence of an intravaginal device, such as an FGA sponge, inherently acts as a foreign body. This can lead to several physiological responses, including:
-
Physical irritation of the vaginal wall.[5]
-
Retention and absorption of normal vaginal secretions by the sponge material.[6][7]
-
Alteration of the vaginal pH and microbial balance.[8]
Understanding these baseline interactions is critical to interpreting clinical signs like vaginal discharge.
Section 2: Frequently Asked Questions (FAQs)
Q1: Is it normal to see some vaginal discharge when I remove an FGA sponge?
A: Yes, it is very common. A mild to moderate muco-purulent (cloudy, mucus-like) discharge is frequently observed at the time of sponge removal.[3][9] In many cases, this is not associated with clinical signs of illness and does not negatively impact fertility.[9][10] This discharge is typically a combination of retained vaginal fluids, sloughed epithelial cells, and leukocytes, resulting from the sponge's presence as a foreign body.[11]
Q2: What is the active ingredient in the sponges?
A: The active ingredient is Fluorogestone Acetate (FGA), also known as Flugestone Acetate or Cronolone.[1][2] It is a synthetic analogue of progesterone.[3] Sponges are available in various doses, such as 20mg, 30mg, or 45mg, for use in sheep and goats.[4][12]
Q3: Can the sponge itself cause an infection?
A: The sponge is a predisposing factor for infection, rather than a direct cause.[13] The polyurethane sponge can act as a fomite, a surface that facilitates bacterial growth and proliferation.[11][13] It alters the vaginal environment by retaining secretions and can favor the growth of opportunistic bacteria.[6][7] Therefore, aseptic insertion technique is paramount.
Q4: Does the duration of sponge placement affect the amount of discharge?
A: Absolutely. The length of the treatment protocol is a critical factor. Long-term protocols (12-14 days) are associated with a significantly higher incidence of purulent, bloody, and/or foul-smelling discharge compared to short-term protocols (5-7 days).[8][14] In one study, approximately 80% of ewes on a 14-day protocol showed purulent/bloody discharge, compared to only 15% in ewes on a 7-day protocol.[8]
Q5: Will the presence of discharge affect pregnancy rates?
A: The impact on fertility is variable and depends on the severity of the discharge. Mild, non-odorous discharge often has no effect on fertility.[9][10] However, severe, purulent, and foul-smelling discharge, indicative of clinical vaginitis, has been associated with lower pregnancy rates.[6][8] This is likely due to the ascending infection into the uterus, creating an unfavorable environment for embryo development.[15]
Section 3: Troubleshooting Guide: Vaginal Discharge
Effectively troubleshooting vaginal discharge requires careful observation and characterization. This guide provides a framework for assessing the discharge and determining the appropriate course of action.
Characterizing the Discharge
Upon sponge removal, systematically evaluate the discharge based on the following parameters.
| Parameter | Score 0 (Normal) | Score 1 (Mild/Moderate) | Score 2 (Severe/Pathological) |
| Volume | None to minimal clear mucus. | Scant to moderate amount of discharge present on the sponge and/or vulva. | Copious discharge, clearly evident and potentially dripping from the vulva. |
| Color | Clear or slightly cloudy. | Opaque, white, yellow, or muco-purulent (pus-like).[3] | Greenish, reddish (hemorrhagic), or brownish.[8] |
| Consistency | Watery to slightly viscous mucus. | Thick, sticky, or creamy. | Watery and purulent, or containing clumps of pus. |
| Odor | No noticeable odor. | Mild, slightly musty odor. | Foul, fetid, or fishy odor.[6][15] |
| Vaginal Appearance | Mucosa is pink and healthy. | Mild redness (erythema) of the vaginal mucosa. | Severe inflammation, redness, and potential lesions on the vaginal wall.[15] |
This scoring system is adapted from findings in multiple studies.[6][10][15]
Troubleshooting Workflow
This workflow will guide you from initial observation to a final decision point.
Caption: Troubleshooting workflow for vaginal discharge.
Pathophysiology of Sponge-Induced Vaginitis
The development of severe discharge and vaginitis is a multi-step process.
Caption: Pathophysiology of FGA sponge-induced vaginitis.
Section 4: Experimental Protocols
Adherence to strict, validated protocols is essential for minimizing complications and ensuring experimental reproducibility.
Protocol: Aseptic Insertion of FGA Sponges
This protocol is designed to minimize the introduction of contaminants into the vagina.
Materials:
-
FGA sponges
-
Applicator
-
Non-spermicidal lubricant
-
Disposable gloves
-
Disinfectant solution (e.g., 5g/L chlorhexidine gluconate)[4]
-
Paper towels or cotton wool
-
Warm water and mild soap
Procedure:
-
Preparation: Thoroughly clean and disinfect the applicator before use and between each animal. Immerse the applicator in the disinfectant solution.[4] CRITICAL: Do not immerse the FGA sponge itself in disinfectant.[4] Do not use alcohols, cresols, or phenols.[9][16]
-
Animal Restraint: Safely and calmly restrain the animal.
-
Hygiene: Wearing clean disposable gloves, wash the animal's vulva and perineal area with warm water and a mild soap to remove any fecal matter or debris. Dry the area thoroughly with a clean paper towel.
-
Loading the Applicator: Apply a small amount of non-spermicidal lubricant to the tip of the applicator. Using a gloved hand, insert the FGA sponge into the end of the applicator.[4] Ensure the drawstring is hanging free and accessible.
-
Insertion: Gently part the labia of the vulva and insert the lubricated applicator in a slight upward angle to avoid the urethral opening, advancing it 10-15 cm into the vagina.[4]
-
Deployment: Hold the plunger of the applicator still and gently withdraw the outer tube to release the sponge into the anterior portion of the vagina.[4]
-
Verification: Remove the applicator, ensuring the drawstring is hanging outside the vulva.[4]
-
Post-Insertion: Clean and re-disinfect the applicator for the next animal.
Protocol: Collection of a Vaginal Swab for Microbiology
This protocol should be performed if severe (Score 2) discharge is observed.
Materials:
-
Sterile culture swabs with transport medium
-
Disposable gloves
-
Vaginal speculum (optional, but recommended)
-
Topical antiseptic solution and sterile gauze
Procedure:
-
Preparation: Label the culture tube with the animal's ID, date, and sample type.
-
Animal Restraint: Safely restrain the animal.
-
Hygiene: Wearing clean gloves, wipe the external vulva with a sterile gauze pad soaked in an antiseptic solution to minimize contamination from the skin and environment.
-
Sample Collection:
-
With Speculum (Preferred): Gently insert a sterile speculum into the vagina to visualize the vaginal wall and any discharge. Introduce the sterile swab through the speculum without touching the sides.
-
Without Speculum: Carefully part the vulvar lips and insert the sterile swab, angling it upwards initially to bypass the clitoral fossa, and then horizontally into the anterior vagina.
-
-
Swabbing: Gently but firmly roll the swab against the vaginal wall and any visible purulent material to collect a representative sample.
-
Handling: Carefully withdraw the swab without touching the external genitalia. Immediately place the swab into the transport medium.
-
Storage & Shipping: Store the sample according to the laboratory's instructions (typically refrigerated) and transport it for analysis as soon as possible. Request a full aerobic culture and antibiotic sensitivity panel.
Section 5: References
-
Fluorogestone Acetate (FGA) sponges for the synchronisation of oestrus (estrus, estrous) in sheep and goats - Pharmplex. (n.d.). Pharmplex. Retrieved from --INVALID-LINK--
-
Syncropart Sponges - Ceva ruminants. (n.d.). Ceva. Retrieved from --INVALID-LINK--
-
Ali, A. M. (1995). Effect of fluorogesterone acetate impregnated intravaginal sponges on vaginal bacterial flora of ewes. Nigerian Journal of Animal Production, 22(1-2), 65-68. Retrieved from --INVALID-LINK--
-
European Medicines Agency. (2006). Flugestone acetate (4). EMEA/MRL/1060/05-FINAL. Retrieved from --INVALID-LINK--
-
Al-Hamedawi, T. M., Al-Graibawi, M. A. A., & Al-Ambori, M. K. (2018). Vaginal microflora in ewes after estrus synchronization with intravaginal sponges. The Iraqi Journal of Veterinary Medicine, 41(2), 67-71. Retrieved from --INVALID-LINK--
-
The development and use of Fluorogestone acetate for oestrus (estrus) control in sheep. (n.d.). Pharmplex. Retrieved from --INVALID-LINK--
-
Ali, A. M. (1995). EFFECT OF FLUOROGESTERONE ACETATE IMPREGNATED INTRAVAGINAL SPONGES ON VAGINAL BACTERIAL FLORA OF EWES. Nigerian Journal of Animal Production. Retrieved from --INVALID-LINK--
-
Flugestone Acetate Intervet 20 mg Veterinary, vaginal sponge. (2024). Israeli Ministry of Health. Retrieved from --INVALID-LINK--
-
Guner, B., Can, G., & Cinar, M. (2024). Efficacy of Intravaginal Lactic Acid Bacteria, Cell-Free Supernatant, or Enrofloxacin on Vaginitis and Fertility in Ewes Synchronized with Progesterone-Based Protocol. Animals, 14(8), 1139. Retrieved from --INVALID-LINK--
-
Ali, A. M. (1995). EFFECT OF FLUOROGESTERONE ACETATE IMPREGNATED INTRAVAGINAL SPONGES ON VAGINAL BACTERIAL FLORA OF EWES. ResearchGate. Retrieved from --INVALID-LINK--
-
Yu, Z., et al. (2022). Comparison of Five Protocols of Estrous Synchronization on Reproductive Performance of Hu Sheep. ResearchGate. Retrieved from --INVALID-LINK--
-
Huesca-Guillen, C., et al. (2018). Effect of fluorogestone acetate on the vaginal microbiota from ewes pelibuey in the papaloapan region. Revista de Investigaciones Veterinarias del Perú, 29(2), 553-564. Retrieved from --INVALID-LINK--
-
Di Giorgia, S., et al. (2022). Effect of 20 mg Fluorogestone Acetate (FGA) Sponges on Reproductive Parameters of Dairy Ovine Breeds in Southern Italy. Acta Scientiae Veterinariae, 50, 1887. Retrieved from --INVALID-LINK--
-
Guner, B., & Can, G. (2024). Lactobacillus plantarum and supernatant: vaginal health and reproductive parameters of ewes synchronized with fluorogestone or medroxyprogesterone acetate. Tropical Animal Health and Production, 56(1), 184. Retrieved from --INVALID-LINK--
-
Martínez-Ros, P., et al. (2018). Intravaginal Device-Type and Treatment-Length for Ovine Estrus Synchronization Modify Vaginal Mucus and Microbiota and Affect Fertility. Animals, 8(12), 223. Retrieved from --INVALID-LINK--
-
Di Giorgia, S., et al. (2022). Effect of 20 mg Fluorogestone Acetate (FGA) Sponges on Reproductive Parameters of Dairy Ovine Breeds in Southern Italy. Acta Scientiae Veterinariae. Retrieved from --INVALID-LINK--
-
Guner, B., & Guner, A. (2024). Impact of Intravaginal Progesterone-Impregnated Sponge on Vaginal Microflora and Antimicrobial Susceptibility in Honamli Goats. ResearchGate. Retrieved from --INVALID-LINK--
-
Al-Ghanem, K. A. (2015). Use of fluorogestone acetate sponges or controlled internal drug release for estrus synchronization in ewes: Effects of hormonal profiles and reproductive performance. Theriogenology, 84(5), 826-832. Retrieved from --INVALID-LINK--
-
Guner, B., & Guner, A. (2024). Impact of Intravaginal Progesterone-Impregnated Sponge on Vaginal Microflora and Antimicrobial Susceptibility in Honamli Goats. Harran Üniversitesi Veteriner Fakültesi Dergisi, 14(2), 150-156. Retrieved from --INVALID-LINK--
-
Baril, G., et al. (1996). Estrus synchronization in dairy goats: use of fluorogestone acetate vaginal sponges or norgestomet ear implants. Theriogenology, 45(6), 1153-1165. Retrieved from --INVALID-LINK--
-
Chronogest CR 20mg controlled release vaginal sponge. (n.d.). Intervet UK Ltd. Retrieved from --INVALID-LINK--
-
Al-Hamedawi, T. M., Al-Graibawi, M. A. A., & Al-Ambori, M. K. (2018). Vaginal microflora in ewes after estrus synchronization with intravaginal sponges. ResearchGate. Retrieved from --INVALID-LINK--
-
Manes, J., et al. (2010). Investigation of the Effect of Intravaginal Device-type and Treatment-duration on Vaginal Features in Ewes and Determination of Antibiotic Susceptibility. Kafkas Universitesi Veteriner Fakultesi Dergisi. Retrieved from --INVALID-LINK--
-
Miranda-CasoLuengo, R., et al. (2020). Development of an innovative intravaginal model of probiotic inoculation in dairy ovine flocks: positive effects on the vaginal microbiota, vaginitis and fertility. Scientific Reports, 10(1), 6682. Retrieved from --INVALID-LINK--
-
Suarez, G., et al. (2013). Changes in the vaginal flora of goats following a short-term protocol of oestrus induction and synchronisation with intravaginal sponges as well as their antimicrobial sensitivity. ResearchGate. Retrieved from --INVALID-LINK--
-
SUMMARY OF PRODUCT CHARACTERISTICS 1. NAME OF THE VETERINARY MEDICINAL PRODUCT Chronogest CR 20mg controlled release vaginal spo. (n.d.). Retrieved from --INVALID-LINK--
-
Regueiro, A., et al. (2020). Use of Probiotics in Intravaginal Sponges in Sheep: A Pilot Study. Animals, 10(4), 702. Retrieved from --INVALID-LINK--
-
Martins, G., et al. (2009). Prevalence and antimicrobial susceptibility of vaginal bacteria from ewes treated with progestin-impregnated intravaginal sponges. Small Ruminant Research, 81(2-3), 110-113. Retrieved from --INVALID-LINK--
-
Martínez-Ros, P., et al. (2018). Intravaginal Device-Type and Treatment-Length for Ovine Estrus Synchronization Modify Vaginal Mucus and Microbiota and Affect Fertility. MDPI. Retrieved from --INVALID-LINK--
-
Vaginal discharge. (n.d.). In Wikipedia. Retrieved from --INVALID-LINK--
-
Miranda-CasoLuengo, R., et al. (2020). Development of an innovative intravaginal model of probiotic inoculation in dairy ovine flocks: positive effects on the vaginal microbiota, vaginitis and fertility. ResearchGate. Retrieved from --INVALID-LINK--
-
Critchfield, A. S., et al. (2013). The Effects of Reproductive Hormones on the Physical Properties of Cervicovaginal Fluid. American journal of reproductive immunology, 70(2), 115-122. Retrieved from --INVALID-LINK--
-
Manes, J., et al. (2010). Investigation of the Effect of Intravaginal Device-type and Treatment-duration on Vaginal Features in Ewes and Determination of Antibiotic Susceptibility. ARCC Journals. Retrieved from --INVALID-LINK--
-
Martínez-Ros, P., et al. (2018). Scoring of vaginal discharge at intravaginal device removal: A useful tool to predict fertility in sheep. ResearchGate. Retrieved from --INVALID-LINK--
-
Manes, J., et al. (2010). Investigation of the Effect of Intravaginal Device-type and Treatment-duration on Vaginal Features in Ewes and Determination of Antibiotic Susceptibility. Retrieved from --INVALID-LINK--
-
Fluorogestone Acetate|2529-45-5|COA. (n.d.). DC Chemicals. Retrieved from --INVALID-LINK--
-
Manes, J., et al. (2010). Vaginal Histological Changes after Using Intravaginal Sponges for Oestrous Synchronization in Anoestrous Ewes. ResearchGate. Retrieved from --INVALID-LINK--
-
Martins, G., et al. (2009). Progestin-impregnated intravaginal sponges for estrus induction and synchronization influences on goats vaginal flora and antimicrobial susceptibility. ResearchGate. Retrieved from --INVALID-LINK--
-
Squires, E. L., et al. (1979). Effect of progesterone impregnated vaginal sponges and PMSG administration on estrus synchronization in mares. Journal of Animal Science, 49(3), 729-735. Retrieved from --INVALID-LINK--
References
- 1. Fluorogestone acetate for oestrus control in sheep and goats (also known as Flugestone Acetate, Flurogestone Acetate, Fluorogesterone Acetate) [pharmplex.com.au]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ruminants.ceva.com [ruminants.ceva.com]
- 4. Fluorogestone Acetate (FGA) sponges for the synchronisation of oestrus (estrus, estrous) in sheep and goats [pharmplex.com.au]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. mdpi.com [mdpi.com]
- 7. Use of Probiotics in Intravaginal Sponges in Sheep: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intravaginal Device-Type and Treatment-Length for Ovine Estrus Synchronization Modify Vaginal Mucus and Microbiota and Affect Fertility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mohpublic.z6.web.core.windows.net [mohpublic.z6.web.core.windows.net]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 14. Intravaginal Device-Type and Treatment-Length for Ovine Estrus Synchronization Modify Vaginal Mucus and Microbiota and Affect Fertility [mdpi.com]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. vmd.defra.gov.uk [vmd.defra.gov.uk]
Technical Support Center: Flurogestone Acetate (FGA) Sponge Applications in Ewes
Introduction:
Flurogestone Acetate (FGA) impregnated intravaginal sponges are a cornerstone of modern small ruminant reproductive management, offering precise control over the estrous cycle.[1][2] These devices function by releasing FGA, a potent synthetic progestogen, which mimics the luteal phase of the reproductive cycle.[1][3][4] Upon removal of the sponge after a prescribed period (typically 12-14 days), the subsequent drop in progestogen levels, often coupled with an injection of equine chorionic gonadotropin (eCG), triggers a synchronized follicular phase, leading to estrus and ovulation within a predictable timeframe.[3][5][6] This synchronization is invaluable for fixed-time artificial insemination (FTAI) programs, concentrating the lambing season, and improving overall flock productivity.[7] However, successful implementation of this technology is contingent on proper technique, and a frequently encountered issue is the premature loss of the intravaginal sponge. Sponge retention failure can derail a synchronization protocol, leading to significant economic and research-related setbacks. A field study involving 1718 ewes reported a sponge loss rate of 2%.[8][9]
This guide serves as a technical support resource for researchers, scientists, and drug development professionals, providing in-depth, evidence-based troubleshooting for FGA sponge retention issues in ewes.
Section 1: Troubleshooting Guide: Diagnosing and Resolving Sponge Loss
This section is structured in a question-and-answer format to directly address the most common issues encountered in the field.
Question 1: We are experiencing a high rate of sponge loss (>5%) across our flock. What are the primary causes?
Answer: A high sponge loss rate is typically multifactorial, stemming from a combination of operator technique, animal physiology, and equipment management. The key areas to investigate are:
-
Improper Insertion Technique: This is the most common cause of sponge loss.
-
Causality: The ewe's cervical canal is convoluted, featuring several funnel-shaped rings that are not concentrically aligned.[10][11][12] The sponge must be deposited deep into the anterior vagina, just external to the cervix. This placement allows the vaginal walls to exert sufficient pressure to hold the sponge in place. A shallow insertion leaves the sponge in the wider, posterior portion of the vagina, where it can be easily expelled through urination, defecation, or normal movement.
-
Protocol Validation: Review your insertion protocol. Ensure operators are inserting the applicator to a depth of 10-15 cm.[3][7] The applicator should be angled slightly upwards to navigate the vaginal canal smoothly.[13]
-
-
Animal-Specific Factors: The anatomy and condition of the ewe play a crucial role.
-
Parity: Multiparous (ewes that have lambed before) ewes may have altered vaginal mechanics compared to nulliparous (first-time lambers) ewes.[14][15] Studies have shown that the vaginas of parous ewes may have lower tensile strength and higher elongation, potentially affecting their ability to retain a sponge.[14][15]
-
Vaginal Infections/Irritation: Pre-existing vaginitis can increase vaginal discharge and straining, leading to sponge expulsion. The presence of the sponge itself can sometimes induce a non-pathological muco-purulent discharge, which is typically not associated with altered fertility, but severe cases can be problematic.[16][17][18][19]
-
-
Applicator and Sponge Management:
-
Hygiene: Improperly cleaned and disinfected applicators can introduce bacteria, leading to irritation and vaginitis.[1][19] Applicators must be thoroughly cleaned and disinfected between each animal using a non-irritating solution like quaternary ammonium or chlorhexidine.[3][20] Do not use alcohols, cresols, or phenols, as they can damage the sponge or irritate the ewe.[3][16][17]
-
Sponge Handling: Always wear gloves when handling sponges to avoid contamination and to protect yourself from hormone exposure.[16][17][20]
-
Question 2: We've noticed that most sponge losses occur within the first 48 hours of insertion. What does this indicate?
Answer: Early-onset sponge loss is almost exclusively linked to insertion technique.
-
Causality: If the sponge is not placed deeply enough, the natural muscular contractions of the vagina and routine physical activities will quickly dislodge it. The goal is to place the sponge so that the cervix provides a natural barrier to its expulsion.
-
Troubleshooting Protocol:
-
Immediate Technique Review: Halt the procedure and conduct a hands-on review of the insertion technique with all operators.
-
Use of Lubricant: Ensure a sterile, non-spermicidal lubricant is being applied to the tip of the loaded applicator to ensure smooth and deep insertion.[13][21]
-
Confirmation Check: After ejecting the sponge, operators should be able to see the drawstring hanging freely from the vulva.[3] A gentle tug on the string can confirm the sponge is securely lodged and not just sitting in the posterior vagina.
-
Question 3: Are nulliparous ewes (ewe lambs/hoggets) more prone to sponge loss than mature, multiparous ewes?
Answer: The data suggests that challenges exist for both groups, but for different reasons.
-
Nulliparous Ewes: These animals have a tighter vaginal canal, which can make applicator insertion more difficult.[22] Forcing the applicator can cause discomfort or injury, leading to straining and expulsion. In some cases, digital insertion of the sponge by a gloved finger is preferred to avoid discomfort from the applicator.[8][9][22] There may be a higher risk of perforation or injury if the incorrect technique is used.[23]
-
Multiparous Ewes: As mentioned, previous lambing can alter the vaginal structure, making it more lax.[14][15] While insertion is easier, the reduced vaginal tone may contribute to a higher rate of loss if placement is not perfectly anterior to the cervix.
Question 4: Can the duration of the sponge treatment affect retention rates?
Answer: Yes, though indirectly. Longer protocols (12-14 days) are associated with a higher incidence of vaginal discharge and vaginitis.[18][19][24]
-
Causality: The sponge is a foreign body, and its prolonged presence can alter the vaginal microbiome, potentially allowing for the growth of opportunistic bacteria.[19][25] This can lead to inflammation and increased discharge, which lubricates the sponge and, combined with potential irritation-induced straining, can lead to expulsion.[26]
-
Considerations: While standard protocols are often 12-14 days, some research has explored shorter 7-day protocols which may reduce the incidence of severe vaginitis.[6][24] However, these shorter protocols require the use of other hormones like PGF2α and may have different efficacy depending on the time of the breeding season.[24]
Section 2: Standard Operating Procedures (SOPs) & Data
SOP 1: FGA Sponge Insertion
-
Preparation: Ensure all ewes are healthy and in good body condition. Restrain the ewe securely but gently.[3] Wear clean, disposable gloves.[20]
-
Applicator Disinfection: Submerge the applicator in a recommended disinfectant solution (e.g., 5g/L chlorhexidine gluconate) between each ewe.[3]
-
Loading the Sponge: With gloved hands, insert the FGA sponge into the applicator. The withdrawal string should be placed inside the applicator's central rod slot to ensure it remains outside the ewe.[13]
-
Lubrication: Apply a small amount of sterile, non-irritating obstetrical lubricant to the tip of the applicator.[13][23]
-
Insertion: Clean the ewe's vulva area.[20][21] Gently part the vulvar lips and insert the applicator in a slightly upward direction to avoid the urethral opening. Advance the applicator approximately 10-15 cm into the vagina until resistance is felt, indicating it is near the cervix.[3][7]
-
Deployment: Hold the plunger steady and withdraw the outer barrel of the applicator to release the sponge.[20]
-
Verification: Remove the applicator completely. The withdrawal string should be clearly visible hanging from the vulva.[3][7] Record the animal's ID and date of insertion.
Table 1: Key Parameters for FGA Sponge Synchronization Protocols
| Parameter | Recommendation | Rationale / Scientific Insight | Source(s) |
| Sponge Type | FGA-impregnated (20-40 mg) | FGA is a potent progestogen effective at blocking estrus and ovulation.[2][4] Dosages vary by manufacturer. | [8][27] |
| Insertion Duration | 12 to 14 days | This duration effectively mimics the natural luteal phase of the ewe's 17-day cycle.[1][5] | [1][16][20] |
| eCG Administration | 300-700 IU at sponge removal | eCG (or PMSG) provides an FSH- and LH-like stimulus to induce a robust follicular phase and synchronized ovulation.[5][6] | [16] |
| Estrus Onset | 24 to 48 hours post-removal | The rapid drop in progestogen and the gonadotropin stimulus lead to a predictable onset of heat.[1] | [1][3] |
| Mating/AI Timing | Natural Mating: Introduce rams 36-48h post-removal. FTAI: 55 hours post-removal is a common recommendation. | Timed to coincide with peak estrus expression and ovulation. | [16][20] |
Section 3: Visualized Workflows (Graphviz)
Diagram 1: Decision Tree for Troubleshooting High Sponge Loss
This diagram provides a logical workflow for diagnosing the root cause of sponge retention failure.
Caption: A decision tree for troubleshooting high FGA sponge loss rates.
Diagram 2: FGA Sponge Insertion and Removal Workflow
This diagram illustrates the critical steps for the entire FGA sponge protocol, highlighting key quality control points.
References
- 1. Ewe Sponges: A Powerful Tool for Synchronising Breeding in Sheep - NetVol [netvol.co.uk]
- 2. Fluorogestone acetate for oestrus control in sheep and goats (also known as Flugestone Acetate, this compound, Fluorogesterone Acetate) [pharmplex.com.au]
- 3. FGA-30 Vaginal Sponges for sheep - Animal Health Supplies [animalhealthsupplies.com.au]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Oestrus Synchronisation with Progesterone-containing Sponge and Equine Chorionic Gonadotropin in Pirlak Ewes During the Non-breeding Season: Can Toryum Improve Fertility Parameters? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. actavet.vfu.cz [actavet.vfu.cz]
- 7. zwartblesireland.com [zwartblesireland.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. researchgate.net [researchgate.net]
- 10. The structure of the cervical canal of the ewe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anatomy and histology of the cervix uteri of the ewe: new insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Impact of parity on ewe vaginal mechanical properties relative to the nonhuman primate and rodent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Impact of parity on ewe vaginal mechanical properties relative to the nonhuman primate and rodent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. assets.hpra.ie [assets.hpra.ie]
- 17. Clinical particulars - Chronogest CR® 20 mg controlled release vaginal sponge for sheep [noahcompendium.co.uk]
- 18. Intravaginal Device-Type and Treatment-Length for Ovine Estrus Synchronization Modify Vaginal Mucus and Microbiota and Affect Fertility - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ruminants.ceva.com [ruminants.ceva.com]
- 21. Sheep Vaginal Sponge Supplier | Estrus Synchronization Products for Sheep [safvetsupply.com]
- 22. researchgate.net [researchgate.net]
- 23. m.youtube.com [m.youtube.com]
- 24. tandfonline.com [tandfonline.com]
- 25. Use of Probiotics in Intravaginal Sponges in Sheep: A Pilot Study | MDPI [mdpi.com]
- 26. The Combination of Progesteron Sponge, PMSG and Minimal Dose PGf2 Alfa toward Sheep Pregnantion [arccjournals.com]
- 27. ecorfan.org [ecorfan.org]
Technical Support Center: Troubleshooting Suboptimal Estrus Response to Flurogestone Acetate (FGA) Protocols
Introduction
Flurogestone Acetate (FGA) is a synthetic progestogen widely utilized in estrus synchronization protocols for small ruminants. By mimicking the natural hormone progesterone, FGA-based treatments offer precise control over the estrous cycle, facilitating timed artificial insemination (TAI) and optimizing breeding programs. Despite its efficacy, researchers and producers occasionally encounter suboptimal responses. This technical guide provides a comprehensive framework for troubleshooting common issues, ensuring the successful application of FGA protocols.
Section 1: Foundational Principles of FGA-Mediated Estrus Synchronization
Mechanism of Action
FGA exerts its effect by providing a source of exogenous progestogen, which suppresses the release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus. This, in turn, inhibits the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the pituitary gland, thereby preventing follicular development and ovulation. The removal of the FGA-containing device (typically an intravaginal sponge) triggers a rapid decline in circulating progestogen levels. This decline removes the negative feedback on the hypothalamus and pituitary, leading to a surge of GnRH and LH, which stimulates a synchronized wave of follicular growth and subsequent ovulation.
Caption: FGA's inhibitory effect on the hypothalamic-pituitary-gonadal axis.
Section 2: Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific problems that may arise during the implementation of FGA protocols.
Q1: Why is there a poor estrus response following FGA sponge removal?
A low percentage of animals exhibiting estrus is a common concern. The causes are often multifactorial.
Potential Causes and Solutions:
-
Nutritional Status and Body Condition:
-
Insight: An animal's energy balance is a critical determinant of its reproductive capacity. Ewes in poor body condition may lack the necessary metabolic reserves to initiate a fertile estrus.[1][2][3]
-
Actionable Solution: Conduct Body Condition Scoring (BCS) at least one month prior to starting the protocol. The ideal BCS for ewes at joining is 3.0-3.5 on a 5-point scale.[4][5] Provide supplementary nutrition to animals with a BCS below 2.5 to improve their energy status.
-
-
Protocol Execution:
-
Insight: Improper administration of the FGA sponge can lead to sponge loss or inadequate absorption of the progestogen.
-
Actionable Solution: Ensure all personnel are thoroughly trained in the correct technique for intravaginal sponge insertion. Sponges should be placed in the anterior vagina to prevent expulsion. Regular checks for sponge retention are also recommended.
-
-
Environmental and Social Stressors:
-
Insight: Stressful events such as transportation, handling, or abrupt changes in social groups can elevate cortisol levels, which can interfere with the reproductive hormonal cascade.[6][7]
-
Actionable Solution: Minimize handling and transport-related stress in the period leading up to and during the synchronization protocol. Allow animals to acclimate to new environments and social groupings well in advance.
-
-
The "Male Effect":
Q2: Estrus is observed, but conception rates to TAI are disappointingly low. What could be the issue?
Low conception rates despite successful estrus synchronization point towards problems with insemination timing, semen quality, or uterine health.
Potential Causes and Solutions:
-
Insemination Timing:
-
Insight: The window for successful fertilization is brief. Inseminating too early or too late relative to ovulation will significantly reduce conception rates.[12]
-
Actionable Solution: Strictly adhere to the recommended TAI schedule for the specific protocol being used. For many FGA-based protocols in ewes, this is typically between 50 and 56 hours after sponge removal.
-
-
Semen Handling and Quality:
-
Insight: The viability of spermatozoa is easily compromised by improper handling and thawing procedures.
-
Actionable Solution: Follow standardized protocols for thawing frozen semen, ensuring the correct water bath temperature and minimizing thermal shock. Use semen from reputable sources with documented fertility.
-
-
Uterine Health:
-
Insight: Subclinical uterine infections can create an inhospitable environment for both sperm and the developing embryo.
-
Actionable Solution: Maintain strict hygiene during sponge insertion and removal, as well as during artificial insemination, to prevent the introduction of pathogens.
-
Q3: The synchronized ewes are coming into estrus, but the timing is highly variable. How can this be improved?
A high degree of variability in the onset of estrus can undermine the benefits of a synchronization program.
Potential Causes and Solutions:
-
Cyclicity of the Animals:
-
Insight: Applying a synchronization protocol to a group of animals with mixed cyclicity (i.e., some cycling and some in anestrus) will naturally lead to a more varied response.
-
Actionable Solution: The use of equine chorionic gonadotropin (eCG) at the time of sponge removal is highly recommended, especially for ewes in anestrus.[13][14][15][16] eCG provides an FSH-like stimulus that promotes a more uniform follicular wave and a tighter synchrony of ovulation.
-
-
Inconsistent Progestogen Exposure:
-
Insight: Partial or complete loss of the intravaginal sponge will result in inconsistent exposure to FGA.
-
Actionable Solution: Re-evaluate and reinforce the correct sponge insertion technique to minimize the risk of sponge loss.
-
Section 3: Frequently Asked Questions (FAQs)
Q: What is the standard duration of FGA treatment in ewes? A: The duration of FGA treatment can vary, but traditional protocols often involve a 12-14 day insertion period.[17][18] Shorter-term protocols of 5-7 days are also used, typically in conjunction with a prostaglandin injection.[19]
Q: Is it acceptable to reuse FGA sponges? A: No, reusing FGA sponges is not recommended. It can lead to inconsistent hormone delivery and increases the risk of transmitting diseases between animals.
Q: Is eCG essential for the success of an FGA protocol? A: While not always mandatory, the inclusion of eCG at sponge removal is a common and highly effective practice, particularly during the non-breeding season or in anestrous ewes, to ensure a robust ovulatory response.[20][21][22]
Q: What are the key behavioral signs of estrus in ewes? A: The most definitive sign of estrus is the ewe standing to be mounted by a ram. Other signs include restlessness, vocalization, and interest in the ram.
Section 4: Essential Protocols and Data Tables
Protocol 1: Body Condition Scoring (BCS) in Ewes
-
Objective: To evaluate the nutritional status of ewes before initiating an FGA protocol.
-
Procedure:
-
Manually palpate the lumbar region (loin) of the ewe.
-
Assess the degree of muscle and fat cover over the spinous and transverse processes of the vertebrae.
-
Assign a score on a scale of 1 (emaciated) to 5 (obese).
-
-
Target Score: A BCS of 3.0-3.5 is optimal for reproductive success.[4][5]
| BCS | Description | Recommendation for FGA Protocol |
| 1-2 | Thin to very thin. Spinous processes are sharp and prominent. | Not recommended. Improve nutrition and BCS before treatment.[23][24] |
| 3-3.5 | Ideal. Spinous processes are rounded and well-covered. | Optimal condition for initiating the protocol. |
| 4-5 | Fat to obese. Spinous processes are not palpable. | May lead to reduced fertility and lambing difficulties. |
Protocol 2: Intravaginal Sponge Insertion and Removal
-
Materials: FGA sponges, applicator, sterile lubricant, gloves, and a mild disinfectant.
-
Insertion:
-
Restrain the ewe.
-
Clean the vulvar area.
-
Apply a small amount of lubricant to the tip of the loaded applicator.
-
Gently insert the applicator into the vagina at a slight upward angle, advancing it to the anterior vagina.
-
Deploy the sponge and slowly withdraw the applicator, leaving the retrieval string visible.
-
-
Removal:
-
Gently pull on the retrieval string to remove the sponge at the end of the treatment period.
-
Caption: A decision-making flowchart for troubleshooting suboptimal FGA responses.
References
- 1. Zoetis [www2.zoetis.com.au]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. sheepconnectsa.com.au [sheepconnectsa.com.au]
- 5. The Importance of Body Condition Scoring (BCS) in Sheep Farming [flockfinder.co.uk]
- 6. The Effect of Stress on Reproduction and Reproductive Technologies in Beef Cattle—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How Stress Impacts Cattle Reproduction | Panhandle Agriculture [nwdistrict.ifas.ufl.edu]
- 8. Estrus synchronization in ewes with PGF2α and biostimulated with “male effect” [scielo.org.mx]
- 9. Estrus synchronization in ewes with PGF2α and biostimulated with “male effect” [medigraphic.com]
- 10. researchgate.net [researchgate.net]
- 11. agrojournal.org [agrojournal.org]
- 12. repository.up.ac.za [repository.up.ac.za]
- 13. Effect of pre-synchronisation with progestogen and eCG on reproductive activity in synchronised ewes during anoestrous season - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biomedscidirect.com [biomedscidirect.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researcherslinks.com [researcherslinks.com]
- 18. Comparison of estrus response and subsequent fertility following estrus synchronization with six protocols in Ossimi ewes during the early summer season | Veterinaria México OA [veterinariamexico.fmvz.unam.mx]
- 19. Treatments with intravaginal sponges for estrous synchronization in ewes: length of the treatment, amount of medroxyprogesterone, and administration of a long-acting progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ijvr.shirazu.ac.ir [ijvr.shirazu.ac.ir]
- 21. thescipub.com [thescipub.com]
- 22. thepharmajournal.com [thepharmajournal.com]
- 23. Factors Affecting Reproductive Performance of Sheep - Management and Nutrition - MSD Veterinary Manual [msdvetmanual.com]
- 24. Factors Affecting Reproductive Performance of Sheep | OSU Small Ruminant Team [u.osu.edu]
Technical Support Center: Flurogestone Acetate (FGA) in Reproductive Research
Welcome to the technical support guide for Flurogestone Acetate (FGA). This resource is designed for researchers, scientists, and drug development professionals utilizing FGA in studies related to uterine environment modulation and embryo quality assessment. Here, we provide in-depth, experience-driven answers to common questions and troubleshooting scenarios.
Section 1: Frequently Asked Questions (FAQs)
This section covers the foundational principles of FGA, its mechanism of action, and its primary effects on the reproductive system.
Q1: What is this compound (FGA) and what is its primary mechanism of action?
This compound (also known as Flugestone acetate or Cronolone) is a potent synthetic progestin, a class of molecules that mimic the effects of natural progesterone.[1] Its primary use in research and veterinary medicine is for the synchronization of estrus in species like sheep and goats.[1]
The core mechanism involves:
-
Negative Feedback on the Hypothalamus: FGA acts on the hypothalamus to suppress the pulsatile release of Gonadotropin-Releasing Hormone (GnRH).
-
Suppression of Pituitary Gonadotropins: The reduction in GnRH leads to decreased secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the pituitary gland.
-
Inhibition of Follicular Growth and Ovulation: By suppressing LH and FSH, FGA prevents the final maturation of ovarian follicles and ovulation, effectively pausing the estrous cycle.
When the FGA source (typically an intravaginal sponge) is removed, the negative feedback is lifted. This causes a surge of GnRH, followed by a predictable surge in FSH and LH, leading to synchronized follicular growth, estrus (heat), and ovulation.[2]
Q2: How does FGA treatment alter the uterine environment?
FGA, mimicking progesterone, induces significant changes in the endometrium to prepare it for potential embryo implantation. Progesterone is essential for transforming the uterine lining from a proliferative state (driven by estrogen) to a secretory state.
Key uterine effects include:
-
Endometrial Gland Development: FGA stimulates the proliferation and differentiation of endometrial glands, which are responsible for secreting "uterine milk" or histotroph—a nutrient-rich fluid essential for early embryo survival.[1][3]
-
Suppression of Myometrial Contractility: Progestins, including FGA, maintain uterine quiescence, preventing contractions that could expel an early-stage embryo.[4]
-
Gene Expression Changes: FGA modulates the expression of hundreds of endometrial genes. Studies in cattle have shown that progesterone supplementation advances the expression of genes involved in nutrient transport and metabolism (e.g., DGAT2, MSTN), creating a uterine environment that can support accelerated conceptus development.[3][5]
Q3: What are the direct and indirect effects of FGA on oocyte and embryo quality?
The effect of progestins on oocyte and embryo quality is a subject of ongoing research with some conflicting results.
-
Potential Negative Effects of Prolonged Treatment: Long-term progestagen protocols (e.g., 12-14 days) may negatively impact fertility. This is theorized to be due to the ovulation of aged oocytes, as prolonged suppression of LH can inhibit the ovulation of the largest follicle.[2] Short-term protocols (5-7 days) are often associated with better pregnancy and lambing rates.[2]
-
Direct Effects on Oocytes: The direct impact of FGA on oocyte maturation is complex. While progesterone is a natural component of follicular fluid, some in vitro studies have shown that high concentrations of progesterone do not necessarily improve, and may even decrease, oocyte maturation rates.[6][7]
-
Indirect Effects via the Uterine Environment: A well-timed progestin treatment creates a uterine environment that is synchronized with the developmental stage of the embryo. Low progesterone levels post-conception are linked to a suboptimal uterine environment and reduced embryo development.[5][8] Conversely, an appropriately primed uterus can enhance embryo survival and growth.
-
Synthetic vs. Natural Progesterone: It is crucial to note that synthetic progestins may have different effects than natural progesterone. For example, studies using medroxyprogesterone acetate (MPA) have shown it can inhibit the expression of key developmental genes in embryoid bodies, an effect not seen with natural progesterone.[9][10] While specific data on FGA's direct impact on germ layer gene expression is less common, this highlights the need for caution when interpreting results.
Section 2: Troubleshooting Experimental Protocols
This section addresses specific problems researchers may encounter when using FGA and provides a logical framework for diagnosis and resolution.
Problem 1: Low or variable estrus response rate after FGA sponge removal.
Symptoms: Fewer than 85-90% of animals exhibit standing heat within the expected 24-72 hour window after sponge removal. The onset of estrus is widely scattered.
Potential Causes & Solutions:
-
Animal Health and Nutrition Status:
-
Causality: Estrus synchronization protocols are not a substitute for proper animal management.[11][12] Animals with a low Body Condition Score (BCS), high parasite load, or subclinical illness will not respond optimally as their endocrine system is not primed for reproduction.
-
Troubleshooting Steps:
-
Verify BCS: Ensure animals have a BCS of at least 3.0 (on a 5-point scale) before starting the protocol.
-
Nutritional Plane: Implement "flushing" (increasing nutrient intake) 2-3 weeks before and during the protocol to boost ovulation rate.[11]
-
Health Check: Rule out underlying diseases. Ensure animals are at least 40-45 days postpartum to allow for uterine involution.[12][13]
-
-
-
Improper Sponge Placement or High Loss Rate:
-
Causality: If the sponge is not placed deep enough in the vagina, it can be expelled prematurely, leading to a failure of the protocol for that animal. A loss rate of over 5% is a cause for concern.
-
Troubleshooting Steps:
-
Review Technique: Ensure applicators are clean and lubricated. The sponge must be placed in the anterior portion of the vagina. In nulliparous (first-time mothers) animals, digital insertion may be preferred to avoid discomfort and ensure proper placement.[14]
-
Monitor for Loss: Check animals daily for lost sponges, especially in the first 48 hours.
-
-
-
Incorrect Hormone Dosage (eCG/PMSG):
-
Causality: Equine chorionic gonadotropin (eCG), often given at sponge removal, provides an FSH-like stimulus to ensure robust follicular development and ovulation, especially outside the natural breeding season. An incorrect dose can lead to a poor response.
-
Troubleshooting Steps:
-
Verify Dose: Check the recommended eCG dosage for the species, breed, and time of year. Doses can range from 250-750 IU.
-
Injection Technique: Ensure intramuscular (IM) injection is performed correctly to guarantee absorption.
-
-
Caption: Troubleshooting flowchart for diagnosing causes of poor estrus response.
Problem 2: High incidence of poor-quality embryos or low fertilization rates.
Symptoms: After superovulation and embryo flushing, a high percentage of recovered structures are unfertilized oocytes (UFOs), degenerated, or developmentally delayed embryos.
Potential Causes & Solutions:
-
"Aged Oocyte" Phenomenon:
-
Causality: Long-term FGA protocols (e.g., 14 days) can lead to persistent but non-ovulatory dominant follicles. The oocyte within this follicle ages, reducing its developmental competence.[2]
-
Troubleshooting Steps:
-
Shorten Protocol Duration: Switch to a short-term protocol (e.g., 7 days) combined with a prostaglandin F2α (PGF2α) injection to lyse any existing corpus luteum. Studies show short-term protocols can yield higher quality embryos and better pregnancy rates.[2]
-
Introduce GnRH: Consider adding a GnRH injection at the start of the protocol to synchronize the emergence of a new follicular wave, ensuring a younger, healthier oocyte is ovulated.
-
-
-
Asynchrony Between Uterus and Embryo:
-
Causality: The hormonal milieu created by FGA can sometimes advance or delay the maturation of the endometrium relative to the embryo. If the uterine environment is not perfectly receptive at the time the embryo enters the uterus, its development can be compromised.
-
Troubleshooting Steps:
-
Analyze Hormone Profiles: If possible, collect blood samples to measure progesterone and estradiol levels around the time of estrus and insemination. Sub-luteal progesterone levels during treatment or abnormal estrogen peaks can indicate a problem.[15]
-
Adjust Insemination Timing: While most protocols use fixed-time AI, slight adjustments based on the onset of estrus may be necessary if fertilization is a major issue.
-
-
-
Direct Progestin Toxicity (Less Common but Possible):
-
Causality: While FGA is widely used, some synthetic progestins have been shown to be detrimental to early embryonic gene expression in vitro.[10] High local concentrations from the sponge could potentially impact the reproductive tract environment.
-
Troubleshooting Steps:
-
Evaluate Sponge Dose: Recent studies have successfully used lower-dose FGA sponges (e.g., 20 mg vs. 40 mg) without a decrease in fertility, which may reduce any potential negative local effects.[14]
-
Consider Alternatives: Compare results with a progesterone-based device like a CIDR (Controlled Internal Drug Release). Some studies show CIDRs result in higher progesterone levels and better fertility outcomes compared to FGA sponges.[15]
-
-
Section 3: Data & Protocols
Table 1: Example FGA-Based Estrus Synchronization Protocols for Small Ruminants
| Parameter | Long-Term Protocol (Traditional) | Short-Term Protocol (Improved Embryo Quality) | Reference |
| Animal | Cycling Ewes/Does | Cycling or Anestrus Ewes/Does | [2][14] |
| Day 0 | Insert FGA intravaginal sponge (20-40 mg) | Insert FGA intravaginal sponge (20-40 mg) + Inject GnRH | [11][16] |
| Day 5-7 | - | Inject PGF2α (e.g., Cloprostenol) | [14] |
| Day 7-9 | - | Remove FGA sponge | [2] |
| Day 12-14 | Remove FGA sponge | - | [1] |
| At Sponge Removal | Inject 300-500 IU eCG (PMSG) | Inject 300-500 IU eCG (PMSG) | [17][18] |
| Estrus Onset | 24-48 hours post-removal | 24-48 hours post-removal | [17] |
| Insemination | Fixed-time AI at 48-55 hours post-removal | Fixed-time AI at 48-55 hours post-removal | [18][19] |
| Primary Advantage | Simple, does not require PGF2α | Better synchrony of follicular wave, avoids aged oocytes | [2] |
| Primary Disadvantage | Risk of aged oocytes, lower embryo quality | Requires additional hormone injection (PGF2α) | [2] |
Experimental Protocol: Assessment of Uterine Gene Expression
This protocol describes how to collect endometrial tissue to analyze the impact of FGA on the uterine environment at a molecular level.
-
Animal Synchronization: Synchronize two groups of animals (e.g., 10 ewes/group) using an FGA protocol. Group A (Control) receives no FGA. Group B (Treatment) receives a 7-day FGA protocol.
-
Tissue Collection Timing: Euthanize animals and collect uterine horn samples at a key physiological time point, such as 72 hours post-estrus, which corresponds to the early secretory phase when the embryo would be entering the uterus.
-
Endometrial Biopsy:
-
Excise the uterine horns immediately and place them on a sterile, ice-cold surface.
-
Open the horn longitudinally with sterile scissors.
-
Gently scrape the endometrial surface (caruncular and intercaruncular regions) using a sterile microscope slide to collect the luminal and superficial glandular epithelium.
-
-
Sample Preservation: Immediately place the endometrial scrapings into a cryovial and snap-freeze in liquid nitrogen. Store at -80°C until RNA extraction.
-
RNA Extraction & Quality Control:
-
Extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) > 8 is required for downstream applications.
-
-
Gene Expression Analysis:
Caption: Hormonal cascade showing FGA's suppression of the HPG axis.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Evaluating estrus synchronization and early pregnancy detection in Ossimi sheep: The influence of fluorogestone acetate treatment duration and dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progesterone-regulated changes in endometrial gene expression contribute to advanced conceptus development in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of progesterone treatment on expression of genes involved in uterine quiescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Changes in the endometrial transcriptome during the bovine estrous cycle: effect of low circulating progesterone and consequences for conceptus elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Effects of Progesterone on Oocyte Maturation and Embryo Development [ijfs.ir]
- 7. mdpi.com [mdpi.com]
- 8. The Effects of Progesterone on Oocyte Maturation and Embryo Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Natural Progesterone and Synthetic Progestin on Germ Layer Gene Expression in a Human Embryoid Body Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of Natural Progesterone and Synthetic Progestin on Germ Layer Gene Expression in a Human Embryoid Body Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Estrous Synchronization in Farm Animals [pashudhanpraharee.com]
- 12. ssmcoop.com [ssmcoop.com]
- 13. beefrepro.org [beefrepro.org]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. Use of fluorogestone acetate sponges or controlled internal drug release for estrus synchronization in ewes: Effects of hormonal profiles and reproductive performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. When the plan goes awry: how to negotiate estrus synchronization errors in beef cattle | Clinical Theriogenology [clinicaltheriogenology.net]
- 17. Comparison of fluorgestone and medroxyprogesterone intravaginal sponges for oestrus synchronization in Saanen does during the transition period [scielo.org.za]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. An endometrial gene expression signature accurately predicts recurrent implantation failure after IVF - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Adjusting Flurogestone Acetate (FGA) Protocols for Anestrous Ewes
Introduction: Inducing fertile estrus in anestrous ewes is a cornerstone of efficient flock management, enabling out-of-season breeding and synchronized lambing schedules. Flurogestone Acetate (FGA), a potent synthetic progestogen, is a key component in these protocols.[1][2] This guide serves as a technical support resource for researchers and professionals utilizing FGA-based protocols. It provides in-depth, evidence-based answers to common questions and offers systematic troubleshooting for issues encountered during experimental application.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound (FGA) and its mechanism of action for inducing estrus?
This compound is a synthetic progestogen approximately 20-25 times more potent than natural progesterone.[1] It is typically administered via an intravaginal sponge or Controlled Internal Drug Release (CIDR) device.[3][4]
Mechanism of Action: During the treatment period (typically 12-14 days), the FGA released from the sponge mimics the luteal phase of the estrous cycle.[2][3][5] The sustained high level of circulating progestogen inhibits the release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus. This, in turn, suppresses the release of Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH) from the pituitary gland, preventing follicular development and ovulation.[6] Upon removal of the FGA sponge, the sudden drop in progestogen concentration removes this negative feedback. The pituitary then releases a surge of FSH and LH, which stimulates the final maturation of ovarian follicles, brings the ewe into estrus (heat), and triggers ovulation.[7]
Q2: What constitutes a "standard" FGA-based protocol for anestrous ewes?
A standard protocol involves priming the ewe with FGA for a set period, followed by a gonadotropin injection at or near the time of device removal to ensure robust follicular development and ovulation.
-
Day 0: Insert an intravaginal sponge containing 20-40 mg of FGA.[2][8][9]
-
Day 12-14: Remove the FGA sponge. At the time of removal, administer an intramuscular injection of equine Chorionic Gonadotropin (eCG), also known as Pregnant Mare Serum Gonadotropin (PMSG).[3][10]
-
Estrus Onset: Ewes typically exhibit estrus 24-48 hours after sponge removal and eCG injection.[11][12]
-
Mating/AI: Natural mating or artificial insemination is timed accordingly. For Fixed-Time Artificial Insemination (FTAI), insemination is typically performed 48-55 hours after sponge removal.[4][8]
Q3: Why is an injection of equine Chorionic Gonadotropin (eCG/PMSG) necessary, and how do I determine the correct dose?
During anestrus, the ewe's ovaries are relatively inactive. While FGA withdrawal initiates the hormonal cascade, it may not be sufficient on its own to stimulate adequate follicular growth for a fertile ovulation.[13] eCG provides a crucial FSH-like and LH-like stimulus that jump-starts follicular development, enhances ovulation rates, and leads to a tighter synchrony of estrus.[7][14] Protocols that do not include eCG often result in lower estrus expression and pregnancy rates, especially out-of-season.[15][16]
Determining the Dose: The optimal eCG dose is critical and depends on several factors:
-
Breed: Prolific breeds may require a lower dose than less prolific breeds.
-
Season/Depth of Anestrus: Higher doses are generally needed deeper into the non-breeding season.
-
Age and Body Condition: Ewe lambs and ewes in lower body condition may require different dosages than mature, well-conditioned ewes.[17]
-
Desired Outcome: Higher doses can increase ovulation rate and the chance of twins, but excessive doses can lead to overstimulation and reduced fertility.
| Factor | Condition | Recommended eCG (PMSG) Dose (IU) | Rationale |
| Time of Year | Deep Anestrus (e.g., Spring) | 400 - 600 IU | Overcomes strong seasonal inhibition of reproductive axis.[17] |
| Transitional Period | 300 - 500 IU | Provides adequate support as natural cyclicity begins to resume. | |
| Body Condition Score (BCS) | Low (≤2.5 / 5) | Adjust dose up or prioritize nutrition | Poor nutrition impairs follicular response; eCG can help but is not a substitute for adequate energy.[18][19][20] |
| Optimal (3.0 - 3.5 / 5) | Standard dose (e.g., 400-500 IU) | Ewes have adequate metabolic reserves to support a robust ovulatory response.[18][21][22] | |
| Animal Age | Ewe Lambs | 250 - 400 IU | Younger animals can be more sensitive to hormonal stimulation.[17] |
| Mature Ewes | 400 - 600 IU | Standard dose for adult animals. |
Q4: What is the expected timeline from sponge removal to the onset of estrus and ovulation?
-
Estrus Onset: Most ewes will begin to show signs of estrus (e.g., seeking the ram, tail flagging) between 24 to 48 hours after sponge removal and eCG injection.[12][23]
-
Ovulation: Ovulation typically occurs approximately 40 to 70 hours after the onset of estrus.[6] For FTAI protocols, this timing is critical, with insemination often scheduled for a fixed time (e.g., 52-55 hours post-removal) to coincide with ovulation.
Section 2: Troubleshooting Guide: Common Experimental Issues & Solutions
Issue 1: Low Estrus Response Rate (<85%)
A poor estrus response is often the first indication that a protocol is failing.
-
Potential Cause A: Ineffective Progestogen Priming
-
Reasoning: If the FGA sponge is lost or improperly placed, the progestogen block is incomplete or absent, leading to a failure of synchronization.[13] Vaginal irritation can also lead to premature expulsion.
-
Troubleshooting Steps:
-
Verify Insertion Technique: Ensure sponges are inserted deep into the anterior vagina using a lubricated applicator.[3] The withdrawal cord should be visible but not excessively long.
-
Check for Sponge Loss: Systematically check a subset of ewes a few days post-insertion and again at removal to quantify the loss rate. A loss rate >5-10% indicates a systemic issue with insertion technique or sponge type.[12]
-
Monitor for Vaginitis: At sponge removal, check for signs of severe vaginitis (e.g., purulent discharge), which can affect hormone absorption and fertility.[4][8] Using sponges with bacteriostatic components can help mitigate this.[3]
-
-
-
Potential Cause B: Suboptimal Gonadotropin (eCG) Support
-
Reasoning: An eCG dose that is too low for the specific conditions (deep anestrus, low BCS) will fail to adequately stimulate follicular development, resulting in weak or absent estrus.[13][24]
-
Troubleshooting Steps:
-
Review Dosage Calculation: Re-evaluate the eCG dose based on the factors in the table above. Anestrous ewes require sufficient gonadotropin support.
-
Ensure Proper Administration: Confirm that eCG was stored correctly (refrigerated), reconstituted properly, and administered via the correct route (intramuscularly).
-
Consider a Split-Dose or Alternative Timing: Some research suggests that administering eCG 6-12 hours before sponge removal may improve the synchrony of estrus, though it may not increase pregnancy rates.[25][26]
-
-
-
Potential Cause C: Poor Nutritional Status / Low Body Condition Score (BCS)
-
Reasoning: Reproduction is a metabolically expensive process. Ewes with a low BCS (typically <2.5 on a 5-point scale) lack the energy reserves to mount a strong reproductive response, regardless of hormonal treatment.[18][20] This can lead to anovulation or weak estrus expression.
-
Troubleshooting Steps:
-
Assess BCS: Condition score a representative sample of the flock. The target BCS at the start of the protocol should be 3.0-3.5.[19][22]
-
Implement Flushing: If BCS is low, implement a "flushing" protocol by providing a high-energy diet for 2-3 weeks before and during the synchronization protocol to improve ovulation rate.
-
Postpone Treatment: For ewes in very poor condition, it is often best to postpone synchronization until their nutritional status has improved.
-
-
Issue 2: Acceptable Estrus Rate but Low Pregnancy/Conception Rate
This common and frustrating scenario points to a problem with fertilization or the maintenance of early pregnancy.
-
Potential Cause A: Asynchrony Between Ovulation and Insemination
-
Reasoning: Even with synchronization, there is biological variation in the timing of the LH surge and ovulation. If AI is performed too early or too late relative to ovulation, fertilization will fail. This asynchrony is a known cause of reproductive loss in synchronized ewes.[6][27]
-
Troubleshooting Steps:
-
Review AI Timing: For FTAI, the standard is 48-55 hours post-sponge removal. If conception rates are low, consider adjusting this window. Inseminating 12 hours after the first observed signs of estrus can yield high pregnancy rates.[28]
-
Use Teaser Rams: Employ vasectomized teaser rams with marking harnesses to identify the precise onset of estrus in individual ewes, allowing for more accurate AI timing.
-
Consider a "Clean-Up" Ram: Introduce fertile rams 12-24 hours after AI to breed any ewes that ovulate later than the group average.
-
-
-
Potential Cause B: Sub-optimal Uterine Environment or Semen Viability
-
Reasoning: The hormonal manipulations of synchronization can sometimes alter the uterine environment. Furthermore, issues with semen quality (either fresh or frozen-thawed) or improper AI technique are major causes of fertilization failure.[27]
-
Troubleshooting Steps:
-
Semen Quality Analysis: Always evaluate semen motility and morphology before use. For frozen semen, ensure proper thawing procedures are followed.
-
Refine AI Technique: Ensure the inseminator is experienced. For cervical AI, semen should be deposited in the external cervical os. Laparoscopic AI, which deposits semen directly into the uterine horns, bypasses the cervix and can significantly improve conception rates.
-
Evaluate Ram Health and Libido: If using natural service, ensure rams are healthy, fertile, and have a good ram-to-ewe ratio (especially for synchronized ewes where many will be in estrus simultaneously).
-
-
-
Potential Cause C: Premature Luteal Regression
-
Reasoning: After ovulation, a corpus luteum (CL) forms and produces progesterone to maintain the pregnancy. In some synchronized ewes, the CL may be dysfunctional or regress prematurely, leading to early embryonic death.
-
Troubleshooting Steps:
-
Confirm Ovulation: Use ultrasonography 5-7 days post-estrus to confirm the presence of a CL.
-
Measure Progesterone: Blood samples taken 15-19 days post-mating can confirm pregnancy status; low progesterone levels in ewes that should be pregnant may indicate luteal insufficiency.[15]
-
Consider GnRH at AI: Administering a dose of GnRH at the time of AI can help ensure a robust LH surge, which supports subsequent CL development and function.
-
-
Section 3: Detailed Experimental Protocol & Data
Protocol: Standard FGA-eCG Synchronization for Timed Artificial Insemination (TAI)
This protocol is designed for inducing a fertile, synchronized estrus in anestrous ewes for FTAI.
Materials:
-
FGA-impregnated intravaginal sponges (20-40 mg)
-
Sponge applicator
-
Lubricant
-
eCG (PMSG)
-
Syringes and needles
-
Semen (fresh or frozen-thawed)
-
AI equipment (cervical or laparoscopic)
Step-by-Step Methodology:
-
Day 0 (Protocol Start):
-
Restrain the ewe. Clean the vulvar area to minimize contamination.[3]
-
Apply a sterile lubricant to the tip of the loaded sponge applicator.
-
Gently insert the applicator into the vagina, advancing it to the anterior portion.
-
Deploy the sponge by pushing the plunger and slowly withdrawing the applicator, ensuring the withdrawal string is accessible.
-
-
Day 12:
-
Grasp the withdrawal string and gently but firmly pull to remove the sponge.
-
Record any signs of infection or sponge loss.
-
Immediately administer the calculated dose of eCG (e.g., 500 IU) via intramuscular injection.
-
-
Day 14 (52-55 hours post-sponge removal):
-
Perform FTAI using a qualified technician. Ensure proper semen handling and deposition technique.
-
-
Post-AI Management:
-
Minimize stress on the ewes for the following 30-45 days to support embryo implantation and development.
-
Pregnancy can be diagnosed via ultrasonography approximately 30-35 days after insemination.[15]
-
Section 4: Visualizing the Process: Workflows and Mechanisms
Diagram 1: Standard FGA-eCG TAI Protocol Workflow
This diagram illustrates the key steps and timeline for a typical FGA-based synchronization protocol.
References
- 1. Fluorogestone acetate for oestrus control in sheep and goats (also known as Flugestone Acetate, this compound, Fluorogesterone Acetate) [pharmplex.com.au]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Sheep Vaginal Sponge Supplier | Estrus Synchronization Products for Sheep [safvetsupply.com]
- 4. Use of fluorogestone acetate sponges or controlled internal drug release for estrus synchronization in ewes: Effects of hormonal profiles and reproductive performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ecorfan.org [ecorfan.org]
- 6. Sheep reproduction basics and conception rates | ontario.ca [ontario.ca]
- 7. biomedscidirect.com [biomedscidirect.com]
- 8. jcea.agr.hr [jcea.agr.hr]
- 9. Evaluating estrus synchronization and early pregnancy detection in Ossimi sheep: The influence of fluorogestone acetate treatment duration and dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Factors Affecting Reproductive Performance of Sheep | OSU Small Ruminant Team [u.osu.edu]
- 14. Improving the breeding capabilities of short-term estrus synchronized Ossimi sheep using pregnant mare serum gonadotropin loaded chitosan-nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. thescipub.com [thescipub.com]
- 16. thescipub.com [thescipub.com]
- 17. Synchronization of estrus using progesterone injections followed by human menopausal gonadotropin in ewes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. sheepconnectsa.com.au [sheepconnectsa.com.au]
- 20. Zoetis [www2.zoetis.com.au]
- 21. tandfonline.com [tandfonline.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Factors Affecting Reproductive Performance of Sheep - Management and Nutrition - MSD Veterinary Manual [msdvetmanual.com]
- 25. Strategies to improve the success of fixed-time artificial insemination in the ewe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Strategies to improve the success of fixed-time artificial insemination in the ewe. (2023) | Alice C. Weaver | 5 Citations [scispace.com]
- 27. Fertilization and embryonic survival in ewes synchronized with exogenous hormones during the anestrous and estrous seasons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. wvj.science-line.com [wvj.science-line.com]
Technical Support Center: Minimizing Stress in Animals During Flurogestone Acetate (FGA) Sponge Insertion
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and field-proven insights for minimizing stress in animals, specifically during the insertion of Flurogestone Acetate (FGA) sponges for estrus synchronization. Adherence to these protocols is crucial not only for animal welfare but also for the integrity and validity of your research data, as stress can significantly impact reproductive physiology.[1][2]
The Critical Impact of Stress on Reproductive Research
Stressful events, including common management procedures, can disrupt the delicate endocrine interactions that govern the reproductive cycle in ewes.[1] This disruption can lead to suppressed GnRH/LH pulse frequency, delayed onset of estrus, and ultimately, reduced fertility.[1] Minimizing stress is therefore not just an ethical imperative but a scientific necessity to ensure the reliability of experimental outcomes.[2][3]
Part 1: Pre-Procedure Acclimation & Preparation - FAQs
Q1: What is the recommended acclimation period for animals before FGA sponge insertion, and why is it so important?
A1: A proper acclimation period is fundamental to reducing stress and ensuring reliable experimental results. Stress from transportation and new environments can significantly alter physiological systems.[4][5]
-
Minimum Duration: A minimum of 72 hours is required for animals to physiologically and behaviorally stabilize in a new environment before any survival procedures.[4][6] For more sensitive studies or animals that have undergone long or arduous transport, extending this period to 7 days is strongly encouraged.[5][6]
-
Scientific Rationale: This period allows cardiovascular, endocrine, immune, and central nervous systems to return to a homeostatic state.[5] Skipping this step can introduce significant variability into your data.
-
Practical Steps: During this time, animals should have access to food and water and be housed in an environment that mimics the conditions of the upcoming procedure as much as possible.[7] For sheep transitioning from pasture to indoor facilities, pre-feeding the laboratory diet and providing some training for confinement can aid in their adjustment.[7]
Q2: How can I habituate animals to human interaction to minimize stress during the procedure?
A2: Habituation is key to reducing fear and anxiety during handling. A systematic approach is more effective than sporadic interaction. A recommended habituation protocol involves gradually increasing the proximity and duration of human contact over several days.[8]
-
Goal: The aim is for the animals to be observable from a distance of 1 meter without showing signs of flight or agitation.[8]
-
Process: This can be achieved through a series of calm, non-threatening maneuvers, performed first in a pen and then in a more open area.[8] Studies have shown that this process can take approximately 10-13 days for both sheep and goats.[8]
-
Low-Stress Handling Techniques: Always approach animals calmly and slowly, avoiding direct eye contact and loud noises.[9][10] Speak in a soothing tone.[9] Positive reinforcement, such as offering treats for calm behavior, can create a positive association with human presence.[10][11]
Q3: What are the key environmental factors to consider in the housing and handling areas?
A3: The environment plays a significant role in an animal's stress level.
-
Calm Atmosphere: Maintain a quiet and calm environment, minimizing loud noises and sudden movements.[9][12] Using white noise machines can help mask startling outside sounds.[9]
-
Familiarity: Allow animals time to explore the examination or procedure area before starting.[10][12]
-
Social Housing: As sheep are social animals, housing them in appropriate social groups can reduce stress.[7] However, ensure there is enough space to allow subordinate animals to avoid dominant ones.[7]
-
Enrichment: Providing environmental enrichment, such as salt licks or hay, can also be beneficial.[7]
Part 2: The FGA Sponge Insertion Procedure - Troubleshooting Guide
This section addresses common issues encountered during the insertion of FGA sponges and provides solutions grounded in best practices for animal handling and procedural technique.
| Problem | Potential Cause(s) | Troubleshooting & Prevention |
| Animal is highly agitated and difficult to restrain. | - Lack of acclimation/habituation.- Rough or excessive handling.- Stressful environment (loud noises, unfamiliar people). | - Ensure adequate acclimation and habituation periods. - Use low-stress handling techniques: approach calmly, use minimal restraint, and speak in a soothing voice.[9]- Create a calm environment: minimize noise and unnecessary personnel.[9][12]- Consider positive reinforcement: offer treats to create a positive association.[10][11] |
| Difficulty inserting the applicator. | - Improper lubrication.- Incorrect angle of insertion.- Vaginal dryness or anatomical variation.- In nulliparous (maiden) ewes, the hymen may present an obstacle.[13] | - Use a generous amount of a recommended veterinary lubricant on the applicator. [14]- Angle the applicator slightly upwards towards the spine for easier passage. [14]- For nulliparous ewes, digital insertion of the sponge may be preferred to avoid discomfort and potential injury from the applicator. [13][15] |
| Sponge is not properly seated or is expelled. | - Incorrect placement of the sponge in the applicator.- Insufficient depth of insertion.- Ewe straining during or immediately after insertion. | - Ensure the sponge is positioned just behind the end of the applicator tube with the string hanging free. [16]- Insert the applicator 10-15 cm into the vagina before ejecting the sponge. [16][17]- After insertion, check that the drawstring is hanging outside the vulva. [16][17] If the ewe is straining, allow her a moment to calm down before release. |
| Signs of pain or discomfort during the procedure. | - Rough insertion technique.- Inadequate lubrication.- Pre-existing vaginal irritation or infection. | - Handle the animal and equipment gently throughout the procedure. [17]- Ensure ample lubrication. - Visually inspect the vulva for any signs of discharge or inflammation before insertion. If infection is suspected, consult a veterinarian before proceeding.[18] |
| Applicator or hands become contaminated. | - Poor hygiene practices. | - Wear gloves and handle devices under sterile conditions. [18]- Disinfect the applicator between each animal using a recommended solution like 10% benzalkonium chloride or 5g/L chlorhexidine gluconate. [16] Do not use alcohols, cresols, or phenols.[16] |
Experimental Protocol: Low-Stress FGA Sponge Insertion
This protocol outlines a step-by-step methodology for FGA sponge insertion, integrating best practices to minimize animal stress.
Materials:
-
FGA-impregnated sponges
-
Applicator
-
Veterinary-approved lubricant
-
Gloves
-
Disinfectant solution for applicator (e.g., 10% benzalkonium chloride)
-
Calm and clean procedure area
-
Appropriate animal restraint system (e.g., a chute or handling crate that minimizes pressure)
Procedure:
-
Preparation:
-
Animal Handling:
-
Sponge Loading and Lubrication:
-
Insertion:
-
Post-Insertion:
-
Release the animal calmly back to its pen.
-
Monitor the animal for any immediate signs of distress.
-
Clean and disinfect the applicator before the next use.[16]
-
Part 3: Recognizing and Mitigating Stress - Visual Guides
Recognizing Stress in Sheep
Early detection of stress signals is crucial for timely intervention.[11]
Behavioral Indicators:
-
Attempts to escape or hide[11]
-
Teeth grinding
-
Head shaking
Physiological Indicators:
-
Elevated heart rate
-
Increased respiration rate[21]
-
Elevated cortisol levels (measurable in blood or saliva)[22]
Workflow for Minimizing Stress
Caption: Workflow for minimizing stress during FGA sponge insertion.
Part 4: Post-Procedure Care & Complications
Q4: What are the potential complications after FGA sponge insertion, and how can they be managed?
A4: While generally safe, some complications can arise.
-
Vaginal Discharge: A mild, non-odorous discharge can be normal upon sponge removal.[17] However, a purulent (pus-like) or bloody discharge may indicate vaginitis.[23] Long-term sponge placement (12-14 days) is more associated with abnormal discharge.[23]
-
Management: Maintaining strict hygiene during insertion is the best prevention.[18] If a severe infection is suspected, consult a veterinarian.
-
-
Sponge Loss: This can occur, though rates are generally low (around 2%).[13][15]
-
Management: Proper insertion depth and technique minimize this risk. If a sponge is lost, the animal will not be synchronized with the group.
-
-
Adhesion to Vaginal Wall: In rare cases, the sponge may adhere to the vaginal wall.
Q5: Are there alternatives to long-term (12-14 day) FGA protocols that might reduce stress and complications?
A5: Yes, research has explored short-term progestogen treatments. Protocols as short as 5-7 days have been successful in synchronizing estrus.[24] These shorter durations may reduce the incidence of vaginal irritation and discharge.[24] However, the optimal protocol can depend on the specific breed and whether it is the natural breeding season.[18] Consultation with a veterinarian or reproductive specialist is recommended to determine the most appropriate protocol for your study.[18]
References
- 1. researchgate.net [researchgate.net]
- 2. EFFECT OF STRESS ON REPRODUCTIVE FUNCTION IN SHEEP - UNIVERSITY OF CALIFORNIA, DAVIS [portal.nifa.usda.gov]
- 3. Effect of Multiple Stresses (Thermal, Nutritional, and Walking Stress) on the Reproductive Performance of Malpura Ewes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. unomaha.edu [unomaha.edu]
- 5. research.uga.edu [research.uga.edu]
- 6. utoledo.edu [utoledo.edu]
- 7. animalwelfare-science.net [animalwelfare-science.net]
- 8. researchgate.net [researchgate.net]
- 9. cvma.net [cvma.net]
- 10. todaysveterinarynurse.com [todaysveterinarynurse.com]
- 11. santamonicavet.com [santamonicavet.com]
- 12. brighthound.ie [brighthound.ie]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. FGA-30 Vaginal Sponges for sheep - Animal Health Supplies [animalhealthsupplies.com.au]
- 17. Fluorogestone Acetate (FGA) sponges for the synchronisation of oestrus (estrus, estrous) in sheep and goats [pharmplex.com.au]
- 18. Ewe Sponges: A Powerful Tool for Synchronising Breeding in Sheep - NetVol [netvol.co.uk]
- 19. A review of behavioural and physiological responses of sheep to stressors to identify potential behavioural signs of distress | Animal Welfare | Cambridge Core [cambridge.org]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- 22. Acute Stress Response of Sheep to Shearing Procedures: Dynamic Change of Cortisol Concentration and Protein Electrophoretic Pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Intravaginal Device-Type and Treatment-Length for Ovine Estrus Synchronization Modify Vaginal Mucus and Microbiota and Affect Fertility - PMC [pmc.ncbi.nlm.nih.gov]
- 24. thescipub.com [thescipub.com]
Validation & Comparative
A Comparative Guide to Flurogestone Acetate (FGA) and CIDR Devices for Estrus Synchronization in Sheep
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Estrus synchronization is a cornerstone of advanced reproductive management in ovine research and production. It enables fixed-time artificial insemination (FTAI), embryo transfer, and the creation of uniform cohorts for experimental studies. The most common methods rely on intravaginal devices that deliver progestogens to control the estrous cycle. This guide provides an in-depth, objective comparison of the two leading device types: those containing the synthetic progestin Flurogestone Acetate (FGA), typically in polyurethane sponges, and those containing natural progesterone in a silicone elastomer, known as Controlled Internal Drug Release (CIDR) devices. While both are effective, studies indicate CIDR devices may offer advantages in terms of pregnancy rates, fecundity, and vaginal health, whereas FGA sponges are also widely and successfully used, sometimes showing comparable results depending on the specific protocol and population.
Introduction: The Principle of Progestogen-Based Synchronization
The primary goal of estrus synchronization is to mimic the luteal phase of the ovine estrous cycle. During this phase, the corpus luteum (CL) produces progesterone, which inhibits the release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus. This, in turn, suppresses the pre-ovulatory surge of Luteinizing Hormone (LH) from the pituitary, preventing estrus and ovulation.
Intravaginal progestogen devices act as an artificial corpus luteum. By maintaining elevated levels of progestogen for a set period (typically 5 to 14 days), they hold all ewes in a population at a similar stage of their cycle. Upon removal of the device, the progestogen block is lifted, leading to a synchronized GnRH/LH surge, follicular development, and ovulation, resulting in a tightly clustered onset of estrus among the treated animals.[1][2][3]
Mechanism of Action and Hormonal Control
The insertion of an FGA sponge or a CIDR device initiates a period of artificial luteal control. The exogenous progestogen suppresses endogenous gonadotropin secretion, preventing dominant follicle development and ovulation. Ancillary hormones are often used to enhance the precision and efficacy of these protocols.
-
Equine Chorionic Gonadotropin (eCG/PMSG): Administered at or near the time of device removal, eCG possesses both Follicle-Stimulating Hormone (FSH) and LH-like activity.[1] It is crucial for stimulating final follicular maturation and ovulation, thereby increasing the ovulation rate and ensuring a fertile estrus, particularly during the non-breeding (anestrus) season.[4][5]
-
Prostaglandin F2α (PGF2α): In shorter protocols (5-7 days), a PGF2α injection is often given near the end of the treatment period to cause luteolysis of any existing corpus luteum that may have formed before or during the initial days of progestogen treatment.[1]
-
Gonadotropin-Releasing Hormone (GnRH): Sometimes used after device removal to induce a more predictable LH surge and time of ovulation, which is critical for FTAI programs.[6]
Figure 1: Hormonal control of the estrous cycle and intervention by progestogen devices.
Comparative Analysis: FGA vs. CIDR
Device Design and Composition
-
FGA Sponges (e.g., Chronogest®, Veramix®): These are typically polyurethane sponges impregnated with a synthetic progestin, this compound (20-45 mg).[6][7][8] They are inserted into the anterior vagina using a speculum and applicator.
-
CIDR (Controlled Internal Drug Release): These are T-shaped silicone elastomer devices containing 300 mg of natural progesterone (P4).[7][9] They are designed to provide a more consistent and controlled release of the hormone.
Efficacy and Performance Metrics
Numerous studies have compared the reproductive performance of ewes synchronized with FGA sponges versus CIDR devices. While outcomes can vary by breed, season, and protocol length, several key trends have emerged.
One comprehensive study on Najdi ewes found that while both devices were effective, the CIDR group showed significantly higher pregnancy, fertility, and twinning rates, as well as greater fecundity compared to the FGA group.[10] Conversely, a study in Spain with Merino ewes during anestrus found a tendency for higher pregnancy rates in the FGA (Chronogest®) group (92%) compared to the CIDR group (86%).[11] Other studies have found no significant differences in lambing rates or prolificacy between the two device types.[12][13] This highlights that protocol specifics and population differences can significantly influence outcomes.
The table below summarizes data from various comparative studies.
| Performance Metric | This compound (FGA) Sponges | CIDR (Progesterone) | Key Findings & Citations |
| Estrus Response Rate (%) | 91.5 - 94.0 | 92.4 - 100 | Both devices achieve high and generally comparable estrus response rates.[10][14] |
| Pregnancy / Conception Rate (%) | 45 - 92 | 70 - 86 | Results are variable. Some studies show significantly higher rates for CIDR[10][15], while others show a trend favoring FGA[11] or no significant difference.[12] Long-term (14-day) sponge use has been associated with lower fertility (45%) compared to long-term CIDR use (70%).[16] |
| Lambing Rate (%) | 73.9 | 79.2 | Often no significant difference is found between the two methods.[13] |
| Fecundity / Prolificacy | 1.02 - 1.88 | 1.01 - 1.58 | Some studies report significantly higher fecundity and twinning rates in CIDR-treated ewes[10][15], while others find no difference.[13] |
| Device Retention Rate (%) | ~94 | >99 | Retention rates are generally high for both, but some studies note slightly higher loss rates for sponges.[10] |
| Vaginal Discharge / Vaginitis (%) | 80 - 98.6 | 15 - 20 | Sponges, especially in long-term protocols, are consistently associated with a significantly higher incidence of vaginal discharge, which can be purulent or bloody.[10][16][17][18] This is a major advantage for CIDR devices. |
Hormonal Profiles
Studies measuring serum hormone concentrations have revealed differences between the two device types. Ewes treated with CIDRs have been shown to have significantly higher concentrations of progesterone and estradiol at the time of device withdrawal and in the subsequent 48 hours.[10][15] The same research indicated that LH levels were significantly higher at 48 hours post-removal in the CIDR group, while FSH was higher in the FGA group.[10] These hormonal dynamics may contribute to the differences observed in fertility and fecundity.
Standard Experimental Protocols
The choice of protocol often depends on whether the ewes are in their natural breeding season (cycling) or in seasonal anestrus. Long-term protocols (12-14 days) are common, especially when inducing cyclicity out-of-season.[2][3] Shorter protocols (5-7 days) are also effective, particularly in cycling ewes, and may reduce the incidence of vaginitis associated with sponges.[16][19]
Long-Term (12-14 Day) FGA/CIDR Protocol
This protocol is widely used for both in-season and out-of-season breeding.
Methodology:
-
Day 0: Insert the FGA sponge or CIDR device intravaginally.
-
Day 12-14: Remove the intravaginal device.
-
At Device Removal (Day 12-14): Administer an intramuscular injection of eCG (typically 300-600 IU). The dose can be adjusted based on breed, season, and desired ovulation rate.[4][10][20]
-
Estrus Detection & Insemination: Estrus is typically observed 24 to 72 hours after device removal.[9]
Short-Term (5-7 Day) FGA/CIDR Protocol
This protocol is effective in cycling ewes and can reduce device-related side effects.
Methodology:
-
Day 0: Insert the FGA sponge or CIDR device intravaginally.
-
Day 5-7: Administer an intramuscular injection of a luteolytic dose of PGF2α (or an analogue like cloprostenol). This step is critical to regress any functional corpus luteum.[1]
-
Day 5-7 (At time of PGF2α): Remove the intravaginal device.
-
Optional eCG: An injection of eCG at device removal can be included to boost follicular development, especially if used toward the end of the breeding season.
-
Estrus Detection & Insemination: Onset of estrus and timing of insemination are similar to the long-term protocol.
Figure 2: Experimental workflow for a long-term (12-day) estrus synchronization protocol.
Discussion and Field-Proven Insights
Causality Behind Protocol Choices:
-
Protocol Length: Long-term protocols (12-14 days) ensure that the natural CL has regressed in nearly all ewes by the time of device removal, simplifying the protocol by eliminating the need for PGF2α.[2] However, this extended duration, particularly with sponges, increases the risk of vaginitis, which can create a hostile environment for sperm and negatively impact fertility.[8][16] Short-term protocols (5-7 days) coupled with PGF2α offer a potent alternative that can improve vaginal health and yield excellent fertility, especially in cycling animals.[16][19]
-
Progestogen Type: The synthetic nature of FGA versus the natural progesterone in CIDRs leads to different metabolic clearances and hormonal profiles. The higher circulating progesterone and estradiol levels seen with CIDRs may create a more favorable uterine environment for conception and embryo survival, potentially explaining the higher pregnancy rates observed in some studies.[10]
-
Vaginal Health: The porous nature of polyurethane sponges can harbor bacteria, leading to a high incidence of malodorous and purulent vaginal discharge.[17][18] The non-porous silicone of CIDRs is less prone to causing such issues, which is a significant practical and welfare advantage.[16] Severe vaginitis can directly impair fertility.[16]
Future Directions: Research continues to refine these protocols. Areas of interest include optimizing hormone dosages for specific breeds, developing protocols that eliminate the need for eCG due to animal welfare and supply concerns, and further investigating the vaginal microbiome's role in fertility following synchronization.[16][21] The use of GnRH-based protocols (like Ovsynch) has been explored but has generally been found to be inferior to progestogen-based methods in sheep.[22]
Conclusion
Both FGA sponges and progesterone CIDRs are highly effective tools for estrus synchronization in sheep. The choice between them requires a careful evaluation of objectives, resources, and animal welfare considerations.
-
CIDR devices are often favored in research and high-value breeding programs where maximizing pregnancy rates and minimizing side effects are paramount. The lower incidence of vaginitis is a major advantage, and multiple studies point towards superior or equal fertility outcomes compared to sponges.[10][15][16]
-
FGA sponges remain a widely used and effective option. They can be more cost-effective and have demonstrated high efficacy in numerous studies.[11][13] However, users must be prepared for a higher incidence of vaginal discharge, and consider shorter protocols to mitigate potential negative impacts on fertility.[16]
For drug development professionals, the data suggests that future innovations could focus on novel delivery systems that combine the efficacy of progestogens with improved biocompatibility to enhance both animal welfare and reproductive outcomes.
References
- 1. scielo.br [scielo.br]
- 2. thescipub.com [thescipub.com]
- 3. Investigation of Duration Use of Progesterone Sponges on Reproductive Performance in Sheep [ijasr.um.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of Five Protocols of Estrous Synchronization on Reproductive Performance of Hu Sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Evaluation of the efficiency of estrus synchronization protocols combined with natural service and ultrasonography on ewe reproductive performance during non-breeding season - PMC [pmc.ncbi.nlm.nih.gov]
- 9. extensionpubs.unl.edu [extensionpubs.unl.edu]
- 10. Use of fluorogestone acetate sponges or controlled internal drug release for estrus synchronization in ewes: Effects of hormonal profiles and reproductive performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. msd-animal-health-ruminants.com [msd-animal-health-ruminants.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Intravaginal Device-Type and Treatment-Length for Ovine Estrus Synchronization Modify Vaginal Mucus and Microbiota and Affect Fertility - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
- 18. jap.ut.ac.ir [jap.ut.ac.ir]
- 19. Evaluating estrus synchronization and early pregnancy detection in Ossimi sheep: The influence of fluorogestone acetate treatment duration and dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effect of PMSG dosage on the reproductive performance of adult ewes and ewe lambs bred at a progestagen-PMSG synchronized estrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Comparing CIDR with progesterone injections and eCG with human recombinant FSH for synchronizing estrous cycle in ewes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Comparative Analysis of Fluorogestone Acetate (FGA) and Medroxyprogesterone Acetate (MAP) Sponges for Synchronized Breeding
For Researchers, Scientists, and Drug Development Professionals
In the realm of assisted reproductive technologies in livestock, particularly small ruminants, the synchronization of estrus is a cornerstone for efficient breeding management and the application of artificial insemination (AI). Intravaginal sponges impregnated with progestogens have long been a widely adopted and effective method for achieving this. Among the synthetic progestogens utilized, Fluorogestone Acetate (FGA) and Medroxyprogesterone Acetate (MAP) are two of the most common. This guide provides an in-depth, objective comparison of the fertility outcomes associated with FGA and MAP sponges, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their study designs and breeding programs.
Understanding the Mechanism: A Tale of Two Progestins
Both FGA and MAP are synthetic analogues of the natural steroid hormone progesterone. Their primary mechanism of action in estrus synchronization is to mimic the luteal phase of the estrous cycle. The intravaginal sponge continuously releases the progestogen, which is absorbed through the vaginal mucosa, leading to elevated systemic levels. This sustained high concentration of a progestin exerts negative feedback on the hypothalamus, suppressing the release of Gonadotropin-Releasing Hormone (GnRH). Consequently, the pituitary gland's secretion of Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH) is inhibited, preventing follicular development, estrus, and ovulation.[1]
Upon removal of the sponge, the progestogen levels in the bloodstream decline rapidly. This sudden drop removes the negative feedback on the hypothalamus and pituitary, leading to a surge in GnRH, followed by FSH and LH release. This hormonal cascade stimulates follicular growth, maturation, and ultimately, a synchronized ovulation, allowing for timed artificial insemination or natural mating.
While the overarching principle is the same, subtle differences in the pharmacological properties of FGA and MAP may contribute to variations in their efficacy and subsequent fertility outcomes. FGA is recognized as a particularly potent progestin.[2][3] In contrast, MAP, a derivative of 17-hydroxyprogesterone, is also known to possess some glucocorticoid activity.[4] These intrinsic differences could potentially influence the uterine environment and the intricate hormonal interplay that governs follicular dynamics and conception.
Comparative Efficacy: A Data-Driven Assessment
The true measure of success for any estrus synchronization protocol lies in the tangible fertility outcomes. A review of several studies provides a quantitative comparison of FGA and MAP sponges in sheep and goats.
| Fertility Parameter | Fluorogestone Acetate (FGA) | Medroxyprogesterone Acetate (MAP) | Species | Reference |
| Estrus Response Rate | 100% | 100% | Goats | [5][6] |
| Conception Rate | 50.0% | 52.6% | Goats | [5][6] |
| Pregnancy Rate | 71.7% - 75.6% | 49.0% - 50.0% | Sheep | [7] |
| Lambing Rate | 70% (overall) | - | Sheep | [8] |
| Estrus Induction Rate | - | 100% | Goats | [9] |
Note: The outcomes can be influenced by various factors including breed, season, nutritional status, and the specific protocol used (e.g., duration of sponge insertion, co-administration of other hormones).
A study on Saanen goats during the transition period showed no significant difference in estrus response (100% for both) and conception rates (50.0% for FGA vs. 52.6% for MAP) between the two progestogens.[5][6] However, research in Merino ewes indicated significantly higher pregnancy rates in FGA-treated groups (71.7% - 75.6%) compared to MAP-treated groups (49.0% - 50.0%).[7] Another large-scale study on dairy ovine breeds reported an overall pregnancy rate of 72% and a lambing rate of 70% with a 20 mg FGA sponge protocol.[10]
These findings suggest that while both are effective in inducing a synchronized estrus, FGA may hold an advantage in terms of establishing and maintaining pregnancy in certain breeds or conditions. The higher potency of FGA could potentially lead to a more profound and consistent suppression of the hypothalamic-pituitary-ovarian axis, resulting in a more robust and synchronized follicular phase upon sponge removal.
Experimental Protocols: A Step-by-Step Guide
The successful application of FGA and MAP sponges hinges on a well-defined experimental protocol. Below are representative methodologies for estrus synchronization in small ruminants.
Protocol 1: FGA-Based Estrus Synchronization in Ewes
This protocol is a common long-term treatment regimen.
-
Day 0: Insert an intravaginal sponge containing 20-40 mg of Fluorogestone Acetate (FGA) into each ewe.[10][11]
-
Day 12-14: Remove the FGA sponge.
-
At sponge removal: Administer an intramuscular injection of 200-500 IU of equine Chorionic Gonadotropin (eCG), also known as Pregnant Mare Serum Gonadotropin (PMSG). The dosage of eCG can be adjusted based on the breed, age, and reproductive status of the ewes.
-
48-56 hours post-sponge removal: Perform fixed-time artificial insemination (FTAI) or introduce fertile rams for natural mating.
Protocol 2: MAP-Based Estrus Synchronization in Does
This protocol outlines a typical approach for goats.
-
Day 0: Insert an intravaginal sponge containing 60 mg of Medroxyprogesterone Acetate (MAP) into each doe.[12]
-
Day 9: Administer an intramuscular injection of a prostaglandin F2α (PGF2α) analogue (e.g., 125 µg cloprostenol).[9]
-
Day 11: Remove the MAP sponge.
-
At sponge removal: Administer an intramuscular injection of 200-400 IU of eCG.
-
48-56 hours post-sponge removal: Conduct FTAI or introduce fertile bucks.
Visualizing the Workflow: Estrus Synchronization Protocols
To further elucidate the experimental process, the following diagrams illustrate the sequence of events in typical FGA and MAP synchronization protocols.
Caption: A typical 14-day FGA-based estrus synchronization protocol.
Caption: A common 11-day MAP-based estrus synchronization protocol with PGF2α.
Causality and Experimental Choices: Synthesizing the Evidence
The choice between FGA and MAP sponges is often dictated by a combination of factors including cost, availability, and historical success rates within a specific herd or flock. However, a deeper understanding of their potential differential effects can guide more strategic experimental design.
The higher potency of FGA may be advantageous in scenarios where a more profound suppression of endogenous hormonal fluctuations is desired, potentially leading to a tighter synchrony of ovulation and improved conception rates.[2][3] Conversely, the glucocorticoid activity of MAP, while generally considered a secondary characteristic, could have subtle effects on the uterine environment and immune function, which may be either beneficial or detrimental depending on the physiological context.[4]
The duration of sponge insertion is another critical variable. While traditional protocols have favored longer durations (12-14 days), shorter protocols (5-7 days) are gaining traction.[10] Shorter protocols can reduce the incidence of vaginitis and may be more cost-effective. However, they often necessitate the inclusion of a luteolytic agent like PGF2α to ensure the regression of any existing corpora lutea.
The administration of eCG at the time of sponge removal is a common practice, particularly outside the natural breeding season. eCG possesses both FSH- and LH-like activity and serves to stimulate follicular development and induce ovulation, thereby enhancing the ovulatory response and prolificacy. The decision to use eCG and the appropriate dosage should be based on the desired reproductive outcomes and the specific physiological state of the animals.
References
- 1. The Biologist’s Guide to the Glucocorticoid Receptor’s Structure [mdpi.com]
- 2. How the maternal environment impacts fetal and placental development: implications for livestock production [animal-reproduction.org]
- 3. benchchem.com [benchchem.com]
- 4. Comparative actions of progesterone, medroxyprogesterone acetate, drospirenone and nestorone on breast cancer cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mro.massey.ac.nz [mro.massey.ac.nz]
- 6. Placental Responses to Changes in the Maternal Environment Determine Fetal Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison between steroid binding to membrane progesterone receptor α (mPRα) and to nuclear progesterone receptor: Correlation with physicochemical properties assessed by comparative molecular field analysis and identification of mPRα-specific agonists: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Analysis of progesterone receptor binding in the ovine uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. thescipub.com [thescipub.com]
- 11. Comparison of crystal structures of human androgen receptor ligand-binding domain complexed with various agonists reveals molecular determinants responsible for binding affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Progesterone Profiles: Flurogestone Acetate Treatment versus the Natural Estrous Cycle
This guide provides a detailed comparison of progesterone profiles in livestock, specifically focusing on the physiological differences between a natural estrous cycle and one manipulated by the synthetic progestogen, Flurogestone Acetate (FGA). The information herein is intended for researchers, veterinarians, and animal scientists engaged in reproductive physiology and drug development. We will delve into the underlying endocrine mechanisms, present comparative experimental data, and provide detailed protocols for replication and validation.
Introduction: The Central Role of Progesterone in a Controlled Cycle
Progesterone, an endogenous steroid hormone, is the primary regulator of the estrous cycle and the establishment and maintenance of pregnancy. Its cyclical secretion, primarily from the corpus luteum (CL), governs the receptivity of the uterus to embryo implantation and exerts negative feedback on the hypothalamus and pituitary gland, thereby controlling the release of gonadotropins.
This compound (FGA), a potent synthetic progestogen also known as Cronolone, is widely used in assisted reproductive technologies, particularly in small ruminants like sheep and goats. It is administered via intravaginal sponges or pessaries to artificially prolong the luteal phase, leading to the synchronization of estrus and ovulation in a flock upon its withdrawal. Understanding the nuances between the natural progesterone profile and the FGA-induced profile is critical for optimizing fertility outcomes and troubleshooting reproductive inefficiencies.
The Physiological Narrative: Natural vs. Exogenous Control
The concentration of progesterone in the bloodstream is a tightly regulated and dynamic process. The primary distinction between a natural cycle and an FGA-treated cycle lies in the source and regulation of this key hormone.
The Natural Estrous Cycle: A Symphony of Endogenous Signals
In a spontaneous cycle, the formation of the corpus luteum follows ovulation. This transient endocrine gland is responsible for producing progesterone. Progesterone levels begin to rise a few days after estrus, remaining elevated for the majority of the diestrus (luteal) phase, which typically lasts 12-14 days in ewes. This sustained high level of progesterone suppresses the secretion of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus, which in turn limits the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the pituitary.
If pregnancy does not occur, the uterus releases Prostaglandin F2α (PGF2α) around day 14, which induces luteolysis—the regression of the CL. This event leads to a rapid and sharp decline in progesterone production. The removal of this progesterone-induced negative feedback allows for an increase in GnRH pulse frequency, triggering a preovulatory LH surge and initiating a new follicular phase.
A Comparative Analysis of Flurogestone Acetate Dosages for Enhanced Prolificacy in Small Ruminants
This guide provides an in-depth comparative analysis of different Flurogestone Acetate (FGA) dosages on prolificacy in small ruminants, primarily sheep and goats. Designed for researchers, veterinarians, and animal reproduction specialists, this document synthesizes experimental data to elucidate dose-dependent effects on reproductive outcomes. We will explore the underlying physiological mechanisms, compare established protocols, and present data-driven insights to guide experimental design and field application for optimized breeding efficiency.
The Scientific Foundation: Mechanism of Action of this compound
This compound (FGA) is a potent synthetic analogue of progesterone, the cornerstone hormone of the luteal phase.[1] Its application in controlled breeding programs is based on its ability to transiently suppress the natural estrous cycle. By maintaining elevated circulating progestogen levels, FGA-impregnated intravaginal sponges inhibit the release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus. This, in turn, suppresses the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the pituitary gland, thereby preventing follicular maturation and ovulation.[2]
The critical event occurs upon the withdrawal of the FGA sponge. The abrupt decline in progestogen concentration removes the negative feedback on the hypothalamus and pituitary. This results in a synchronized surge of GnRH and subsequently FSH and LH. This "rebound" effect triggers a new follicular wave, leading to synchronized estrus and ovulation across a cohort of treated animals.
To further enhance prolificacy, equine Chorionic Gonadotropin (eCG), a hormone with both FSH- and LH-like activity, is commonly administered at or near the time of sponge removal.[3][4] eCG stimulates the development of a larger number of ovarian follicles, thereby increasing the ovulation rate and the potential for multiple births. The dosage of FGA can influence the follicular dynamics and the response to subsequent eCG treatment.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Approaches of estrous synchronization in sheep: developments during the last two decades: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Comparison of Five Protocols of Estrous Synchronization on Reproductive Performance of Hu Sheep [frontiersin.org]
A Senior Application Scientist's Guide to the Validation of Immunoassays for Flurogestone Acetate
For researchers, scientists, and drug development professionals engaged in animal reproductive health and food safety monitoring, the accurate quantification of synthetic progestins like Flurogestone Acetate (FGA) is paramount. FGA, a potent synthetic analogue of progesterone, is widely used in veterinary medicine to synchronize estrus in sheep and goats.[1] Its use necessitates robust and reliable analytical methods to study its pharmacokinetics, monitor residue levels in animal products, and ensure regulatory compliance.
While Enzyme-Linked Immunosorbent Assays (ELISAs) offer a high-throughput and cost-effective solution for hormone quantification, the landscape for commercially available, ready-to-use FGA ELISA kits is currently sparse. This guide, therefore, takes a two-pronged approach. Firstly, it provides a comprehensive framework for the development and validation of a custom this compound competitive ELISA. Secondly, it explores the feasibility and critical validation steps required when considering the use of commercially available progesterone ELISA kits as a potential, albeit unverified, alternative.
This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to establish a trustworthy and self-validating system for FGA quantification in your laboratory.
The Analytical Challenge: Quantifying a Small Molecule
This compound is a small steroid hormone.[2] This molecular characteristic dictates the choice of immunoassay format. Due to the limited size of FGA, a single antibody cannot simultaneously bind to both the immobilized and the solution-phase antigen, making the "sandwich" ELISA format unsuitable. Therefore, the competitive ELISA is the most appropriate method.[3][4]
In a competitive ELISA, the FGA in the sample competes with a labeled FGA conjugate for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of FGA in the sample.
Part 1: Validation of a Custom-Developed this compound ELISA
The absence of readily available commercial kits necessitates the development of a custom assay for many research applications. This section outlines the critical steps and validation parameters for establishing a robust in-house FGA competitive ELISA. The following protocols and performance characteristics are based on established principles of immunoassay validation and data from a successful development of a direct competitive ELISA for FGA.[5]
Key Reagents and Considerations
The foundation of a reliable custom ELISA lies in the quality of its core reagents:
-
Anti-FGA Monoclonal Antibody: A highly specific and high-affinity monoclonal antibody is the cornerstone of the assay. The development of such an antibody involves synthesizing a complete FGA antigen to immunize host animals and subsequent hybridoma technology.[5]
-
FGA-Enzyme Conjugate: For a direct competitive ELISA, FGA is conjugated to a reporter enzyme, such as Horseradish Peroxidase (HRP). The purity and stability of this conjugate are critical for assay performance.
-
Coated Microplate: The microplate is coated with a capture antibody (e.g., goat anti-mouse IgG) to ensure consistent orientation and binding of the anti-FGA monoclonal antibody.
A supplier of FGA conjugated to Ovalbumin (OVA), a common carrier protein for hapten immunization, is Real-Gene Labs, which can be a starting point for antibody development.
The Validation Workflow: A Step-by-Step Approach
A rigorous validation process is essential to ensure that the developed assay is fit for its intended purpose. This workflow is aligned with guidelines from regulatory bodies like the FDA and EMA.
Caption: A structured workflow for the validation of an in-house ELISA.
Experimental Protocols for Key Validation Parameters
Rationale: Specificity assesses the ability of the antibody to bind exclusively to FGA. Cross-reactivity with structurally related endogenous hormones (e.g., progesterone) or other synthetic progestins can lead to inaccurate results.
Protocol:
-
Prepare a standard curve for this compound.
-
Prepare high-concentration stock solutions of potentially cross-reacting compounds (e.g., progesterone, medroxyprogesterone acetate).
-
Serially dilute the stock solutions of the cross-reactants and run them in the assay as unknown samples.
-
Calculate the concentration of each cross-reactant that produces a 50% inhibition of the maximum signal (IC50).
-
Determine the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of FGA / IC50 of Cross-Reactant) x 100
Acceptance Criteria: Cross-reactivity with closely related compounds should be minimal and documented. A recently developed anti-FGA monoclonal antibody showed no cross-reactivity ≥ 10% with tested analogs, with the highest being medroxyprogesterone acetate at 7.46%.[5]
Rationale: Sensitivity defines the lowest concentration of FGA that can be reliably measured. The LOD is the lowest concentration that can be distinguished from zero, while the LLOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.
Protocol:
-
Assay a minimum of 10 replicates of the zero standard (blank).
-
Calculate the mean and standard deviation (SD) of the blank replicates.
-
LOD is typically calculated as the mean of the blank + 2 or 3 SD.
-
LLOQ is determined by assaying serial dilutions of a low-concentration sample and identifying the lowest concentration that meets the acceptance criteria for accuracy and precision.
Acceptance Criteria: The LLOQ should be below the expected physiological or residue concentrations of FGA in the samples of interest. A developed direct competitive ELISA for FGA demonstrated an LOD of 0.0013 ng/mL.[5]
Rationale: Accuracy measures the closeness of the measured value to the true value. In the absence of a certified reference material, accuracy is assessed by spiking a known amount of FGA into a sample matrix and measuring the recovery.
Protocol:
-
Select at least three different concentrations of FGA (low, medium, and high) spanning the assay range.
-
Spike these known concentrations into the biological matrix of interest (e.g., ovine plasma, milk).
-
Assay the spiked and unspiked samples.
-
Calculate the percent recovery:
% Recovery = (Measured Concentration in Spiked Sample - Measured Concentration in Unspiked Sample) / Spiked Concentration x 100
Acceptance Criteria: The mean recovery should be within 80-120%. For milk samples, a study showed recoveries between 95.63% and 116.44% for FGA concentrations of 0.2, 0.5, and 0.8 ng/mL.[5]
Rationale: Precision evaluates the reproducibility of the assay. Intra-assay precision measures the variation within a single assay run, while inter-assay precision assesses the variation between different runs, on different days, and by different operators.
Protocol:
-
Intra-Assay: Prepare three samples with low, medium, and high FGA concentrations. Assay at least 10 replicates of each sample on the same plate.
-
Inter-Assay: Assay the same three samples in duplicate on multiple plates, on different days, and ideally by different operators.
-
Calculate the mean, SD, and coefficient of variation (%CV) for each sample.
%CV = (SD / Mean) x 100
Acceptance Criteria: Typically, a %CV of <15% is acceptable for both intra- and inter-assay precision.
Rationale: This parameter assesses the ability of the assay to provide proportional results when a sample is serially diluted. It indicates whether the assay is affected by matrix effects that are dependent on the sample concentration.
Protocol:
-
Spike a high concentration of FGA into the sample matrix.
-
Perform a series of serial dilutions of this sample with the assay buffer.
-
Assay the diluted samples and calculate the FGA concentration, correcting for the dilution factor.
-
Plot the measured concentrations against the expected concentrations. The relationship should be linear with a correlation coefficient (R²) close to 1.
Acceptance Criteria: The R² value should be ≥ 0.98.
Summary of Performance Characteristics for a Custom FGA ELISA
The following table summarizes the target performance characteristics for a well-validated custom this compound ELISA, with example data from a published study.[5]
| Performance Parameter | Target Acceptance Criteria | Example Data (from published dc-ELISA for FGA in milk)[5] |
| Assay Range | To cover expected sample concentrations | 0.0034–0.97 ng/mL |
| Sensitivity (LOD) | Below relevant physiological/residue levels | 0.0013 ng/mL |
| IC50 | Mid-point of the standard curve | 0.058 ng/mL |
| Specificity | Minimal cross-reactivity with related steroids | <10% with tested analogs |
| Accuracy (% Recovery) | 80-120% | 95.63%–116.44% |
| Precision (%CV) | <15% | Not specified in the abstract |
| Linearity (R²) | ≥ 0.98 | Not specified in the abstract |
Part 2: Evaluating Commercial Progesterone ELISA Kits as an Alternative
Given the challenges of in-house assay development, researchers may consider using commercially available ELISA kits for structurally similar hormones, such as progesterone. While this approach can be tempting, it is fraught with potential inaccuracies and requires rigorous validation before implementation.
The Critical Question: Cross-Reactivity
This compound is a derivative of progesterone.[2] Therefore, an antibody generated against progesterone may exhibit some degree of cross-reactivity with FGA. However, the extent of this cross-reactivity is unknown and will vary significantly between different progesterone ELISA kits due to the use of different antibodies.
A review of datasheets for several commercial progesterone ELISA kits reveals that while cross-reactivity with a range of other steroids is often reported, FGA is typically not among the tested compounds.[6][7][8]
Validation Protocol for Using a Progesterone ELISA Kit for FGA Measurement
If you are considering this alternative, the following validation steps are not just recommended; they are essential for generating reliable data.
Caption: Decision workflow for validating a progesterone ELISA kit for FGA detection.
-
Determine Cross-Reactivity: This is the most critical step.
-
Obtain pure FGA standard.
-
Run a full dose-response curve of FGA in the progesterone ELISA kit.
-
Calculate the % cross-reactivity as described in the custom ELISA validation section.
-
Interpretation: If the cross-reactivity is very low, the kit is unsuitable. If it is significant and consistent, you may proceed, but all results must be interpreted as "FGA-equivalents."
-
-
Assess Accuracy and Linearity:
-
Perform spike and recovery experiments using FGA in your specific sample matrix.
-
Conduct serial dilution experiments to assess parallelism. The dilution curve of your sample should be parallel to the progesterone standard curve. Non-parallelism indicates matrix effects or that the antibody binds to FGA and progesterone with different affinities.
-
-
Reference Method Comparison:
-
If possible, analyze a subset of samples using a gold-standard method like High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) to confirm the results obtained with the ELISA.
-
Conclusion and Recommendations
The accurate measurement of this compound is crucial for various research and monitoring applications. While the current market lacks a dedicated commercial ELISA kit for FGA, researchers have two viable paths:
-
Develop and Validate a Custom ELISA: This is the most scientifically rigorous approach. It provides a well-characterized, fit-for-purpose assay that will yield the most reliable and defensible data. The initial investment in time and resources is offset by the long-term confidence in the results.
-
Rigorously Validate a Progesterone ELISA Kit: This can be a pragmatic short-term solution, but it is imperative to conduct thorough validation, with a primary focus on quantifying the cross-reactivity with FGA. Without this validation, any data generated is scientifically unsound.
Ultimately, the choice of method will depend on the specific research question, available resources, and the required level of data quality. This guide provides the foundational principles and protocols to ensure that, whichever path is chosen, the resulting this compound measurements are accurate, precise, and reliable.
References
- 1. Flugestone acetate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. dbc-labs.com [dbc-labs.com]
- 8. eaglebio.com [eaglebio.com]
A Comparative Guide for Reproductive Technologists: Flurogestone Acetate vs. Cloprostenol for Enhanced Embryo Recovery Rates
This guide provides an in-depth, objective comparison of two prominent hormonal agents used in estrus synchronization and superovulation protocols: Flurogestone Acetate (FGA), a synthetic progestogen, and Cloprostenol, a synthetic prostaglandin F2α (PGF2α) analogue. The primary focus is to evaluate their respective impacts on embryo recovery rates and quality, offering researchers, scientists, and drug development professionals a comprehensive resource based on supporting experimental data.
Foundational Principles: Hormonal Regulation of the Estrous Cycle
A precise understanding of the endocrine control of reproduction is fundamental to leveraging hormonal interventions. The estrous cycle is governed by a complex interplay between the hypothalamus, pituitary gland, and ovaries.
-
Hypothalamus: Secretes Gonadotropin-Releasing Hormone (GnRH).
-
Pituitary Gland: Responds to GnRH by releasing Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH).
-
Ovaries:
-
Follicular Phase: Under the influence of FSH and LH, ovarian follicles develop, producing estradiol. Rising estradiol levels trigger the preovulatory LH surge, which induces ovulation.
-
Luteal Phase: After ovulation, the remaining follicular structure develops into the corpus luteum (CL), which produces progesterone. Progesterone is the dominant hormone of this phase, preparing the uterus for pregnancy and exerting negative feedback on the hypothalamus, thereby suppressing further GnRH release and preventing ovulation.
-
If pregnancy does not occur, the uterine endometrium releases PGF2α, which induces the regression of the CL (luteolysis). The subsequent fall in progesterone allows a new cycle to begin. Hormonal synchronization protocols are designed to take control of this cycle at key points.
Caption: Hormonal feedback loops in the mammalian estrous cycle.
Mechanisms of Action: A Tale of Two Pathways
This compound and Cloprostenol manipulate the estrous cycle through fundamentally different, yet complementary, mechanisms.
This compound (FGA): The Progesterone Mimic
FGA is a potent synthetic progestogen. Administered typically via an intravaginal device (e.g., a sponge), it artificially elevates systemic progestogen levels, effectively mimicking the luteal phase of the cycle.
-
Causality: By simulating the presence of a functional corpus luteum, FGA imposes strong negative feedback on the hypothalamus and pituitary gland. This suppresses the release of GnRH and, consequently, FSH and LH.
-
Result: Follicular development, estrus behavior, and ovulation are inhibited for the duration of the treatment. Upon removal of the FGA device, the artificial progesterone block is abruptly lifted. The hypothalamus and pituitary are released from inhibition, leading to a synchronized surge of GnRH and LH, which drives a predictable wave of follicular maturation and ovulation. This controlled "rebound" effect is central to its efficacy in synchronization.
Cloprostenol: The Luteolytic Agent
Cloprostenol is a functional analogue of prostaglandin F2α, the body's natural luteolysin.[1] Its primary role is to induce the premature regression of the corpus luteum.[1][2]
-
Causality: Administration of cloprostenol triggers the rapid structural and functional demise of the CL.[1] This action is only effective when a mature, progesterone-producing CL is present (typically from day 5 to day 16 of the cycle in ewes).
-
Result: Luteolysis causes a swift decline in circulating progesterone levels.[3] This drop removes the negative feedback on the hypothalamic-pituitary axis, permitting the pulsatile release of GnRH and LH to resume.[3] This, in turn, stimulates the final maturation of dominant follicles, leading to the onset of estrus and subsequent ovulation, typically within 2 to 4 days post-injection.[2] To overcome the limitation of CL responsiveness, a two-injection protocol (e.g., 9-11 days apart) is often employed to ensure all animals in a cohort will have a responsive CL by the time of the second injection.
Performance Data: A Head-to-Head Comparison in Embryo Recovery
A key study conducted on indigenous ewes provides a robust dataset for comparing the efficacy of FGA and cloprostenol in a superovulation and embryo transfer (MOET) program.[4][5][6] The study evaluated two doses of cloprostenol (100 µg and 175 µg) against two doses of FGA delivered via intravaginal sponges (30 mg and 45 mg).
While both agents were efficient in synchronizing estrus, the FGA protocol demonstrated superior outcomes in nearly every key metric for embryo recovery.[4][5][6]
| Performance Metric | Cloprostenol (100 µg) | Cloprostenol (175 µg) | FGA (30 mg) | FGA (45 mg) |
| Mean No. of Corpora Lutea | Not Reported | Not Reported | Not Reported | 8.1 ± 1.26 |
| Mean No. of Embryos Recovered | Not Reported | Not Reported | Not Reported | 6.1 ± 1.00 |
| Embryo Recovery Rate | 41.7% | 51.6% | 52.7% | 75.4% * |
| Fertilization Rate | 93.3% | 100% | 100% | 100% |
| Percentage of Grade 1 Embryos | Not Reported | Not Reported | 100% | 100% |
| Data from Zohara et al.[4][5][6] The study notes that the mean number of corpora lutea and embryos recovered was significantly (P < 0.05) higher in the 45 mg FGA group than in the cloprostenol groups combined. The embryo recovery rate was also significantly (P < 0.05) higher in the 45 mg FGA group than in all other groups. |
Key Insights from the Data:
-
Ovulatory Response: The 45 mg FGA protocol resulted in a significantly higher number of corpora lutea and recovered embryos compared to the cloprostenol protocols.[4][5][6] This suggests a more robust superovulatory response.
-
Recovery Efficiency: The embryo recovery rate was markedly superior in the 45 mg FGA group (75.4%), indicating a more efficient flushing process or better uterine environment.[4][5][6]
-
Embryo Quality: The FGA protocols yielded the highest possible quality, with 100% of recovered embryos classified as Grade 1.[4][5][6][7] This is a critical factor for successful transfer and pregnancy establishment.
Experimental Protocols: Methodologies for Application
The following protocols are based on the successful methodologies described in the comparative study.[4][5][6]
Protocol 1: this compound (FGA) Sponge-Based Synchronization
This protocol utilizes a progestogen-priming approach to control the cycle before inducing superovulation.
Workflow:
-
Day 0: Insert an intravaginal sponge containing 45 mg of this compound into each donor ewe.
-
Day 12: Remove the intravaginal sponge.
-
Day 12 (at sponge removal): Administer a superovulatory dose of 600 IU Pregnant Mare Serum Gonadotropin (PMSG/eCG) via intramuscular injection.
-
Day 12-14: Commence estrus detection using a vasectomized ram.
-
Mating/Insemination: Mate ewes naturally at 6 and 12 hours after the onset of detected estrus.
-
Day 17/18 (5-6 days post-mating): Perform surgical embryo recovery.
Caption: Experimental workflow for FGA-based superovulation.
Protocol 2: Cloprostenol Two-Injection Synchronization
This protocol relies on luteolysis to synchronize the donor animals.
Workflow:
-
Day 0: Administer a first intramuscular injection of 100 µg or 175 µg Cloprostenol.
-
Day 9: Administer a second intramuscular injection of Cloprostenol at the same dosage.
-
Day 19: Administer a superovulatory dose of 600 IU PMSG (eCG) via intramuscular injection.
-
Day 19-21: Commence estrus detection.
-
Mating/Insemination: Mate ewes naturally at 6 and 12 hours after the onset of detected estrus.
-
Day 24/25 (5-6 days post-mating): Perform surgical embryo recovery.
Caption: Experimental workflow for Cloprostenol-based superovulation.
Synthesis and Conclusion
The choice between this compound and Cloprostenol is not merely one of preference but of strategic intent based on desired outcomes. While both are effective synchronizing agents, the experimental evidence strongly suggests that for maximizing the yield of high-quality embryos, a progestogen-based protocol is superior.
The sustained progestogenic action of the FGA sponge likely provides a more controlled and stable endocrine environment. This allows for the regression of existing dominant follicles and supports the emergence of a new, more uniform follicular wave. When the superovulatory stimulus (PMSG) is applied upon sponge removal, it acts upon a highly synchronized and responsive cohort of follicles, leading to a greater number of high-quality ovulations.
Conversely, the cloprostenol protocol, while effective at inducing luteolysis, may result in greater variability in the timing and quality of the subsequent follicular wave among individuals. This can lead to lower ovulation rates and, as the data shows, significantly reduced embryo recovery rates.
Recommendation for Researchers:
For research and development programs where the primary goal is to maximize the number of viable, high-quality embryos recovered from donor animals, the 45 mg this compound protocol demonstrates a clear and statistically significant advantage . It yields a higher number of corpora lutea, a superior embryo recovery rate, and excellent embryo quality. While potentially more labor-intensive due to the insertion and removal of intravaginal devices, the enhanced outcomes justify the procedural investment.
References
The Economics of Precision Breeding: A Comparative Analysis of Estrus Synchronization Protocols
A Senior Application Scientist's Guide to FGA-Based and Alternative Methods in Livestock Management
For researchers, scientists, and professionals in drug development, optimizing reproductive efficiency in livestock is a cornerstone of both genetic advancement and economic viability. Estrus synchronization, the practice of manipulating the estrous cycle to bring a group of females into heat at a predetermined time, is a pivotal technology in achieving this. By enabling the use of artificial insemination (AI) on a schedule, producers can shorten calving seasons, improve calf uniformity, and leverage superior genetics at a scale unachievable with natural service alone.[1][2]
This guide provides an in-depth economic analysis of various estrus synchronization methods, with a particular focus on protocols incorporating Fluorogestone Acetate (FGA). We will dissect the biological mechanisms, compare the performance of FGA-based protocols against common alternatives like GnRH and PGF2α-based systems, and provide a clear-eyed assessment of the costs and benefits inherent to each.
The Economic Imperative for Synchronization
The decision to implement an estrus synchronization program is fundamentally an economic one. While it introduces upfront costs for hormones, labor, and potentially improved facilities, it offers significant returns.[1][3] A successful program leads to:
-
A More Concentrated Calving Season: This reduces labor costs for calving supervision and allows for more uniform weaning weights, which can command higher prices at market.[1]
-
Increased Weaning Weights: Calves born earlier in the season are older and heavier at weaning.[1]
-
Access to Superior Genetics via AI: AI provides access to elite sires at a fraction of the cost of purchasing and maintaining a high-quality bull, accelerating genetic improvement within the herd.[1]
-
Reduced Need for Natural Service Bulls: This decreases costs associated with bull purchase, feed, and maintenance.[1][3]
The primary economic metric for evaluating these programs is the cost per pregnancy . This calculation must account for drug costs, semen, labor, and the expected pregnancy rate of the chosen protocol.
Hormonal Control: The Key Players in Estrus Synchronization
Understanding the function of the primary hormones used in synchronization is crucial to appreciating the design and efficacy of different protocols. The key players are Progestogens (like FGA), Prostaglandin F2α (PGF2α), and Gonadotropin-Releasing Hormone (GnRH).
-
Progestogens (Fluorogestone Acetate - FGA & Progesterone): FGA is a synthetic progestogen.[4] When administered via an intravaginal device (sponge), it mimics the action of progesterone produced by the corpus luteum (CL) during the luteal phase of the estrous cycle.[4][5] This artificially prolongs the luteal phase, preventing the animal from coming into estrus and ovulating.[4] Upon removal of the FGA source, the sudden drop in progestogen levels triggers a cascade of hormonal events, leading to a synchronized estrus and ovulation.[4] Progestogen-based protocols are particularly effective because they can induce cyclicity in some non-cycling (anestrous) females.[6]
-
Prostaglandin F2α (PGF2α): This hormone is responsible for the natural regression of the corpus luteum (luteolysis).[6] An injection of PGF2α will destroy a mature CL, causing a rapid drop in progesterone. This allows a new follicular wave to develop, leading to estrus and ovulation. However, PGF2α is only effective on a mature CL, typically present between days 5 and 17 of the cycle.[6] Therefore, its use is most effective in animals that are already cycling.
-
Gonadotropin-Releasing Hormone (GnRH): GnRH is released from the hypothalamus and stimulates the pituitary gland to release Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[6] An injection of GnRH can be used to control follicular waves and induce ovulation. It can cause either the ovulation of a dominant follicle or the emergence of a new follicular wave, depending on the stage of the cycle when it is administered.[6]
The interplay of these hormones forms the basis for the various synchronization protocols, each with a unique timeline, cost structure, and expected outcome.
Comparative Analysis of Synchronization Protocols
The choice of protocol depends on several factors: the species (cattle, sheep, goats), the current reproductive status of the animals (cycling vs. anestrous), labor availability, and budget. Here we compare the most common FGA-based protocols with their primary alternatives.
Protocol Comparison: Key Performance and Economic Indicators
| Protocol Type | Common Name(s) | Primary Hormones | Typical Duration | Fixed-Time AI (FTAI) Possible? | Estimated Drug Cost per Animal | Expected Pregnancy Rate (FTAI) | Key Advantages | Key Disadvantages |
| Progestogen-Based | FGA / CIDR + PMSG/eCG (Sheep/Goats) | FGA or Progesterone, PMSG/eCG | 9-14 days | Yes | $15 - $25 | 50-70% | Effective in non-cycling animals; tight synchrony.[7][8] | Higher drug cost; potential for vaginal irritation.[8] |
| Progestogen-Based | Select Synch + CIDR (Cattle) | GnRH, Progesterone (CIDR), PGF2α | 7-9 days | Yes (with modifications) | $20 - $30 | 45-55% | Effective in anestrous cows; good synchrony.[3] | Higher cost than PGF2α-only protocols.[3] |
| GnRH-Based | Ovsynch / CO-Synch (Cattle) | GnRH, PGF2α | 9-10 days | Yes | $12 - $20 | 40-50% | No heat detection required; predictable timing.[2][9] | Lower pregnancy rates in some herds, especially non-cycling cows.[10] |
| PGF2α-Based | Two-Shot PGF2α | PGF2α | 11-14 days | No | $5 - $10 | Variable (requires heat detection) | Low drug cost; simple to administer.[2] | Only effective in cycling animals; requires intensive heat detection.[6] |
| Hybrid | PG-GnRH-PG (Sheep) | PGF2α, GnRH | ~16 days | Yes | $10 - $18 | 60-70% | Lower cost than FGA protocols with comparable pregnancy rates.[11] | Longer protocol duration. |
Note: Costs are estimates and can vary significantly based on supplier, volume, and location. Pregnancy rates are influenced by many factors including herd health, nutrition, and technician skill.
Visualizing the Protocols: Experimental Workflows
The following diagrams illustrate the sequence and timing of hormone administration for several key protocols.
Deep Dive: The FGA Protocol in Practice
Protocols utilizing FGA sponges are a mainstay in small ruminant reproduction due to their high efficacy. A study comparing FGA sponges with CIDR devices in Najdi ewes found that while both were effective at synchronizing estrus, the CIDR group showed significantly higher pregnancy, fertility, and twinning rates.[8] However, the study also noted that issues like vaginal discharge were higher in the FGA group.[8]
The choice between FGA and CIDR (which contains natural progesterone) often comes down to cost and availability. An economic analysis of MGA (an oral progestin) versus CIDR in beef heifers showed the MGA protocol was approximately $19 less per pregnant heifer, primarily due to lower drug costs.[12] While not a direct comparison to FGA sponges, this highlights the significant economic impact of the progestogen source.
Hormonal Mechanism of FGA-Based Synchronization
The FGA protocol's success lies in its comprehensive control over the estrous cycle.
// Nodes FGA [label="FGA Sponge\n(High Progestogen)", fillcolor="#FBBC05", fontcolor="#202124"]; Hypothalamus [label="Hypothalamus", fillcolor="#F1F3F4", fontcolor="#202124"]; Pituitary [label="Anterior Pituitary", fillcolor="#F1F3F4", fontcolor="#202124"]; Ovary [label="Ovary", fillcolor="#F1F3F4", fontcolor="#202124"]; GnRH [label="GnRH", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LH_FSH [label="LH & FSH", fillcolor="#34A853", fontcolor="#FFFFFF"]; Follicle [label="Follicular Growth", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Estrus [label="Estrus & Ovulation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sponge_Removal [label="Sponge Removal\n(Progestogen Drops)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges FGA -> Hypothalamus [label="Negative\nFeedback", style=dashed, arrowhead=tee]; Hypothalamus -> GnRH [style=invis]; GnRH -> Pituitary [label="Stimulates", arrowhead=normal]; FGA -> Pituitary [label="Negative\nFeedback", style=dashed, arrowhead=tee]; Pituitary -> LH_FSH [style=invis]; LH_FSH -> Ovary [label="Stimulates", arrowhead=normal]; Ovary -> Follicle [style=invis];
// Logic Flow Sponge_Removal -> Hypothalamus [label="Removes Inhibition", color="#34A853"]; Sponge_Removal -> Pituitary [label="Removes Inhibition", color="#34A853"]; Follicle -> Estrus [label="Leads to", arrowhead=normal];
// Invisible edges for layout {rank=same; FGA; Sponge_Removal;} {rank=same; Hypothalamus; Pituitary;} {rank=same; GnRH; LH_FSH;} {rank=same; Ovary; Follicle; Estrus;} } .enddot Caption: Hormonal cascade in FGA synchronization.
Experimental Protocols: A Self-Validating System
To ensure trustworthiness, any comparison of synchronization protocols must be conducted with rigorous scientific methodology. Below is a generalized protocol for such a comparative study.
Standardized Protocol for Comparing Estrus Synchronization Efficacy
-
Animal Selection and Allocation:
-
Select a cohort of healthy, reproductively sound females (e.g., 100 multiparous ewes).
-
Assess and record Body Condition Score (BCS) for all animals. Animals should have a BCS of at least 2.5 (on a 5-point scale).
-
Randomly allocate animals into treatment groups (e.g., Group A: FGA protocol; Group B: GnRH/PGF2α protocol). Ensure groups are balanced for age, weight, and BCS.
-
-
Treatment Administration:
-
Group A (FGA Protocol):
-
Day 0: Insert FGA-impregnated intravaginal sponges (e.g., 30mg FGA) into all ewes.
-
Day 12: Remove sponges. At the time of removal, administer an intramuscular injection of 400 IU PMSG (eCG).
-
-
Group B (PG-GnRH-PG Protocol):
-
Day 0: Administer an initial intramuscular injection of PGF2α (e.g., 0.1 mg cloprostenol).
-
Day 9: Administer an intramuscular injection of GnRH (e.g., 50 µg).
-
Day 16: Administer a second intramuscular injection of PGF2α.
-
-
-
Estrus Detection and Artificial Insemination:
-
For protocols requiring heat detection, begin observation 24 hours after the final hormone treatment and continue for at least 72 hours. Use vasectomized teaser rams with marking harnesses to identify ewes in estrus.
-
For Fixed-Time AI (FTAI), inseminate all animals at a predetermined time.
-
Group A: Perform cervical AI 55 hours after sponge removal.
-
Group B: Perform cervical AI 48 hours after the second PGF2α injection.
-
-
Use semen from the same batch and a single, skilled technician for all inseminations to minimize variability.
-
-
Data Collection and Analysis:
-
Estrus Response Rate: Percentage of animals in each group exhibiting estrus.
-
Conception Rate: Percentage of inseminated animals that become pregnant. Diagnose pregnancy via transrectal ultrasonography 30-40 days post-AI.
-
Pregnancy Rate: Percentage of all treated animals that become pregnant.
-
Cost Analysis: Calculate the total cost per animal for each protocol, including drugs, semen, and labor.
-
Cost per Pregnancy: Calculate by dividing the total cost per animal by the pregnancy rate for that group.
-
Statistical analysis (e.g., Chi-square for rates, ANOVA for continuous data) should be used to determine if differences between groups are statistically significant.
-
Conclusion: Making an Economically Sound Decision
There is no single "best" estrus synchronization protocol. The optimal choice is a strategic decision that balances cost, labor, animal type, and the specific goals of the breeding program.
-
For Small Ruminants (Sheep and Goats): FGA-based protocols, while having a moderate drug cost, offer the significant advantage of inducing cyclicity in non-breeding seasons and providing a tight synchrony for effective FTAI.[13][14] Newer protocols combining PGF2α and GnRH show promise as a potentially more cost-effective alternative with comparable pregnancy rates.[11]
-
For Cattle: GnRH-based protocols like Ovsynch and CO-Synch are industry standards for FTAI, particularly in dairy operations, eliminating the need for costly and time-consuming heat detection.[9][10] Progestogen-based protocols (e.g., using a CIDR) are often preferred for beef cows, especially when dealing with non-cycling postpartum animals, though they come at a higher cost.[1][3]
Ultimately, the most profitable system is one that is implemented correctly and consistently. Producers and researchers must weigh the increased drug and labor costs of more intensive systems against the potential returns from higher pregnancy rates, a more concentrated calving season, and superior genetics. A thorough understanding of both the biological mechanisms and the economic realities is essential for leveraging these powerful reproductive technologies to their full potential.
References
- 1. beefrepro.org [beefrepro.org]
- 2. beefrepro.org [beefrepro.org]
- 3. newprairiepress.org [newprairiepress.org]
- 4. Fluorogestone Acetate (FGA) sponges for the synchronisation of oestrus (estrus, estrous) in sheep and goats [pharmplex.com.au]
- 5. FGA-30 Vaginal Sponges for sheep - Animal Health Supplies [animalhealthsupplies.com.au]
- 6. Estrous Synchronization in Cattle | Mississippi State University Extension Service [extension.msstate.edu]
- 7. A meta‐analysis of the effects of synchronization protocols applied to sheep in Turkey on pregnancy rates during breeding and non‐breeding seasons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of fluorogestone acetate sponges or controlled internal drug release for estrus synchronization in ewes: Effects of hormonal profiles and reproductive performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative Evaluation of Ovsynch and Double Ovsynch Protocols with Single and Double Insemination in Holstein Dairy Cows: Reproductive Performance and Cost Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mvmj.researchcommons.org [mvmj.researchcommons.org]
- 11. Long-Interval Prostaglandin F2α Combined with GnRH Improves the Estrus Synchronization and Reproductive Performance of Sheep During the Breeding Season - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparing MGA vs. CIDR for Estrus Synchrony in Beef Heifers | Announce | University of Nebraska-Lincoln [newsroom.unl.edu]
- 13. researchgate.net [researchgate.net]
- 14. Estrus synchronization in dairy goats: use of fluorogestone acetate vaginal sponges or norgestomet ear implants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Endometrial Gene Expression After FGA and CIDR-Based Estrus Synchronization
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Progestogen Prerogative in Uterine Receptivity
Estrus synchronization is a cornerstone of modern animal breeding, enabling fixed-time artificial insemination (FTAI) and enhancing reproductive efficiency. Protocols commonly rely on progestogens to simulate the luteal phase, controlling the timing of estrus and ovulation. The two most prevalent methods utilize either Fluorogestone Acetate (FGA), a potent synthetic progestin delivered via an intravaginal sponge, or a Controlled Internal Drug Release (CIDR) device, which contains natural progesterone.[1][2]
While both FGA and CIDR-based protocols can achieve high rates of estrus synchronization and pregnancy, subtle differences in their pharmacokinetics and molecular action may lead to distinct downstream effects on the uterine environment.[1][3] The endometrium, the mucosal lining of the uterus, must undergo a complex series of molecular changes to become receptive to embryo implantation. This "window of receptivity" is orchestrated by a precise symphony of gene expression. Understanding how FGA versus CIDR influences this transcriptomic landscape is paramount for refining protocols and improving fertility outcomes.
This guide synthesizes current transcriptomic data to compare the endometrial gene expression profiles induced by FGA and CIDR-based treatments, providing a molecular basis for protocol selection and future research.
Mechanism of Action: Synthetic vs. Natural Progestogens
The fundamental difference between FGA and CIDR lies in the progestogen used.
-
Fluorogestone Acetate (FGA): FGA is a synthetic progestin, a molecule designed to mimic the action of natural progesterone. It is administered via an intravaginal sponge.
-
Controlled Internal Drug Release (CIDR): A CIDR is a T-shaped nylon device coated in silicone that contains natural progesterone. It is inserted into the vagina and releases progesterone at a controlled rate.[2]
Both treatments function by maintaining high circulating levels of progestogen, which inhibits the release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus, thereby suppressing follicle development and ovulation. Upon removal of the sponge or CIDR, the progestogen levels drop sharply, triggering a cascade of hormonal events that lead to synchronized estrus and ovulation.
However, the earlier onset of estrus often observed in CIDR-treated animals compared to FGA suggests differences in the rate of metabolic clearance and subsequent hormonal profiles, which may have direct consequences on the endometrial transcriptome.[1]
Experimental Workflow for Comparative Transcriptomics
To objectively compare the endometrial gene expression profiles following FGA and CIDR treatments, a robust experimental design is essential. The following workflow represents a standard methodology in the field.
Caption: A typical experimental workflow for comparing endometrial transcriptomes following FGA and CIDR treatments.
Comparative Analysis of Endometrial Gene Expression
Direct transcriptomic comparisons reveal that while both FGA and CIDR establish a progesterone-dominant uterine environment, the resulting gene expression profiles are not identical. Studies in ovine models, a key species for reproductive research, have provided significant insights.
A seminal study comparing endometrial gene expression in ewes on day 14 after either FGA or CIDR treatment found significant differences. While the majority of the endometrial transcriptome was similar, a distinct set of genes was differentially expressed, suggesting that the type of progestogen can fine-tune the uterine environment.
Key Findings from Comparative Transcriptomic Data:
| Metric | FGA-Treated Endometrium | CIDR-Treated Endometrium | Implication |
| Differentially Expressed Genes (DEGs) | - | Reference Group | A specific subset of genes responds differently to synthetic vs. natural progestogen. |
| Key Upregulated Genes | IFI6, ISG15, MX1, RSAD2 | SERPINA14, CST3 | FGA may induce a more pronounced interferon-stimulated gene (ISG) response, crucial for pregnancy recognition.[4][5] CIDR may favor expression of genes related to protease inhibition and histotroph composition. |
| Key Downregulated Genes | SPP1 (Osteopontin) | CXCL10 | Lower expression of SPP1, a key implantation factor, under FGA is a notable finding requiring further investigation. |
| Affected Pathways | Type I Interferon Signaling Pathway | Prostaglandin Synthesis & Metabolism | The data points to a divergence in the regulation of immune signaling and inflammatory pathways, both critical for successful implantation. |
The Interferon Signaling Pathway: A Critical Nexus
In ruminants, the maternal recognition of pregnancy is critically dependent on the secretion of Interferon-tau (IFNT) by the developing conceptus.[4][6] IFNT acts on the endometrium to suppress the luteolytic release of prostaglandin F2α, thereby maintaining the corpus luteum and progesterone production.[6] This is achieved by inducing a suite of Interferon-Stimulated Genes (ISGs).
The observation that FGA treatment may lead to a stronger induction of some ISGs, such as ISG15 and MX1, even before the presence of an embryo, suggests that the synthetic progestin might "prime" the endometrium for the pregnancy signal differently than natural progesterone.
Caption: The canonical JAK-STAT pathway activated by Interferon-tau (IFNT) in the ruminant endometrium.
Detailed Experimental Protocol: Endometrial Biopsy and RNA Extraction
Accurate transcriptomic data relies on high-quality starting material. The following protocol outlines the critical steps for obtaining viable endometrial tissue and extracting pure RNA.
Protocol: Endometrial Tissue Collection and RNA Isolation
-
Animal Preparation: Ensure animals are properly restrained in a chute for safety. Perform a thorough cleaning of the perineal area.
-
Biopsy Procedure:
-
Utilize a sterile cytobrush or biopsy tool designed for uterine sampling.
-
Carefully guide the tool through the cervix into the uterine body.
-
Gently rotate the tool against the endometrial wall to collect a tissue sample.
-
Withdraw the tool and immediately process the sample.
-
-
Sample Preservation:
-
Immediately rinse the collected tissue in ice-cold, sterile 1X Phosphate-Buffered Saline (PBS) to remove any contaminants.
-
Transfer the tissue into a cryovial.
-
Snap-freeze the vial in liquid nitrogen.
-
Store at -80°C until RNA extraction. Samples can also be stored in a stabilization solution like RNAlater.[7]
-
-
RNA Extraction (using a column-based kit, e.g., Qiagen RNeasy):
-
Homogenize the frozen endometrial tissue (~30-50 mg) in 600 µL of lysis buffer (e.g., Buffer RLT) using a mechanical homogenizer (e.g., TissueLyser).
-
Centrifuge the lysate at full speed for 3 minutes to pellet debris.
-
Transfer the supernatant to a new microcentrifuge tube and add an equal volume of 70% ethanol. Mix well by pipetting.
-
Transfer the sample to an RNeasy spin column placed in a 2 mL collection tube. Centrifuge for 15 seconds at ≥8000 x g. Discard the flow-through.
-
Perform an on-column DNase digestion using an RNase-Free DNase Set to eliminate any genomic DNA contamination.[8]
-
Wash the column with the provided wash buffers (e.g., Buffer RW1 and RPE) according to the manufacturer's protocol.
-
Elute the purified RNA by adding 30-50 µL of RNase-free water directly to the column membrane and centrifuging for 1 minute at ≥8000 x g.
-
-
Quality Control:
Discussion and Future Implications
The available evidence indicates that while both FGA and CIDR are effective for estrus synchronization, they do not have identical biological effects at the molecular level. The choice of progestogen can subtly alter the endometrial transcriptome, particularly in pathways related to the crucial maternal recognition of pregnancy.
The stronger induction of certain ISGs by FGA warrants further investigation. This could represent a pre-conditioning of the uterus that may be beneficial for pregnancy establishment, or conversely, it could represent a non-physiological state that is less optimal than the environment created by natural progesterone.
Future research should aim to:
-
Directly correlate these transcriptomic differences with pregnancy outcomes in large-scale animal trials.
-
Investigate the proteomic and metabolomic profiles of the uterine luminal fluid following FGA and CIDR treatment.
-
Explore how these progestogens affect the endometrial microbiome, another emerging factor in uterine health.
By dissecting these molecular nuances, we can move beyond simply synchronizing estrus to actively programming a more receptive uterine environment, ultimately enhancing the success of assisted reproductive technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. rep.bioscientifica.com [rep.bioscientifica.com]
- 7. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 8. Coding RNA Sequencing of Equine Endometrium during Maternal Recognition of Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Flurogestone Acetate
This guide provides an in-depth, procedural framework for the safe and compliant disposal of Flurogestone Acetate (FGA). As a potent synthetic progestin, FGA's unique chemical properties, particularly its reproductive toxicity and environmental hazards, demand a rigorous and informed approach to its waste management. This document moves beyond mere compliance, offering a causal understanding of the necessary protocols to ensure the safety of laboratory personnel and the protection of our ecosystems.
Section 1: The Foundational "Why": Hazard Profile and Risk Assessment
Understanding the inherent risks of a compound is the cornerstone of safe handling and disposal. This compound is not a benign substance; its disposal protocol is directly dictated by its significant health and environmental hazard profile.
Human Health Hazards: FGA is classified as a substance that may damage fertility and the unborn child.[1][2][3] The primary routes of occupational exposure include inhalation of aerosolized powder and dermal contact.[4] Therefore, all handling and disposal procedures are designed to minimize the possibility of unintended exposure. The compound is also suspected of causing cancer and may cause damage to organs like the adrenal gland through prolonged or repeated exposure.[2][3]
Environmental Hazards: FGA is categorized as very toxic to aquatic life with long-lasting effects. Synthetic progestins, even at very low concentrations in the ng/L range, are potent endocrine disruptors in aquatic ecosystems.[5][6][7][8] They can interfere with the reproductive fitness and development of fish and other aquatic organisms.[6][7] This high ecotoxicity is the primary reason that sewering (disposal down the drain) is strictly prohibited by environmental regulations.[9][10]
Physical Hazards: In its powdered form, FGA may form combustible or explosive dust-air mixtures.[1][2] This necessitates careful handling to prevent dust generation and the elimination of ignition sources during storage and disposal procedures.
| Hazard Category | Specific Risk | Implication for Disposal |
| Human Health | Reproductive Toxin (H360FD), Suspected Carcinogen (H351)[1][2][3] | Requires stringent use of Personal Protective Equipment (PPE) and containment to prevent personnel exposure. Waste must be handled as hazardous. |
| Environmental | Very Toxic to Aquatic Life (H410)[1] | Absolutely no disposal via sink or sewer systems. Waste must be segregated for specialized disposal to prevent environmental release. |
| Physical | Potential for Combustible Dust Explosion[1][2] | Handling and cleanup procedures must avoid creating dust clouds. Use of spark-proof tools and grounding may be necessary. |
Section 2: Navigating the Regulatory Landscape
Proper disposal is not merely a best practice; it is a legal requirement. In the United States, several agencies govern the disposal of pharmaceutical waste like FGA.
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA sets the standards for hazardous waste management.[9][11] FGA waste falls under the regulations for hazardous waste pharmaceuticals, which explicitly forbid disposal via sewering.[10][12][13]
-
Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that employers inform and train workers on the risks of hazardous chemicals like FGA and the protective measures required.[4][14]
Section 3: Standard Operating Procedure (SOP) for FGA Waste Disposal
This section provides a direct, step-by-step protocol for the collection and disposal of FGA waste. This protocol is a self-validating system designed to ensure safety and compliance at every stage.
Step 1: Waste Characterization and Segregation
All materials containing or contaminated with this compound must be classified as hazardous pharmaceutical waste. This includes:
-
Expired or unused pure FGA powder.
-
Grossly contaminated items (e.g., weigh boats, spatulas).
-
Personal Protective Equipment (PPE) used during handling.
-
Spill cleanup materials.
Crucially, this hazardous waste stream must be segregated at the point of generation. Do not mix FGA waste with non-hazardous laboratory trash, sharps containers (unless the sharps are also contaminated with FGA), or other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[10]
Step 2: Required Personal Protective Equipment (PPE)
Before handling any FGA waste, personnel must don the appropriate PPE to create a barrier against chemical exposure.
| PPE Item | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves is recommended.[1] | Prevents dermal absorption of the reproductive toxin. |
| Eye Protection | Chemical splash goggles or a face shield.[1][2][3] | Protects eyes from irritating and hazardous dust particles. |
| Lab Coat/Gown | A disposable, cuffed gown resistant to chemical permeation. | Protects skin and personal clothing from contamination. |
| Respiratory | A NIOSH-approved respirator may be required if dust generation is unavoidable. | Prevents inhalation of hazardous aerosolized particles. |
Step 3: Waste Collection and Containment
-
Designate a Waste Container: Use a dedicated, sealable, and clearly labeled hazardous waste container. The container must be made of a material compatible with FGA and be in good condition, free of leaks or structural defects.[13]
-
Labeling: The label must clearly state "Hazardous Waste" and identify the contents, including "this compound." Affix any other labels required by your institution or local regulations.
-
Collection:
-
For pure FGA powder, carefully place it in the container, minimizing dust generation.
-
For contaminated labware and PPE, place them directly into the designated waste container immediately after use.
-
-
Sealing: Keep the container sealed at all times except when adding waste.
Step 4: Temporary Storage
Store the sealed waste container in a designated and secure location, such as a satellite accumulation area. As per safety data sheets, this area should be "locked up".[1][2][3][15] This prevents unauthorized access and accidental spillage. The storage area must be away from heat and sources of ignition.[2]
Step 5: Final Disposal
The final and most critical step is to arrange for pickup and disposal by a licensed and approved hazardous waste management vendor.[1][2][15] This vendor will transport the waste to a permitted facility for destruction, typically via high-temperature hazardous waste incineration, which is the standard and required method for eliminating such potent pharmaceutical compounds.[9]
Section 4: Emergency Protocol for FGA Spills
In the event of an accidental release, a swift and correct response is critical to mitigate exposure and environmental contamination.
-
Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel. Restrict access to the spill zone.
-
Don PPE: Before attempting any cleanup, don the full PPE as described in Step 2 of the SOP.
-
Contain and Clean:
-
AVOID DRY SWEEPING. This will create hazardous dust clouds.
-
Gently cover the spill with an absorbent material.
-
Alternatively, carefully wet the material with a suitable solvent (as recommended by your EHS department) to prevent it from becoming airborne.
-
Sweep or vacuum the spillage and collect it in a suitable container for disposal.[1]
-
-
Decontaminate: Clean the spill area thoroughly with soap and water or an appropriate decontaminating agent.
-
Dispose: All cleanup materials, including contaminated absorbent pads, wipes, and PPE, must be placed in the designated FGA hazardous waste container for disposal.
Section 5: Visualized Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper management of this compound waste.
Caption: Workflow for the compliant disposal of this compound waste.
References
- 1. msd.com [msd.com]
- 2. merck.com [merck.com]
- 3. echemi.com [echemi.com]
- 4. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 5. Progestins as endocrine disrupters in aquatic ecosystems: Concentrations, effects and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic Progestins in Waste and Surface Waters: Concentrations, Impacts and Ecological Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Progestins in Waste and Surface Waters: Concentrations, Impacts and Ecological Risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Content Retired - Compliance Assistance Centers [caiweb.com]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 12. epa.gov [epa.gov]
- 13. EPA: Hazardous Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 14. Reproductive Hazards - Standards | Occupational Safety and Health Administration [osha.gov]
- 15. cdn.accentuate.io [cdn.accentuate.io]
A Researcher's Guide to the Safe Handling of Flurogestone Acetate: Essential PPE and Operational Protocols
As researchers and scientists, our commitment to advancing knowledge is intrinsically linked to our dedication to safety. This guide provides a comprehensive framework for the safe handling of Flurogestone Acetate, a potent synthetic progestin. Due to its hormonal activity, even at low concentrations, stringent safety protocols are not just best practices but essential to prevent unintended physiological effects and ensure a safe laboratory environment. This document is designed to be your preferred source for procedural guidance, offering in-depth, step-by-step instructions that go beyond a simple checklist to build a foundation of trust and safety in your work.
Understanding the Hazard: The "Why" Behind Meticulous Handling
This compound is classified as a reproductive toxicant that may damage fertility or the unborn child.[1][2][3][4] It is also suspected of causing cancer.[3][4][5] The primary routes of occupational exposure include inhalation of airborne dust particles, dermal (skin) contact, and accidental ingestion.[1][2] Systemic absorption through any of these pathways can disrupt the endocrine system.[6] Therefore, our primary safety objective is to establish robust barriers to these exposure routes through the diligent use of Personal Protective Equipment (PPE) and controlled handling procedures.
Core Directive: Personal Protective Equipment for this compound
The selection and proper use of PPE are the most critical components of safely handling this compound. The following table outlines the minimum PPE requirements for various laboratory activities.
Table 1: Recommended Personal Protective Equipment (PPE) for this compound
| Activity | Gloves | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Weighing and Aliquoting (Solid Form) | Double-gloving with nitrile gloves | Safety glasses with side-shields or chemical splash goggles. A face shield is recommended.[7] | NIOSH-approved N95 or higher-rated respirator[8] | Disposable gown or lab coat with cuffs |
| Solution Preparation | Double-gloving with nitrile gloves | Chemical splash goggles and a face shield | Work within a certified chemical fume hood or wear a NIOSH-approved respirator | Disposable gown or lab coat with cuffs |
| Cell Culture/In-vitro Assays | Nitrile gloves | Safety glasses | Not generally required if solutions are handled in a biosafety cabinet | Lab coat |
| Animal Handling and Dosing | Double-gloving with nitrile gloves | Safety glasses or goggles | As per institutional animal care and use committee (IACUC) and EHS guidelines | Disposable gown |
| Spill Cleanup | Heavy-duty nitrile or butyl rubber gloves | Chemical splash goggles and a face shield | NIOSH-approved respirator with appropriate cartridges | Impermeable or fluid-resistant disposable gown |
Expert Insights on PPE Selection:
-
Double-Gloving: This is a critical practice when handling potent compounds. The outer glove bears the brunt of any potential contamination. Should a spill or splash occur, the outer glove can be safely removed, leaving a clean inner glove to protect the researcher while they exit the immediate area and decontaminate.[8] Always inspect gloves for any signs of degradation or puncture before use.[7]
-
Respiratory Protection: The powdered form of this compound can easily become airborne, creating a significant inhalation hazard.[1][2] Handling of the solid compound outside of a certified containment device like a chemical fume hood necessitates the use of a NIOSH-approved respirator to prevent inhalation of fine particles.[5] Ensure you are fit-tested for your specific respirator model as required by your institution.
-
Protective Clothing: Disposable gowns are preferred over reusable lab coats to prevent the cross-contamination of personal clothing and other areas of the laboratory. Gowns with cuffs that can be tucked into the inner pair of gloves provide a more secure barrier against skin contact.
Procedural Guidance: A Step-by-Step Approach to Safety
Adherence to a systematic workflow is paramount for minimizing exposure risk. The following diagram illustrates the key phases of handling this compound.
Caption: A structured workflow for the safe handling of this compound.
Spill Management: An Immediate and Controlled Response
In the event of a spill, a calm and methodical response is essential to prevent exposure and further contamination.
Spill Response Workflow
Caption: Step-by-step procedure for managing a this compound spill.
Detailed Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately notify colleagues in the vicinity and restrict access to the affected area.
-
Don PPE: Before any cleanup is initiated, don the appropriate PPE as outlined in Table 1 for spill cleanup. This includes a respirator, heavy-duty gloves, a disposable gown, and eye/face protection.[1]
-
Containment:
-
For Solid Spills: Gently cover the powder with absorbent pads dampened with water to prevent it from becoming airborne. Avoid dry sweeping.[1]
-
For Liquid Spills: Use chemical absorbent pads or granules from your spill kit to surround and absorb the liquid.
-
-
Cleanup: Carefully collect all contaminated materials using tools such as scoops or forceps and place them into a clearly labeled, sealable hazardous waste container.
-
Decontamination: Thoroughly wipe down the spill area and any affected equipment with a suitable decontaminating solution. The choice of cleaning agent may depend on the solvent used; consult your institution's EHS for guidance. Some evidence suggests that high-foaming detergents can be effective in removing hormone residues.[9][10]
-
Disposal: All materials used in the cleanup, including contaminated PPE, must be disposed of as hazardous waste.[1][2]
-
Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) department in accordance with their policies.
Disposal Plan: A Critical Final Step
All materials contaminated with this compound, including empty stock containers, disposable PPE, and spill cleanup debris, must be disposed of as hazardous chemical waste.[1][2] Do not place these items in the regular trash or pour any solutions down the drain. Follow your institution's specific procedures for the collection and disposal of hazardous waste.
By integrating these safety protocols and operational plans into your daily laboratory practices, you can confidently and safely work with this compound, ensuring the protection of yourself, your colleagues, and the integrity of your research.
References
- 1. msd.com [msd.com]
- 2. merck.com [merck.com]
- 3. This compound | C23H31FO5 | CID 10476437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. What determines if a compound has hormonal activity and are all hormonal compounds highly potent? [affygility.com]
- 7. cdn1.cobornsinc.com [cdn1.cobornsinc.com]
- 8. pogo.ca [pogo.ca]
- 9. technotes.alconox.com [technotes.alconox.com]
- 10. technotes.alconox.com [technotes.alconox.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
